Product packaging for Virodhamine(Cat. No.:CAS No. 287937-12-6)

Virodhamine

Cat. No.: B1236660
CAS No.: 287937-12-6
M. Wt: 347.5 g/mol
InChI Key: DLHLOYYQQGSXCC-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Virodhamine (O-Arachidonoylethanolamine or O-AEA) is an endogenous endocannabinoid first characterized in 2002. It is structurally an "inverted" analog of anandamide (AEA), featuring an ester linkage between its ethanolamine moiety and arachidonic acid, as opposed to an amide linkage. This configuration contributes to its unique pharmacological profile and chemical instability, leading to rapid conversion to anandamide in vivo. This compound acts as a potent agonist at the Cannabinoid CB2 receptor and the GPR55 receptor, while functioning as a partial agonist or antagonist at the Cannabinoid CB1 receptor. Its concentration in peripheral tissues is significantly higher than that of anandamide, particularly in tissues expressing CB2, suggesting a major role in peripheral endocannabinoid signaling. A key area of research involves its potent inhibition of the enzyme Monoamine Oxidase B (MAO-B), with an IC50 of 0.71 µM and a Ki of 0.258 µM, indicating a mixed/irreversible mechanism. This property suggests potential research applications for this compound in investigating therapeutic strategies for neurological disorders like Parkinson's and Alzheimer's diseases. In physiological studies, this compound induces relaxation of pre-contracted rat mesenteric and human pulmonary arteries. This vasorelaxant effect is mediated through putative endothelial cannabinoid receptors and is partly dependent on the release of cyclooxygenase (COX)-derived vasorelaxant prostanoids from its metabolite, arachidonic acid. Additional research shows that this compound can induce megakaryocyte differentiation by regulating MAPK activity and mitochondrial function. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37NO2 B1236660 Virodhamine CAS No. 287937-12-6

Properties

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHLOYYQQGSXCC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018179
Record name Virodhamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Arachidonoyl Ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

287937-12-6, 443129-35-9
Record name Virodhamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287937-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Virodhamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Virodhamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Arachidonoyl Ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Virodhamine: An Endogenous Antagonist of the Cannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery, Identification, and Core Pharmacology of O-Arachidonoyl Ethanolamine

Foreword: The discovery of the endocannabinoid system has revolutionized our understanding of neuromodulation and physiological regulation. While the initial focus was on the agonist molecules anandamide and 2-arachidonoylglycerol, the identification of Virodhamine (O-arachidonoyl ethanolamine) introduced a new layer of complexity, revealing an endogenous antagonist at the CB1 receptor. This document provides a comprehensive technical overview of the history, discovery, and fundamental pharmacology of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Identification

This compound was first identified in 2002 by a team of researchers led by A.C. Porter.[1][2] The discovery was serendipitous, arising during the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anandamide in biological tissues.[1] Scientists observed a compound with the same mass-to-charge ratio (m/z) as anandamide but with a different retention time, suggesting it was an isomer.[1]

Structural elucidation confirmed this hypothesis, revealing the molecule to be O-arachidonoyl ethanolamine, an ester-linked isomer of the amide-linked anandamide.[1][2][3] This structural opposition inspired its name, "this compound," derived from the Sanskrit word "virodha," meaning opposition.[1][3]

Initial Isolation and Characterization

The initial identification of this compound was achieved through the analysis of porcine brain extracts. Subsequent studies confirmed its presence in various mammalian tissues, including the brain, spleen, and heart of rats and humans.[1]

Experimental Protocol: Tissue Extraction and this compound Quantification via LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound from biological tissues, based on established methods for endocannabinoid analysis.[4][5][6][7]

  • Tissue Homogenization:

    • Tissues are rapidly excised, weighed, and immediately frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

    • Frozen tissues are homogenized in a solution of chloroform/methanol/Tris-HCl (50 mM, pH 7.4) at a ratio of 1:2:1 (v/v/v).

    • A deuterated internal standard, such as anandamide-d8, is added to the homogenization buffer to account for extraction efficiency and instrument variability.

  • Lipid Extraction:

    • The homogenate is centrifuged to separate the organic and aqueous phases.

    • The lower organic phase, containing the lipids, is collected.

    • The extraction is repeated on the remaining aqueous phase to ensure complete recovery.

    • The organic phases are pooled and evaporated to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The dried lipid extract is reconstituted in a minimal volume of a suitable solvent (e.g., methanol).

    • The reconstituted sample is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • The cartridge is washed with a low-polarity solvent to remove highly polar impurities.

    • This compound and other endocannabinoids are eluted with a more polar solvent, such as ethyl acetate or methanol.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Gradient: A typical gradient would start at a high percentage of A, ramping up to a high percentage of B to elute the lipophilic analytes.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Precursor ion (m/z 348.3) -> Product ion (m/z 62.1, corresponding to the ethanolamine fragment).

        • Anandamide (for comparison): Precursor ion (m/z 348.3) -> Product ion (m/z 62.1).

        • Internal Standard (e.g., anandamide-d8): Precursor ion (m/z 356.3) -> Product ion (m/z 62.1).

G cluster_extraction Tissue Extraction and Lipid Isolation cluster_analysis Analytical Identification cluster_output Result A Tissue Homogenization B Lipid Extraction (Folch Method) A->B C Solid-Phase Extraction (SPE) B->C D LC Separation C->D Purified Lipid Extract E MS/MS Detection D->E F Structural Elucidation E->F E->F Mass Spectra Data G Identification of O-Arachidonoyl Ethanolamine (this compound) F->G

Quantitative Distribution

Initial studies revealed that this compound concentrations are comparable to those of anandamide in the rat brain and human hippocampus.[1][2] However, in peripheral tissues expressing the CB2 receptor, this compound levels were found to be 2- to 9-fold higher than anandamide.[1][2]

TissueThis compound Concentration (pmol/g)Anandamide Concentration (pmol/g)
Rat Brain~1.5~1.5
Human Hippocampus~1.0~1.0
Rat Spleen~18.0~2.0
Rat Heart~4.5~0.5
Rat Kidney~9.0~1.0
Data adapted from Porter et al., 2002.

Pharmacological Profile

This compound exhibits a unique pharmacological profile, acting as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[1][2][8] This dual activity suggests a complex modulatory role in the endocannabinoid system.

Cannabinoid Receptor Binding and Activity

The interaction of this compound with cannabinoid receptors has been characterized using radioligand binding assays and functional assays such as the GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol describes a method to assess the functional activity of this compound at G protein-coupled receptors (GPCRs) like the cannabinoid receptors.[9][10][11][12][13]

  • Membrane Preparation:

    • Cells expressing the receptor of interest (e.g., CHO-CB1 or CHO-CB2) or brain tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Procedure:

    • Membranes are incubated in the assay buffer containing GDP (to ensure the G protein is in its inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).

    • The reaction is initiated by the addition of the membranes and incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • The filters are washed with cold buffer, and the amount of bound radioactivity is determined by scintillation counting.

    • Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for G protein activation.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 912 - 1740 nM (human neocortex)Not extensively reported[14]
Functional Activity Partial Agonist / AntagonistFull Agonist[1][2]
GTPγS Stimulation Partial agonist activityFull agonist activity[1]
cAMP Formation Increases forskolin-stimulated cAMPNot extensively reported[14]
In Vivo Effects: Hypothermia

A hallmark of CB1 receptor activation in rodents is a transient decrease in body temperature (hypothermia).[15][16][17][18][19] this compound has been shown to induce a modest hypothermic effect in mice, which is less pronounced than that of anandamide.[1] When co-administered with anandamide, this compound antagonizes the more significant hypothermic effect of anandamide, providing in vivo evidence of its CB1 receptor antagonist activity.[1]

Experimental Protocol: In Vivo Hypothermia Assay in Mice

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: this compound, anandamide, or vehicle (e.g., a mixture of DMSO and saline) are administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.

  • Temperature Measurement: Core body temperature is measured using a rectal probe at baseline (before injection) and at regular intervals post-injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The change in body temperature from baseline is calculated for each time point and compared between treatment groups.

Signaling Pathways

This compound's distinct actions at different cannabinoid and related receptors result in the modulation of multiple intracellular signaling cascades.

G cluster_cb1 CB1 Receptor cluster_cb2 CB2 Receptor cluster_gpr55 GPR55 Receptor This compound This compound CB1 CB1R This compound->CB1 CB2 CB2R This compound->CB2 GPR55 GPR55 This compound->GPR55 AC_CB1 Adenylyl Cyclase CB1->AC_CB1 Partial Agonist/ Antagonist cAMP_CB1 cAMP AC_CB1->cAMP_CB1 PKA_CB1 PKA cAMP_CB1->PKA_CB1 AC_CB2 Adenylyl Cyclase CB2->AC_CB2 Full Agonist MAPK MAPK/ERK CB2->MAPK cAMP_CB2 cAMP AC_CB2->cAMP_CB2 Gq Gq GPR55->Gq Agonist RhoA RhoA GPR55->RhoA PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2

Interaction with GPR55

Subsequent research has identified this compound as an agonist at the orphan G protein-coupled receptor GPR55.[20][21][22][23][24] GPR55 activation by this compound has been shown to increase intracellular calcium levels and modulate the activity of the small GTPase RhoA.[22][23] The signaling cascade initiated by this compound at GPR55 involves Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[22][24]

Biosynthesis and Degradation

The biosynthetic and degradative pathways of this compound are not as well-characterized as those of anandamide and 2-AG. It has been proposed that this compound may be formed through a non-enzymatic, pH-dependent isomerization of anandamide.[25] Conversely, this compound may also be enzymatically synthesized, although the specific enzymes involved have yet to be fully elucidated.

Regarding its degradation, this compound has been shown to be a substrate for monoacylglycerol lipase (MAGL), an enzyme also involved in the breakdown of 2-AG.[25] It also appears to inhibit the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[25]

G Anandamide Anandamide (N-arachidonoyl ethanolamide) FAAH FAAH Anandamide->FAAH Isomerization Non-enzymatic Isomerization Anandamide->Isomerization This compound This compound (O-arachidonoyl ethanolamine) MAGL MAGL This compound->MAGL AA_Ethanolamine Arachidonic Acid + Ethanolamine NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD PLD->Anandamide FAAH->AA_Ethanolamine MAGL->AA_Ethanolamine Isomerization->this compound

Conclusion

The discovery of this compound has added a significant layer of complexity to our understanding of the endocannabinoid system. Its unique profile as an endogenous antagonist at CB1 receptors, coupled with its agonist activity at CB2 and GPR55 receptors, positions it as a key modulator of cannabinoid signaling. Further research into its biosynthesis, degradation, and physiological roles will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.

References

Virodhamine's Role in the Endocannabinoid Signaling System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Virodhamine (O-arachidonoyl ethanolamine), an ester-linked isomer of anandamide, represents a fascinating and complex modulator within the endocannabinoid system (ECS).[1][2] Unlike the more extensively studied endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), this compound exhibits a unique pharmacological profile characterized by a dualistic action on the canonical cannabinoid receptors. It functions as a partial agonist with in vivo antagonist activity at the cannabinoid type 1 (CB1) receptor, while acting as a full agonist at the cannabinoid type 2 (CB2) receptor.[3][4][5] This differential activity, coupled with its significant presence in peripheral tissues, suggests a nuanced regulatory role in both central and peripheral physiological processes. Furthermore, this compound's interaction with the orphan G protein-coupled receptor 55 (GPR55) and its influence on metabolic enzymes add further layers to its functional significance. This document provides a comprehensive technical overview of this compound's biochemistry, pharmacology, and its intricate signaling pathways within the ECS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

Discovered in 2002, this compound is an endogenous cannabinoid derived from the esterification of arachidonic acid and ethanolamine.[1][4] Its name, derived from the Sanskrit word "virodha" meaning "opposition," highlights its structural opposition to anandamide, which possesses an amide linkage.[1][2] This structural distinction is fundamental to its unique pharmacological properties.

Tissue distribution analyses have revealed that while this compound concentrations are comparable to anandamide in the human hippocampus and rat brain, they are significantly higher (2- to 9-fold) in peripheral tissues that have abundant CB2 receptor expression, such as the spleen, kidney, and heart.[3][4][6] This localization points towards a prominent role for this compound in modulating peripheral endocannabinoid signaling, particularly in the context of immune function and cardiovascular regulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interactions with various components of the endocannabinoid system.

Parameter Receptor Value Cell/Tissue Type Assay Type Reference
Binding Affinity (Ki) CB1Micromolar RangeNot SpecifiedNot Specified[3]
CB2Low Micromolar AffinityNot SpecifiedNot Specified[3]
Functional Activity (EC50) GPR5512 nMNot SpecifiedNot Specified[6]
GPR553 µMNot SpecifiedNot Specified[6]
Inhibition of Anandamide Transport (IC50) Not Applicable123 µMRBL-2H3 cells[14C]anandamide Transport Assay[3]
Inhibition of GPR55-mediated β-arrestin2 recruitment (IC50) GPR556.57 µM (vs. LPI)U2OS cellsβ-arrestin2 Recruitment Assay[6]
9.44 µM (vs. SR141716A)[6]
Inhibition of MAO-B (IC50) Not Applicable0.71 µMHuman MAO-BNot Specified[7]
Inhibition of MAO-A (IC50) Not Applicable38.70 µMHuman MAO-ANot Specified[7]
Inhibition of MAO-B (Ki) Not Applicable0.258 ± 0.037 µMHuman MAO-BKinetic Analysis[7]

Table 1: this compound Receptor Binding and Functional Activity

Tissue This compound Concentration Anandamide Concentration Species Reference
Rat Brain Similar to AnandamideSimilar to this compoundRat[3][4]
Human Hippocampus Similar to AnandamideSimilar to this compoundHuman[3][4]
Peripheral Tissues (expressing CB2) 2- to 9-fold higher than Anandamide2- to 9-fold lower than this compoundNot Specified[3][4]
Porcine Left Ventricle ~0.440 pmol/g~0.046 pmol/gPig[8]

Table 2: Comparative Tissue Concentrations of this compound and Anandamide

Signaling Pathways and Mechanisms of Action

Dual Role at Cannabinoid Receptors CB1 and CB2

This compound's most defining characteristic is its differential activity at the two primary cannabinoid receptors. At the CB1 receptor, predominantly found in the central nervous system, it acts as a partial agonist but exhibits antagonist activity in the presence of full agonists like anandamide.[3][4] This suggests a modulatory role, where it can dampen excessive CB1 signaling. Conversely, at the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, this compound functions as a full agonist, indicating its potential to mediate anti-inflammatory and immunomodulatory effects.[3][4][5]

This compound Signaling at CB1 and CB2 Receptors This compound This compound CB1 CB1 Receptor (Partial Agonist/ In vivo Antagonist) This compound->CB1 Binds to CB2 CB2 Receptor (Full Agonist) This compound->CB2 Binds to Neuronal_Activity Modulation of Neuronal Activity CB1->Neuronal_Activity Regulates Immune_Response Modulation of Immune Response CB2->Immune_Response Regulates This compound Modulation of GPR55 This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Acts as a Partial Agonist Receptor_Internalization Receptor Internalization This compound->Receptor_Internalization Attenuates Signaling_Cascade Downstream Signaling Cascade GPR55->Signaling_Cascade Activates GPR55->Receptor_Internalization Undergoes Proposed Metabolic Pathways of this compound This compound This compound FAAH FAAH This compound->FAAH Inhibits Arachidonic_Acid Arachidonic Acid This compound->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine This compound->Ethanolamine Hydrolysis Anandamide Anandamide This compound->Anandamide Potential Interconversion MAGL MAGL MAGL->this compound Workflow for β-Arrestin2 Recruitment Assay A Cell Transfection (GPR55 & βarr2-GFP) B Cell Plating A->B C Pre-incubation with this compound B->C D Agonist Stimulation (LPI) C->D E Confocal Microscopy D->E F Quantification of βarr2-GFP Redistribution E->F

References

physiological function of Virodhamine in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Virodhamine, an endogenous cannabinoid, presents a unique pharmacological profile within the central nervous system (CNS). Structurally an ester of arachidonic acid and ethanolamine, it is an isomer of the more extensively studied anandamide.[1] This guide provides a comprehensive technical overview of the physiological functions of this compound in the CNS, consolidating current research on its interactions with cannabinoid and other receptors, its impact on key signaling pathways, and its metabolic fate. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its complex mechanisms of action.

Introduction

Discovered in 2002, this compound (O-arachidonoylethanolamine) is a member of the endocannabinoid system, a ubiquitous lipid signaling network crucial for regulating a multitude of physiological processes.[2] Unlike anandamide, which has an amide linkage, this compound possesses an ester linkage, a structural difference that significantly influences its pharmacological properties.[2] This guide delves into the multifaceted role of this compound within the CNS, exploring its function as a modulator of cannabinoid receptors CB1 and CB2, its interaction with the orphan G protein-coupled receptor GPR55, and its inhibition of the enzyme monoamine oxidase B (MAO-B).

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with its primary molecular targets in the CNS.

Table 1: Receptor Binding Affinities and Functional Activities

TargetSpeciesAssay TypeParameterValueReference
CB1 ReceptorHumanCompetition Binding ([³H]-CP55,940)Ki912 nM (with protease inhibitor)[3]
CB1 ReceptorHumanCompetition Binding ([³H]-CP55,940)Ki1740 nM (without protease inhibitor)[3]
CB1 ReceptorHumancAMP Accumulation (Forskolin-stimulated)ActivityAntagonist/Inverse Agonist[3]
CB2 ReceptorRat[³⁵S]GTPγS BindingActivityFull Agonist[2][4]
GPR55Humanβ-arrestin RecruitmentActivityPartial Agonist/Antagonist[5][6][7]

Table 2: Enzyme Inhibition

EnzymeSpeciesParameterValueReference
MAO-AHumanIC₅₀38.70 µM[8]
MAO-BHumanIC₅₀0.71 µM[8]
MAO-BHumanKi0.258 ± 0.037 µM[8]

Table 3: Tissue Distribution (Rat)

Brain Region/TissueThis compound Concentration (relative to Anandamide)Reference
Hippocampus, Cortex, CerebellumSimilar[2]
Brainstem, StriatumLower[5]
Peripheral Tissues (e.g., Spleen)2- to 9-fold higher[2][9]

Signaling Pathways

This compound exerts its effects through multiple signaling pathways, depending on the receptor it engages.

CB1 Receptor Signaling

At the CB1 receptor, this compound acts as a partial agonist or antagonist, suggesting it can modulate the effects of other endocannabinoids like anandamide.[2] When it does elicit a response, it is expected to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream effectors such as protein kinase A (PKA) and modulate ion channel activity.

CB1_Signaling This compound This compound CB1 CB1 This compound->CB1 Binds G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ion_Channels Ion Channels PKA->Ion_Channels Modulates

This compound interaction with the CB1 receptor pathway.
CB2 Receptor Signaling

This compound is a full agonist at the CB2 receptor.[2][4] Similar to CB1, CB2 receptor activation by this compound leads to the activation of Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[10] This pathway is particularly relevant in immune cells and microglia within the CNS, where it can modulate inflammatory responses.

CB2_Signaling This compound This compound CB2 CB2 This compound->CB2 Binds G_protein Gαi/o CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to

This compound signaling through the CB2 receptor.
GPR55 Signaling

This compound's interaction with GPR55 is complex, exhibiting partial agonist and antagonist properties.[5][6][7] GPR55 is thought to couple to Gq and G12/13 proteins.[11] Activation can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The G12/13 pathway can activate RhoA, influencing the actin cytoskeleton.

GPR55_Signaling cluster_Gq Gq Pathway cluster_G1213 G12/13 Pathway PLC Phospholipase C IP3 IP₃ PLC->IP3 PKC Protein Kinase C PLC->PKC Ca2 Intracellular Ca²⁺ IP3->Ca2 RhoA RhoA ROCK ROCK RhoA->ROCK This compound This compound GPR55 GPR55 This compound->GPR55 Binds G_protein Gq, G12/13 GPR55->G_protein Activates G_protein->PLC G_protein->RhoA

This compound's dual signaling pathways via GPR55.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

CB1 Receptor cAMP Accumulation Assay

This assay determines the functional activity of this compound at the CB1 receptor by measuring its effect on forskolin-stimulated cAMP production.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.

  • Protocol:

    • Plate CHO-CB1 cells in a 24-well plate and grow to 90% confluency.

    • Wash cells with warm physiological saline solution buffered with HEPES and containing bovine serum albumin.

    • Pre-incubate cells with phosphodiesterase inhibitors (e.g., 100 µM IBMX and 100 µM rolipram) for 15 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • To assess antagonist activity, add a CB1 receptor agonist (e.g., CP55,940) with or without pre-incubation with this compound.

    • Stimulate adenylyl cyclase with forskolin (e.g., 1 µM) for 15 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Results are expressed as a percentage of the forskolin-stimulated cAMP response. IC₅₀ or EC₅₀ values are calculated from concentration-response curves.

cAMP_Workflow start Plate CHO-CB1 Cells wash Wash Cells start->wash preincubate Pre-incubate with Phosphodiesterase Inhibitors wash->preincubate add_ligand Add this compound +/- Agonist preincubate->add_ligand stimulate Stimulate with Forskolin add_ligand->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP via EIA lyse->measure end Analyze Data measure->end

Workflow for the CB1 receptor cAMP accumulation assay.
GPR55 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPR55 receptor upon ligand binding, a hallmark of GPCR activation and subsequent desensitization.

  • Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP fusion protein.

  • Protocol:

    • Seed U2OS-GPR55-β-arrestin2-GFP cells onto glass coverslips in a 24-well plate.

    • For antagonist assays, pre-incubate the cells with varying concentrations of this compound for 15 minutes.

    • Add a known GPR55 agonist (e.g., LPI at its EC₉₀ concentration) to the wells.

    • Incubate for a defined period (e.g., 90 minutes) at 37°C.

    • Fix the cells with paraformaldehyde.

    • Visualize the redistribution of β-arrestin2-GFP from the cytoplasm to the plasma membrane using confocal microscopy.

  • Data Analysis: The degree of β-arrestin recruitment is quantified by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.

bArrestin_Workflow start Seed U2OS-GPR55- β-arrestin2-GFP Cells preincubate Pre-incubate with this compound (for antagonist mode) start->preincubate add_agonist Add GPR55 Agonist (e.g., LPI) preincubate->add_agonist incubate Incubate at 37°C add_agonist->incubate fix Fix Cells incubate->fix visualize Visualize β-arrestin-GFP Translocation via Microscopy fix->visualize end Quantify Fluorescence visualize->end

Workflow for the GPR55 β-arrestin recruitment assay.
In Vivo Mouse Hypothermia Assay

This in vivo assay assesses the central effects of this compound by measuring changes in core body temperature.

  • Animals: Male mice (e.g., C57BL/6).

  • Protocol:

    • Allow mice to acclimate to the testing room.

    • Measure baseline rectal temperature using a digital thermometer.

    • Administer this compound, anandamide (as a positive control), or vehicle (e.g., 80% DMSO and 20% saline) via intracerebroventricular (i.c.v.) injection.[2][4]

    • To test for antagonist effects, co-administer this compound with anandamide.[2][4]

    • Measure rectal temperature at fixed time points (e.g., 30 minutes) post-injection.[2][4]

  • Data Analysis: Compare the change in body temperature from baseline between the different treatment groups using appropriate statistical tests.

Hypothermia_Workflow start Acclimate Mice baseline_temp Measure Baseline Rectal Temperature start->baseline_temp injection Administer this compound, Anandamide, or Vehicle (i.c.v.) baseline_temp->injection wait Wait for a Defined Period (e.g., 30 min) injection->wait final_temp Measure Final Rectal Temperature wait->final_temp end Analyze Temperature Change final_temp->end

Workflow for the in vivo mouse hypothermia assay.

Physiological Functions in the CNS

Neuromodulation

As a modulator of CB1 receptors, which are densely expressed on presynaptic terminals, this compound has the potential to influence neurotransmitter release. By acting as a partial agonist or antagonist, it could fine-tune the inhibitory effects of other endocannabinoids on both GABAergic and glutamatergic transmission. This suggests a role in regulating synaptic plasticity, learning, and memory, although direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are currently limited.

Neuroinflammation

This compound's activity as a full agonist at CB2 receptors, which are primarily expressed on microglia in the CNS, points to a role in modulating neuroinflammatory processes.[12] Activation of CB2 receptors is generally associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release.

Monoamine Oxidase B Inhibition

This compound is a potent inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine.[8] By inhibiting MAO-B, this compound can increase dopaminergic tone in the CNS. This action suggests potential therapeutic applications in neurodegenerative conditions characterized by dopamine deficiency, such as Parkinson's disease.[8]

Synthesis and Degradation

The biosynthetic pathway of this compound in the brain is not yet fully elucidated. It is hypothesized to be synthesized from the precursor N-acyl-phosphatidylethanolamine (NAPE) through pathways that may differ from those of anandamide.[13] this compound is susceptible to hydrolysis by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively.[14][15][16] The ester linkage in this compound makes it a substrate for these hydrolases.

Metabolism NAPE N-acyl-phosphatidylethanolamine This compound This compound NAPE->this compound Biosynthesis (putative) Degradation_Products Arachidonic Acid + Ethanolamine This compound->Degradation_Products Hydrolysis FAAH FAAH FAAH->this compound Degrades MAGL MAGL MAGL->this compound Degrades

References

The Pharmacological Profile of Virodhamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Virodhamine as a Cannabinoid Ligand, Prepared for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (O-arachidonoyl ethanolamine), an ester of arachidonic acid and ethanolamine, is a unique endocannabinoid that exhibits a distinct pharmacological profile at cannabinoid receptors.[1] Its name, derived from the Sanskrit word for "opposition," alludes to its structural isomerism with the well-known endocannabinoid anandamide (N-arachidonoyl ethanolamine).[1] This guide provides a comprehensive technical overview of this compound's interactions with cannabinoid receptors, detailing its binding affinities, functional activities, and the signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, revealing a complex interaction with cannabinoid and related receptors. The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinities (Ki) of this compound
ReceptorLigandKi (nM)Assay SystemReference
Human CB1This compound912 - 1740Competition binding with [3H]-CP55,940 in human neocortical synaptosomes(Steffens et al., 2005)
Human CB2This compound381Not specified(Ryberg et al., 2007)
Table 2: Functional Activity (EC50/IC50) of this compound
ReceptorActivity TypeEC50/IC50 (µM)Assay SystemReference
Human CB1Partial Agonist/Antagonist-[35S]GTPγS binding in Sf9 cell membranes(Porter et al., 2002)
Human CB2Full Agonist-[35S]GTPγS binding in Sf9 cell membranes(Porter et al., 2002)
Human GPR55Partial Agonist/Antagonist-β-arrestin recruitment in U2OS cells(Sharir et al., 2012)
Human MAO-AInhibitorIC50 = 38.70Recombinant human MAO-A(Bavariya et al., 2018)
Human MAO-BInhibitorIC50 = 0.71Recombinant human MAO-B(Bavariya et al., 2018)
Anandamide TransportInhibitorIC50 = 123[14C]anandamide uptake in RBL-2H3 cells(Porter et al., 2002)

Key Experimental Protocols

A thorough understanding of the experimental context is crucial for interpreting the pharmacological data. This section details the methodologies for key assays used to characterize this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Protocol for CB1 and CB2 Receptors in Sf9 Cell Membranes:

  • Membrane Preparation: Sf9 cells co-expressing either human CB1 or CB2 receptors with Gαi3β1γ2 subunits are harvested and homogenized in a lysis buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

  • Assay Components: The reaction mixture contains the cell membranes, [35S]GTPγS (typically in the picomolar to nanomolar range), GDP (to facilitate the exchange for [35S]GTPγS upon activation), and varying concentrations of this compound or a reference ligand.

  • Incubation: The mixture is incubated, typically at 30°C for 60 minutes, to allow for receptor activation and [35S]GTPγS binding.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine EC50 and Emax values.

experimental_workflow_gtpgs cluster_prep Membrane Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Sf9 cells with recombinant receptors prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspension prep3->prep4 assay1 Incubate membranes with [35S]GTPγS, GDP, and this compound prep4->assay1 detect1 Filtration assay1->detect1 detect2 Scintillation Counting detect1->detect2 analysis1 Determine specific binding detect2->analysis1 analysis2 Generate dose-response curve analysis1->analysis2

Workflow for [35S]GTPγS Binding Assay.
cAMP Accumulation Assay

This assay determines the functional activity of ligands at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Protocol in 16HBE14o- Cells:

  • Cell Culture: Human bronchial epithelial (16HBE14o-) cells, which endogenously express CB1 and CB2 receptors, are cultured to confluency in appropriate media.

  • Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). Subsequently, cells are treated with varying concentrations of this compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the this compound concentration to determine its inhibitory potency (IC50).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Protocol for GPR55 in U2OS Cells:

  • Cell Line: U2OS cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment fusion protein are used.

  • Ligand Addition: Cells are treated with varying concentrations of this compound.

  • Enzyme Complementation: If this compound activates GPR55, it will induce the recruitment of the β-arrestin fusion protein to the receptor. This brings the enzyme fragments into close proximity, allowing them to form a functional enzyme.

  • Substrate Addition and Detection: A substrate for the complemented enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

  • Data Analysis: The signal intensity is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment. For antagonist activity, cells are pre-incubated with this compound before the addition of a known GPR55 agonist.

Signaling Pathways

This compound's diverse pharmacological profile is a result of its ability to modulate multiple signaling pathways through different receptors.

CB1 Receptor Signaling

At the CB1 receptor, this compound acts as a partial agonist/antagonist.[2][3] This dual activity suggests that it can weakly activate the receptor in the absence of a full agonist but can compete with and inhibit the action of more efficacious agonists like anandamide. The canonical signaling pathway for CB1 involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound would block these effects when a full agonist is present.

cb1_signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Binds (Partial Agonist/ Antagonist) Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

This compound's interaction with the CB1 receptor signaling pathway.
CB2 Receptor Signaling

This compound acts as a full agonist at the CB2 receptor.[1][2][3] Similar to CB1, the CB2 receptor is primarily coupled to Gi/o proteins. Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is particularly relevant in immune cells, where CB2 receptors are highly expressed and their activation can modulate inflammatory responses.

cb2_signaling This compound This compound CB2R CB2 Receptor This compound->CB2R Binds (Full Agonist) Gi_o Gi/o Protein CB2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Immune_Response Modulation of Immune Response cAMP->Immune_Response Leads to

This compound's activation of the CB2 receptor signaling pathway.
GPR55 Signaling

The orphan G protein-coupled receptor GPR55 has been proposed as a third cannabinoid receptor. This compound exhibits partial agonist/antagonist activity at GPR55.[2] The signaling of GPR55 is distinct from that of CB1 and CB2 receptors. It is thought to couple to Gq and G12/13 proteins. Activation of this pathway leads to the stimulation of RhoA and phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[4] As a partial agonist/antagonist, this compound can weakly activate this pathway on its own and inhibit the effects of more potent GPR55 agonists.

gpr55_signaling This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Binds (Partial Agonist/ Antagonist) Gq_12_13 Gq/G12/13 Protein GPR55->Gq_12_13 Activates RhoA RhoA Gq_12_13->RhoA Activates PLC Phospholipase C Gq_12_13->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

References

Virodhamine's Dichotomous Dance: A Technical Guide to its Interaction with CB1 and CB2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the endocannabinoid virodhamine and its complex interactions with the cannabinoid receptors CB1 and CB2. This compound, an ester of arachidonic acid and ethanolamine, presents a unique pharmacological profile, acting as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[1][2][3][4] This dual activity has significant implications for its physiological roles and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's receptor interactions.

Core Findings: A Tale of Two Receptors

This compound's engagement with cannabinoid receptors is a study in contrasts. At the CB1 receptor, predominantly found in the central nervous system, it exhibits partial agonist and, in some contexts, antagonist or even inverse agonist properties.[1][5] Conversely, at the CB2 receptor, primarily expressed in peripheral tissues and immune cells, this compound acts as a full agonist.[1][2][3] This differential activity is concentration-dependent and influenced by the specific cellular environment and signaling pathways being measured.

Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the key quantitative parameters defining this compound's binding affinity and functional potency at human and rat CB1 and CB2 receptors.

Table 1: Binding Affinity (Ki) of this compound at Cannabinoid Receptors

ReceptorSpeciesRadioligandKi (nM)Reference
CB1Human (neocortex)[3H]-CP55,9401740[5]
CB1 (with protease inhibitor)Human (neocortex)[3H]-CP55,940912[5]
CB1N/AN/A1906[6]
CB2N/AN/A1401[6]

Table 2: Functional Potency (EC50/IC50) and Efficacy of this compound

AssayReceptorSpeciesParameterValue (nM)EfficacyReference
Forskolin-stimulated cAMP accumulationCB1Human (neocortex)IC50N/AIncreased cAMP by ~20% (Inverse Agonist)[5]
IL-8 Release InhibitionCB2 (predominantly)Human (bronchial epithelial cells)N/AConcentration-dependentInhibition of TNF-α induced IL-8 release[7]
Megakaryocyte DifferentiationCB2N/AN/AN/AInduces differentiation[8]

Visualizing the Pathways and Protocols

To elucidate the complex processes involved in characterizing this compound's activity, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

This compound Signaling at CB1 and CB2 Receptors cluster_CB1 CB1 Receptor cluster_CB2 CB2 Receptor CB1 CB1 Receptor Gi_CB1 Gi/o Protein CB1->Gi_CB1 Partial Activation/ Antagonism Virodhamine_CB1 This compound (Partial Agonist/Antagonist) Virodhamine_CB1->CB1 AC_CB1 Adenylyl Cyclase Gi_CB1->AC_CB1 Weak Inhibition/ Disinhibition cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Modulation CB2 CB2 Receptor Gi_CB2 Gi/o Protein CB2->Gi_CB2 Full Activation Virodhamine_CB2 This compound (Full Agonist) Virodhamine_CB2->CB2 AC_CB2 Adenylyl Cyclase Gi_CB2->AC_CB2 Strong Inhibition MAPK MAPK Pathway Gi_CB2->MAPK cAMP_CB2 ↓ cAMP AC_CB2->cAMP_CB2 Immune_Response Modulation of Immune Response (e.g., ↓ IL-8) MAPK->Immune_Response Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing CB1 or CB2 start->prep_membranes incubation Incubate Membranes with Radioligand (e.g., [3H]CP55,940) and varying concentrations of this compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity of Bound Ligand using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end Workflow for GTPγS Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing CB1 or CB2 start->prep_membranes incubation Incubate Membranes with [35S]GTPγS, GDP, and varying concentrations of this compound prep_membranes->incubation filtration Separate Bound and Free [35S]GTPγS via Filtration incubation->filtration scintillation Quantify Radioactivity of Bound [35S]GTPγS using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine EC50 and Emax scintillation->analysis end End analysis->end Workflow for cAMP Accumulation Assay start Start cell_culture Culture Cells Expressing CB1 or CB2 Receptors start->cell_culture pre_treatment Pre-treat cells with Forskolin to stimulate Adenylyl Cyclase cell_culture->pre_treatment treatment Treat cells with varying concentrations of this compound pre_treatment->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis quantification Quantify cAMP levels (e.g., using ELISA or HTRF) lysis->quantification analysis Data Analysis: Determine IC50 and efficacy quantification->analysis end End analysis->end

References

Virodhamine as a putative GPR55 receptor agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Virodhamine as a Putative GPR55 Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocannabinoid this compound and its complex interaction with the G protein-coupled receptor 55 (GPR55). The pharmacology of GPR55 is intricate, with conflicting reports on the activity of various ligands, including endocannabinoids.[1] this compound, an ester of arachidonic acid and ethanolamine, has been identified as a modulator of GPR55, exhibiting characteristics of a partial agonist.[2][3][4] This document consolidates quantitative data, details key experimental protocols for studying this interaction, and visualizes the associated signaling pathways.

Quantitative Data Summary

The activity of this compound at the GPR55 receptor has been characterized using various functional assays. Its potency and efficacy are often compared to other known endocannabinoids and synthetic ligands. The data, however, can vary depending on the assay and cell system used, highlighting the potential for biased agonism or allosteric modulation.[5][6]

LigandAssay TypeCell SystemPotency (EC₅₀ / IC₅₀)Efficacy (Eₘₐₓ)Reference
This compound [³⁵S]GTPγS BindingHEK29312 nM160%[3][7]
This compound β-arrestin2 RecruitmentU2OSWeak responsePartial Agonist[3]
This compound Calcium MobilizationHEK293~3 µMLow Potency Agonist[3]
Anandamide (AEA)β-arrestin2 RecruitmentU2OSNo detectable response on its own; inhibits agonist response at high concentrationsPartial Agonist / Antagonist[3][4]
L-α-lysophosphatidylinositol (LPI)β-arrestin2 RecruitmentU2OS1.2 µMAgonist[3]
L-α-lysophosphatidylinositol (LPI)ERK1/2 PhosphorylationGPR55-HEK293Potent AgonistAgonist[8]
L-α-lysophosphatidylinositol (LPI)Calcium MobilizationGPR55-HEK293AgonistAgonist[8]
AM251β-arrestin2 RecruitmentU2OS9.6 µMAgonist[3]
SR141716A (Rimonabant)β-arrestin2 RecruitmentU2OS3.9 µMAgonist[3]

Note: Efficacy is often expressed relative to a standard agonist like LPI. The conflicting potency values for this compound (nanomolar vs. micromolar) underscore the complexity of its pharmacology at GPR55.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular events distinct from classical CB₁ and CB₂ cannabinoid receptors. GPR55 couples to Gαq, Gα₁₂, and Gα₁₃ proteins to mediate its effects.[1][6][9] This coupling leads to the activation of downstream effectors including phospholipase C (PLC) and the small GTPase RhoA.[1][9] The subsequent signaling cascade involves the mobilization of intracellular calcium, activation of protein kinase C (PKC), and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][10][11][12] These pathways ultimately influence transcription factors such as the nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[8][12]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand This compound / LPI GPR55 GPR55 Ligand->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca2 ↑ [Ca²⁺]i IP3->Ca2 ER Release ERK p-ERK1/2 Ca2->ERK ROCK->ERK NFAT NFAT ERK->NFAT CREB CREB ERK->CREB

Figure 1: General GPR55 signaling cascade upon agonist binding.

This compound's Biased Agonism

Studies suggest that this compound may act as a biased agonist, preferentially activating a subset of the available signaling pathways. One study demonstrated that while the effects of both this compound and the established agonist LPI on intracellular calcium were blocked by a GPR55 antagonist, the upstream pathways differed.[5] this compound-induced calcium release was shown to be mediated by Gα₁₃, Rho, ROCK, and PLCε, whereas LPI's effect was more dependent on Gαq and PLCβ.[5] This functional selectivity could explain some of the varied pharmacological profiles reported for GPR55 ligands.

Biased_Agonism cluster_viro This compound Pathway cluster_lpi LPI Pathway This compound This compound GPR55 GPR55 This compound->GPR55 LPI LPI LPI->GPR55 G13 Gα13 GPR55->G13 Gq Gαq GPR55->Gq Rho Rho G13->Rho ROCK ROCK Rho->ROCK PLC_epsilon PLCε ROCK->PLC_epsilon Ca_V Ca_V PLC_epsilon->Ca_V ↑ [Ca²⁺]i PLC_beta PLCβ Gq->PLC_beta Ca_L Ca_L PLC_beta->Ca_L ↑ [Ca²⁺]i

Figure 2: Proposed biased agonism of this compound at GPR55.

Experimental Protocols

Characterizing the activity of this compound at GPR55 involves a range of functional cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

β-Arrestin2 Recruitment Assay

This image-based high-content screen is a primary method for identifying GPR55 activation by monitoring the translocation of β-arrestin to the receptor upon agonist binding.[13]

  • Cell Line: U2OS (human osteosarcoma) or HEK293 cells stably co-expressing a tagged human GPR55 (e.g., HA-GPR55E) and a β-arrestin2-Green Fluorescent Protein (βarr2-GFP) fusion protein.[3][14]

  • Protocol:

    • Cell Plating: Plate the engineered U2OS cells onto 384-well assay plates at approximately 80-85% confluency and incubate overnight.[14]

    • Serum Starvation: Prior to the assay, remove serum-containing media and replace it with serum-free media (e.g., MEM).

    • Compound Incubation: Add this compound or other test compounds at various concentrations. For antagonist assays, pre-incubate cells with the antagonist for 15 minutes before adding a known agonist (like LPI at its EC₉₀ concentration).[3][15] Incubate for 40-75 minutes at 37°C in 5% CO₂.[3][14]

    • Fixation: Fix the cells with 4% paraformaldehyde for 40 minutes at room temperature.[14]

    • Washing: Wash the cells twice with Phosphate Buffered Saline (PBS).[14]

    • Imaging and Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the redistribution of the βarr2-GFP signal from a diffuse cytoplasmic pattern to punctate intracellular vesicles or clusters at the plasma membrane.[13]

B_Arrestin_Workflow start Start plate Plate U2OS cells (HA-GPR55E / βarr2-GFP) start->plate incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate->incubate_overnight serum_starve Replace with Serum-Free Media incubate_overnight->serum_starve add_compounds Add this compound / Controls (Incubate 40-75 min) serum_starve->add_compounds fix Fix with 4% Paraformaldehyde add_compounds->fix wash Wash with PBS fix->wash image Acquire Images (High-Content Screening) wash->image analyze Quantify βarr2-GFP Translocation image->analyze end End analyze->end

Figure 3: Experimental workflow for the β-Arrestin2 recruitment assay.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a key downstream event of GPR55 activation via the Gαq/PLC pathway.[9]

  • Cell Line: HEK293 cells transiently or stably expressing GPR55.

  • Protocol:

    • Cell Loading: Load GPR55-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline Measurement: Measure the baseline fluorescence ratio to establish a stable resting intracellular calcium level.

    • Compound Application: Perfuse the cells with this compound or other test ligands.

    • Data Acquisition: Continuously record the changes in fluorescence ratio, which correspond to changes in intracellular calcium concentration.[8]

    • Analysis: Quantify the peak response or the integrated area under the curve to determine the agonist-induced calcium transient.[8]

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, another important downstream signaling branch of GPR55.[8][11]

  • Cell Line: HEK293 or U2OS cells stably expressing human GPR55.[8][14]

  • Protocol (AlphaScreen® SureFire®):

    • Cell Treatment: Treat GPR55-expressing cells with this compound or other compounds for a specified time (e.g., 25 minutes) to induce ERK1/2 phosphorylation.[8]

    • Cell Lysis: Lyse the cells to release the intracellular contents.

    • Assay Reaction: Transfer a small volume of the lysate to an assay plate. Add AlphaScreen® beads conjugated to antibodies that recognize total ERK1/2 and phosphorylated ERK1/2 (p-ERK).

    • Signal Detection: Incubate the plate to allow antibody binding. Read the luminescent signal on a compatible plate reader (e.g., EnVision). The signal is proportional to the level of p-ERK.[11]

    • Analysis: Normalize the p-ERK signal to the total ERK signal or to a vehicle control to determine the fold-increase in phosphorylation.

Conclusion

The available evidence indicates that this compound is a modulator of the GPR55 receptor, though its precise classification remains complex. Data from [³⁵S]GTPγS binding assays suggest it can act as a potent and highly efficacious agonist.[7] However, studies using downstream functional readouts, such as β-arrestin recruitment and calcium mobilization, characterize it as a weak or partial agonist.[3] This discrepancy points towards a mechanism of biased agonism, where this compound may selectively engage specific G-protein coupling and downstream effector pathways, differing from other GPR55 agonists like LPI.[5]

For researchers and drug development professionals, this complex pharmacology is a critical consideration. The functional selectivity of this compound could potentially be exploited to develop pathway-specific GPR55 modulators, offering a nuanced approach to targeting this receptor in various physiological and pathological contexts, including pain, inflammation, and cancer.[16] Further investigation using a standardized panel of assays is necessary to fully elucidate the interaction between this compound and GPR55 and to harness its therapeutic potential.

References

The Enzymatic Degradation of Virodhamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Metabolic Pathways, Key Enzymes, and Experimental Methodologies

Introduction

Virodhamine (O-arachidonoyl-ethanolamine), an ester endocannabinoid, is a constitutional isomer of the more extensively studied N-arachidonoylethanolamine (anandamide). As a unique signaling molecule with antagonist activity at the CB1 receptor and agonist activity at the CB2 receptor, understanding its metabolic fate is crucial for elucidating its physiological and pathological roles, as well as for the development of novel therapeutics targeting the endocannabinoid system. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Core Degradation Pathways

The metabolism of this compound is primarily characterized by two main enzymatic routes: hydrolysis and oxidation. Unlike anandamide, which is primarily degraded by fatty acid amide hydrolase (FAAH), evidence suggests that this compound is a poor substrate for FAAH and is instead preferentially metabolized by other hydrolases. Furthermore, this compound has been shown to act as an inhibitor of certain enzymes, adding another layer of complexity to its metabolic profile.

Hydrolysis by Monoacylglycerol Lipase (MAGL)

The principal pathway for this compound degradation is believed to be hydrolysis by monoacylglycerol lipase (MAGL). This enzyme cleaves the ester bond of this compound to release arachidonic acid and ethanolamine.[1] This metabolic route is analogous to the degradation of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[2] The liberation of arachidonic acid is a critical step, as it can then serve as a precursor for the synthesis of various pro-inflammatory and vasoactive molecules, such as prostaglandins and thromboxanes, through the action of cyclooxygenase (COX) enzymes.[1][3] While direct kinetic parameters for this compound hydrolysis by MAGL are not extensively reported, the inhibitory effect of the MAGL inhibitor JZL184 on this compound-induced platelet activation provides strong evidence for this pathway.[1]

Oxidative Metabolism

While direct oxidation of the intact this compound molecule is not well-documented, the arachidonic acid released from its hydrolysis is a substrate for several oxidative enzymes.

  • Cyclooxygenase (COX) Pathway: The arachidonic acid produced from this compound degradation can be metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to produce prostaglandins.[1][3] This indirect pathway is significant as it links this compound metabolism to inflammatory processes and vascular tone regulation. For instance, the vasorelaxant effect of this compound in the human pulmonary artery is attenuated by the COX inhibitor indomethacin, suggesting the involvement of a COX-derived metabolite.[3]

Interaction with Other Enzymes

This compound has been shown to interact with other key enzymes, not as a substrate for degradation, but as an inhibitor.

  • Cytochrome P450 (CYP) Enzymes: this compound is a poor substrate for the cardiovascular cytochrome P450 epoxygenase CYP2J2.[4] Instead, it acts as an endogenous inhibitor of this enzyme, thereby potentially modulating the metabolism of other CYP2J2 substrates, including anandamide and arachidonic acid itself.[4]

  • Monoamine Oxidase B (MAO-B): this compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamine neurotransmitters.[5][6] This inhibitory action suggests a potential role for this compound in neurological processes and its therapeutic potential for neurodegenerative diseases.[5]

Non-Enzymatic Interconversion

A non-enzymatic, acid- and base-catalyzed interconversion between this compound and anandamide has been reported.[7] This suggests that under certain physiological or experimental conditions, this compound could be converted to anandamide and vice versa, potentially altering the downstream signaling effects. The stability of this compound is therefore pH-dependent.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with key enzymes.

Table 1: Inhibition of Monoamine Oxidase B (MAO-B) by this compound [5]

ParameterValueEnzyme SourceSubstrate
IC₅₀0.71 µMRecombinant Human MAO-BKynuramine
Kᵢ0.258 ± 0.037 µMRecombinant Human MAO-BKynuramine
Inhibition TypeMixed mechanism/IrreversibleRecombinant Human MAO-BKynuramine

Table 2: Inhibition of Cytochrome P450 2J2 (CYP2J2) by this compound

ParameterValueEnzyme SystemSubstrate
Kᵢ8 µMCYP2J2 NanodiscsAnandamide
Inhibition TypeCompetitiveCYP2J2 NanodiscsAnandamide

Table 3: Inhibition of Anandamide Transport by this compound [10]

ParameterValueCell LineSubstrate
IC₅₀123 µMRBL-2H3 cells[¹⁴C]Anandamide

Signaling and Experimental Workflow Diagrams

Enzymatic_Degradation_of_this compound This compound This compound (O-arachidonoyl-ethanolamine) MAGL MAGL (Monoacylglycerol Lipase) This compound->MAGL Hydrolysis Anandamide Anandamide (N-arachidonoyl-ethanolamine) This compound->Anandamide Non-enzymatic interconversion (acid/base catalyzed) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Ethanolamine Ethanolamine MAGL->Ethanolamine COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Oxidation Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins

Figure 1: Enzymatic degradation pathway of this compound.

Experimental_Workflow_MAGL_Assay cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents: - this compound (Substrate) - MAGL Enzyme - Assay Buffer Incubation Incubate this compound with MAGL at 37°C Reagents->Incubation Quench Quench Reaction (e.g., with cold solvent) Incubation->Quench Extraction Extract Analytes (this compound, Arachidonic Acid) Quench->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Substrate and Product LCMS->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Figure 2: Experimental workflow for MAGL activity assay.

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is adapted from a general method for endocannabinoid quantification and can be optimized for the specific analysis of this compound and its primary metabolite, arachidonic acid.[4][11][12]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of biological sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., deuterated this compound or arachidonic acid).

  • Add 1 mL of ice-cold ethyl acetate/hexane (9:1, v/v) to the sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction process on the remaining aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound and arachidonic acid (e.g., starting with 40% B, increasing to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) for this compound and negative electrospray ionization (ESI-) for arachidonic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion [M+H]⁺ and a characteristic product ion (e.g., m/z 62, corresponding to the ethanolamine fragment) should be monitored.[10]

      • Arachidonic Acid: The precursor ion [M-H]⁻ and a characteristic product ion should be monitored.

    • Optimize cone voltage and collision energy for each analyte and internal standard.

MAO-B Inhibition Assay

This protocol is based on the fluorometric kynuramine deamination assay used to determine the inhibitory effect of this compound on MAO-B.[1][5]

a. Reagents

  • Recombinant human MAO-B.

  • Kynuramine (substrate).

  • This compound (test inhibitor).

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • DMSO for dissolving compounds.

b. Assay Procedure

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., < 1%).

  • In a 96-well microplate, add the this compound dilutions.

  • Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Monitor the formation of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for 4-hydroxyquinoline).

  • For kinetic analysis (to determine Kᵢ), vary the substrate concentration at fixed inhibitor concentrations.

c. Data Analysis

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • For Kᵢ determination, analyze the data using Lineweaver-Burk or non-linear regression analysis.

CYP2J2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on CYP2J2-mediated metabolism, using anandamide as the substrate.[4][13]

a. Reagents

  • Recombinant human CYP2J2 and CPR (cytochrome P450 reductase) co-expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Anandamide (substrate).

  • This compound (test inhibitor).

  • NADPH regenerating system.

  • Potassium phosphate buffer (100 mM, pH 7.4).

b. Assay Procedure

  • Prepare reaction mixtures containing the CYP2J2/CPR enzyme preparation, anandamide at a concentration near its Kₘ for CYP2J2, and varying concentrations of this compound in potassium phosphate buffer.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a defined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of anandamide metabolites (e.g., epoxyeicosatrienoic acid ethanolamides) using LC-MS/MS as described in Protocol 1.

c. Data Analysis

  • Quantify the amount of metabolite formed at each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the control (no inhibitor).

  • Determine the IC₅₀ value.

  • To determine the Kᵢ and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (anandamide) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression).

Conclusion

The enzymatic degradation of this compound is a multifaceted process that distinguishes it from its isomer, anandamide. The primary metabolic pathway appears to be hydrolysis by MAGL, leading to the formation of arachidonic acid, which can then enter the cyclooxygenase pathway. This positions this compound at a crucial intersection of endocannabinoid signaling and the eicosanoid cascade. Furthermore, its inhibitory actions on CYP2J2 and MAO-B highlight its potential to modulate other significant physiological systems. For researchers and drug development professionals, a thorough understanding of these metabolic pathways is essential for predicting the pharmacokinetic and pharmacodynamic properties of this compound and for designing novel therapeutic strategies that target the endocannabinoid system. Further research is warranted to fully elucidate the kinetic parameters of this compound's enzymatic degradation and to explore the physiological consequences of its unique metabolic profile.

References

A Comparative Analysis of Virodhamine and Anandamide Tissue Distribution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) plays a crucial role in regulating a myriad of physiological processes. Central to this system are the endogenous ligands, primarily N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). However, a lesser-known endocannabinoid, O-arachidonoylethanolamine (virodhamine), an ester isomer of anandamide, presents a unique pharmacological profile that warrants detailed investigation. This technical guide provides a comprehensive comparison of the tissue distribution of this compound and anandamide, supported by detailed experimental protocols and an exploration of their distinct signaling pathways.

Quantitative Tissue Distribution: this compound vs. Anandamide

The relative abundance of this compound and anandamide varies significantly between the central nervous system and peripheral tissues, suggesting distinct physiological roles. While anandamide is more prevalent in several brain regions, this compound concentrations are notably higher in peripheral tissues, particularly those expressing the cannabinoid receptor 2 (CB2).[1][2]

Table 1: Comparative Tissue Distribution of this compound and Anandamide in Rat Brain (pmol/g)

Brain RegionThis compound (pmol/g)Anandamide (pmol/g)This compound/Anandamide RatioReference
Brainstem1.8 ± 0.37.9 ± 1.10.23[3]
Striatum2.5 ± 0.410.2 ± 1.50.25[3]
Hippocampus16.3 ± 2.515.8 ± 2.31.03[3]
Cortex8.9 ± 1.39.1 ± 1.40.98[3]
Cerebellum5.4 ± 0.85.2 ± 0.81.04[3]
Hypothalamus-15-20-[4]
Limbic Forebrain-~10-[4]

Note: Data are presented as mean ± SEM. Hypothalamus and Limbic Forebrain data for anandamide are estimated from graphical representations.

Table 2: Comparative Tissue Distribution of this compound and Anandamide in Rat Peripheral Tissues (pmol/g)

Peripheral TissueThis compound (pmol/g)Anandamide (pmol/g)This compound/Anandamide RatioReference
Spleen28.4 ± 4.33.6 ± 0.57.89[3]
Heart15.6 ± 2.34.1 ± 0.63.80[3]
Kidney10.2 ± 1.55.1 ± 0.82.00[3]
Lung9.8 ± 1.53.9 ± 0.62.51[3]
Liver7.6 ± 1.13.8 ± 0.62.00[3]
Small Intestine6.3 ± 0.92.9 ± 0.42.17[3]

Note: Data are presented as mean ± SEM.

Experimental Protocols

The accurate quantification of this compound and anandamide in biological tissues is critical for understanding their physiological and pathological roles. The following section details a synthesized, step-by-step protocol for the extraction, purification, and quantification of these endocannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.

Experimental Workflow for Endocannabinoid Quantification

G tissue Tissue Collection & Homogenization extraction Liquid-Liquid Extraction tissue->extraction Homogenate purification Solid-Phase Extraction (SPE) extraction->purification Lipid Extract analysis LC-MS/MS Analysis purification->analysis Purified Extract quantification Data Quantification analysis->quantification Mass Spectra

Figure 1. A generalized workflow for the quantification of endocannabinoids from tissue samples.

Tissue Collection and Homogenization
  • Euthanasia and Tissue Collection: Euthanize the animal via an approved method (e.g., cervical dislocation followed by decapitation) to minimize post-mortem changes in endocannabinoid levels. Rapidly dissect the desired tissues (brain regions, peripheral organs) on an ice-cold plate.

  • Sample Preparation: Weigh the collected tissues and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until processing.

  • Homogenization: On the day of extraction, place the frozen tissue in a pre-chilled homogenizer tube with a homogenization solution (e.g., ice-cold saline or a methanol/Tris buffer mixture). Homogenize the tissue thoroughly while keeping the sample on ice.

Lipid Extraction (Liquid-Liquid Extraction)

This protocol is a common method for extracting lipophilic molecules like endocannabinoids from aqueous homogenates.

  • Addition of Internal Standards: To the tissue homogenate, add a known amount of deuterated internal standards (e.g., anandamide-d8 and this compound-d8). This is crucial for accurate quantification as it accounts for sample loss during extraction and purification.

  • Solvent Addition: Add a two-phase solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to the homogenate.

  • Phase Separation: Vortex the mixture vigorously for several minutes to ensure thorough mixing. Centrifuge the sample at a low speed (e.g., 1000 x g) for 10-15 minutes at 4°C to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new tube.

  • Re-extraction: To maximize the recovery of endocannabinoids, re-extract the remaining aqueous phase with an additional volume of chloroform. Combine the organic phases.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

Sample Purification (Solid-Phase Extraction - SPE)

SPE is employed to remove interfering substances from the lipid extract, thereby increasing the sensitivity and specificity of the LC-MS/MS analysis.

  • Column Conditioning: Condition a silica-based SPE cartridge by sequentially passing methanol and then a non-polar solvent like hexane through it.

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform) and load it onto the conditioned SPE column.

  • Washing: Wash the column with a series of solvents of increasing polarity to elute unwanted, less polar and more polar compounds. For example, a wash with a chloroform:methanol (9:1 v/v) mixture can be used.

  • Elution of Endocannabinoids: Elute the endocannabinoids from the column using a more polar solvent mixture, such as ethyl acetate containing a small percentage of acetic acid.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the purified, dried extract in a small, precise volume of the mobile phase used for the LC separation (e.g., a mixture of acetonitrile and water).

  • Injection: Inject a specific volume of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Separate the endocannabinoids using a reverse-phase C18 column with a gradient elution program. The mobile phase typically consists of two solvents, such as water with a small amount of formic acid or ammonium acetate (Solvent A) and acetonitrile or methanol with the same additives (Solvent B). The gradient will involve a programmed increase in the percentage of Solvent B to elute the lipophilic endocannabinoids.

  • Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer. Use an electrospray ionization (ESI) source in the positive ion mode. For quantification, operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of each analyte as the precursor ion and then monitoring a specific product ion generated by collision-induced dissociation. The precursor/product ion transitions for anandamide and this compound are typically the same due to their isomeric nature, necessitating their chromatographic separation.

Signaling Pathways of this compound and Anandamide

This compound and anandamide exhibit distinct signaling profiles, which are largely dictated by their differential affinities for cannabinoid receptors and the G-protein-coupled receptor GPR55.

Anandamide Signaling

Anandamide is a partial agonist at CB1 receptors and a weak agonist at CB2 receptors.[5] It also interacts with GPR55 and the transient receptor potential vanilloid 1 (TRPV1) channel.

G Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 GPR55 GPR55 Anandamide->GPR55 TRPV1 TRPV1 Channel Anandamide->TRPV1 G_protein_i Gαi/o CB1->G_protein_i G_protein_q Gαq GPR55->G_protein_q Ca_influx ↑ Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response cAMP->Cellular_Response IP3_DAG->Cellular_Response Ca_influx->Cellular_Response

Figure 2. Simplified signaling pathways of anandamide.

Activation of the CB1 receptor by anandamide primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This can modulate the activity of protein kinase A and downstream effectors. In contrast, anandamide's interaction with GPR55 is thought to couple to Gαq, activating phospholipase C (PLC).[7] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C.

This compound Signaling

This compound exhibits a contrasting receptor profile, acting as a partial agonist/antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[1][2] It is also an agonist at GPR55.[8]

G This compound This compound CB1 CB1 Receptor (Antagonist/Partial Agonist) This compound->CB1 CB2 CB2 Receptor (Full Agonist) This compound->CB2 GPR55 GPR55 This compound->GPR55 G_protein_i_CB2 Gαi/o CB2->G_protein_i_CB2 G_protein_q_GPR55 Gαq GPR55->G_protein_q_GPR55 AC_CB2 Adenylyl Cyclase G_protein_i_CB2->AC_CB2 PLC_GPR55 Phospholipase C G_protein_q_GPR55->PLC_GPR55 cAMP_CB2 ↓ cAMP AC_CB2->cAMP_CB2 IP3_DAG_GPR55 ↑ IP3 & DAG PLC_GPR55->IP3_DAG_GPR55 Cellular_Response_CB2 Immune Modulation, etc. cAMP_CB2->Cellular_Response_CB2 Cellular_Response_GPR55 Cellular Response IP3_DAG_GPR55->Cellular_Response_GPR55

Figure 3. Simplified signaling pathways of this compound.

As a full agonist at CB2 receptors, which are predominantly expressed on immune cells, this compound's signaling is also primarily mediated through Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[5] This pathway is central to the immunomodulatory effects of cannabinoids. Similar to anandamide, this compound's activation of GPR55 is expected to proceed through a Gαq-PLC-mediated pathway.[7] Its antagonistic or partial agonistic activity at the CB1 receptor suggests it may modulate or inhibit the canonical signaling pathways activated by full agonists like 2-AG.

Conclusion

The distinct tissue distribution and signaling profiles of this compound and anandamide underscore the complexity of the endocannabinoid system. The higher concentration of this compound in peripheral tissues, coupled with its potent agonism at CB2 receptors, suggests a significant role in peripheral physiological processes, such as immune modulation. In contrast, anandamide's prevalence in the brain and its primary action at CB1 receptors highlight its role as a key neuromodulator. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the targeted design of novel therapeutics that can selectively modulate the endocannabinoid system for desired clinical outcomes. The provided experimental protocols offer a robust framework for the accurate quantification of these important signaling lipids, which is a prerequisite for advancing our knowledge in this field.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Virodhamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine, also known as O-arachidonoyl ethanolamine, is an endogenous cannabinoid (endocannabinoid) that plays a significant role in the endocannabinoid system. Structurally, it is the ester isomer of the more widely known endocannabinoid, anandamide (N-arachidonoylethanolamine). This structural difference, with the arachidonic acid moiety linked to the oxygen atom of ethanolamine rather than the nitrogen, confers distinct pharmacological properties. This compound acts as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor. These characteristics make it a molecule of interest for research into the physiological and pathological processes regulated by the endocannabinoid system and for the development of novel therapeutics.

These application notes provide a detailed protocol for the chemical synthesis of this compound, designed for researchers in organic chemistry, pharmacology, and drug development. The described synthetic strategy is a reliable three-step process involving the protection of the ethanolamine amino group, esterification with arachidonic acid, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The chemical synthesis of this compound from arachidonic acid and ethanolamine requires a strategic approach to ensure the selective formation of the ester linkage over the thermodynamically more stable amide bond. The presence of two nucleophilic groups in ethanolamine (the amino and hydroxyl groups) necessitates a protection/deprotection strategy. The more nucleophilic amino group is first protected, followed by the esterification of the hydroxyl group with arachidonic acid. The final step involves the removal of the protecting group to yield this compound.

The chosen synthetic route is as follows:

  • Protection of Ethanolamine: The amino group of ethanolamine is protected using the tert-butoxycarbonyl (Boc) group. This reaction yields N-(tert-Butoxycarbonyl)-ethanolamine (N-Boc-ethanolamine). While N-Boc-ethanolamine is commercially available, a protocol for its synthesis is provided for completeness.

  • Esterification: The hydroxyl group of N-Boc-ethanolamine is esterified with arachidonic acid using the Steglich esterification method. This mild coupling reaction is well-suited for the polyunsaturated arachidonic acid, minimizing the risk of oxidation or isomerization. The reaction employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).

  • Deprotection: The Boc protecting group is removed from the intermediate product under acidic conditions, typically using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), to yield the final product, this compound.

Synthetic_Workflow cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification (Steglich) cluster_deprotection Step 3: Deprotection Ethanolamine Ethanolamine NBocEthanolamine N-Boc-ethanolamine Ethanolamine->NBocEthanolamine Protection Boc2O Di-tert-butyl dicarbonate Boc2O->NBocEthanolamine ArachidonicAcid Arachidonic Acid Protectedthis compound O-arachidonoyl-N-Boc-ethanolamine ArachidonicAcid->Protectedthis compound Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Protectedthis compound NBocEthanolamine_ref N-Boc-ethanolamine NBocEthanolamine_ref->Protectedthis compound TFA Trifluoroacetic Acid (TFA) This compound This compound TFA->this compound ProtectedVirodhamine_ref O-arachidonoyl-N-Boc-ethanolamine ProtectedVirodhamine_ref->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
Ethanolamine≥99.5%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Arachidonic acid≥98%Cayman Chemical
N,N'-Dicyclohexylcarbodiimide (DCC)99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)99%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Magnesium sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-ethanolamine (N-Boc-ethanolamine)

This protocol describes the synthesis of the protected ethanolamine. Note that N-Boc-ethanolamine is also commercially available.

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF to the cooled ethanolamine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield pure N-Boc-ethanolamine as a colorless oil.

Protocol 2: Steglich Esterification for the Synthesis of O-arachidonoyl-N-Boc-ethanolamine

This protocol details the coupling of arachidonic acid with N-Boc-ethanolamine.

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve arachidonic acid (1.0 eq), N-Boc-ethanolamine (1.2 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • After the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford O-arachidonoyl-N-Boc-ethanolamine.

Protocol 3: Deprotection to Yield this compound

This final step removes the Boc protecting group to yield the target molecule, this compound.

Procedure:

  • Dissolve the purified O-arachidonoyl-N-Boc-ethanolamine (1.0 eq) in anhydrous DCM in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to obtain pure this compound. Store the final product under an inert atmosphere at -20°C or lower to prevent degradation.

Quantitative Data (Representative Example)

The following table presents representative quantitative data for the synthesis of this compound, starting from 1 mmol of arachidonic acid. Actual yields may vary depending on experimental conditions and scale.

StepReactantMolar Amount (mmol)Theoretical Yield (mg)Actual Yield (mg)Percent Yield (%)
2. EsterificationArachidonic Acid1.0---
N-Boc-ethanolamine1.2---
O-arachidonoyl-N-Boc-ethanolamine -447.6380.585
3. DeprotectionO-arachidonoyl-N-Boc-ethanolamine0.85295.4251.185
Overall Yield of this compound - - - 251.1 72.25

This compound in Signaling Pathways

This compound, as an endocannabinoid, modulates various signaling pathways through its interaction with cannabinoid receptors, primarily CB1 and CB2. Its distinct activity profile (partial agonist/antagonist at CB1 and full agonist at CB2) suggests a nuanced role in regulating neurotransmission, immune responses, and other physiological processes.

Signaling_Pathway cluster_cb1 CB1 Receptor Signaling cluster_cb2 CB2 Receptor Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Partial Agonist/ Antagonist CB2 CB2 Receptor This compound->CB2 Full Agonist Gi_o_1 Gi/o Protein CB1->Gi_o_1 Activates AC_1 Adenylyl Cyclase Gi_o_1->AC_1 Inhibits MAPK_1 MAPK Pathway Gi_o_1->MAPK_1 Activates cAMP_1 cAMP AC_1->cAMP_1 Decreases Gi_o_2 Gi/o Protein CB2->Gi_o_2 Activates AC_2 Adenylyl Cyclase Gi_o_2->AC_2 Inhibits Immune_Response Modulation of Immune Response Gi_o_2->Immune_Response cAMP_2 cAMP AC_2->cAMP_2 Decreases

Caption: this compound's interaction with CB1 and CB2 receptors.

Application Notes and Protocols for In Vitro Measurement of Virodhamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine (O-arachidonoyl ethanolamine) is an endogenous cannabinoid that exhibits a unique pharmacological profile, acting as a partial agonist or antagonist at the cannabinoid type 1 (CB1) receptor and a full agonist at the cannabinoid type 2 (CB2) receptor.[1][2][3][4] It has also been identified as a potent agonist of the orphan G protein-coupled receptor GPR55.[1] This complex pharmacology makes this compound a subject of significant interest in endocannabinoid system research and drug development. These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of this compound at human CB1, CB2, and GPR55 receptors.

Data Presentation

Table 1: this compound Receptor Binding Affinities (Ki)
ReceptorRadioligandCell Line/TissueKi (nM)Reference
Human CB1[3H]-CP55,940CHO-K1~2920 (EC50)[1]
Human CB2[3H]-CP55,940CHO-K1~381 (EC50)[1]

Note: EC50 values from functional assays are often used to approximate binding affinity in the absence of direct Ki values.

Table 2: this compound Functional Activity (EC50/IC50)
ReceptorAssay TypeCell LineActivityEC50/IC50 (nM)Reference
Human CB1GTPγS BindingCHO-K1Partial Agonist/Antagonist2920[1]
Human CB2GTPγS BindingCHO-K1Full Agonist381[1]
Human GPR55GTPγS BindingHEK293Full Agonist12[1]
Human GPR55β-arrestin RecruitmentU2OSPartial Agonist/AntagonistIC50: 6.57 (vs. LPI), 9.44 (vs. SR141716A) (µM)[5]

Signaling Pathways and Experimental Workflows

Virodhamine_Signaling_Pathways cluster_CB1 CB1 Receptor (Gi/o-coupled) cluster_CB2 CB2 Receptor (Gi/o-coupled) cluster_GPR55 GPR55 Receptor (Gq/12/13-coupled) This compound This compound CB1 CB1 This compound->CB1 Partial Agonist/ Antagonist CB2 CB2 This compound->CB2 Full Agonist GPR55 GPR55 This compound->GPR55 Full Agonist AC_inhibition Adenylyl Cyclase Inhibition CB1->AC_inhibition Gi/o cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease AC_inhibition2 Adenylyl Cyclase Inhibition CB2->AC_inhibition2 Gi/o cAMP_decrease2 ↓ cAMP AC_inhibition2->cAMP_decrease2 PLC_activation Phospholipase C Activation GPR55->PLC_activation Gq RhoA_activation RhoA Activation GPR55->RhoA_activation G12/13 Ca_increase ↑ Intracellular Ca²⁺ PLC_activation->Ca_increase

Figure 1: this compound's primary signaling pathways.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (CHO-CB1 or HEK-CB2) start->prepare_membranes prepare_reagents Prepare Reagents ([3H]-CP55,940, this compound, Controls) start->prepare_reagents incubation Incubate Membranes with Radioligand and this compound prepare_membranes->incubation prepare_reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Figure 2: Radioligand binding assay workflow.

cAMP_Assay_Workflow start Start plate_cells Plate Cells (CHO-CB1 or HEK-CB2) start->plate_cells pre_treatment Pre-treat with this compound (Antagonist Mode) or Co-treat (Agonist Mode) plate_cells->pre_treatment stimulate Stimulate with Forskolin pre_treatment->stimulate cell_lysis Lyse Cells stimulate->cell_lysis detect_cAMP Detect cAMP Levels (e.g., HTRF) cell_lysis->detect_cAMP analysis Data Analysis (Calculate EC50/IC50) detect_cAMP->analysis end End analysis->end

Figure 3: cAMP functional assay workflow.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors using a competition binding assay with the high-affinity cannabinoid agonist radioligand [3H]-CP55,940.

Materials and Reagents:

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing human CB1 receptors (e.g., from Revvity, AcceGen) or HEK293 cells stably expressing human CB2 receptors (e.g., from Revvity, Cells Online).[6][7][8][9][10][11]

  • Radioligand: [3H]-CP55,940 (PerkinElmer).

  • Test Compound: this compound (e.g., from MedchemExpress, EvitaChem).[2][12]

  • Non-specific Binding Control: WIN-55,212-2 or unlabeled CP55,940.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Microplate reader and liquid scintillation counter.

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for the competition curve. The final DMSO concentration in the assay should be kept below 0.1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [3H]-CP55,940, and cell membranes.

    • Non-specific Binding: Assay buffer, [3H]-CP55,940, excess unlabeled WIN-55,212-2 (e.g., 1 µM), and cell membranes.

    • Competition: Assay buffer, [3H]-CP55,940, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for CB1 and CB2 Receptors

This protocol measures the ability of this compound to modulate the intracellular cyclic AMP (cAMP) levels in cells expressing Gi/o-coupled CB1 or CB2 receptors.

Materials and Reagents:

  • Cells: CHO-K1 cells stably expressing human CB1 receptors or HEK293 cells stably expressing human CB2 receptors.[8][14]

  • Test Compound: this compound.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay (e.g., from Cisbio) or a bioluminescence-based assay (e.g., GloSensor from Promega).

  • Cell Culture Medium: As recommended by the cell line supplier.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • White 96-well or 384-well microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into white microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • Agonist Mode:

      • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to the cells. Incubate for 30 minutes at room temperature.

      • Add varying concentrations of this compound to the wells.

      • Add a submaximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

      • Add a fixed concentration of a known CB1 or CB2 agonist (e.g., CP55,940) to stimulate the receptor, along with forskolin.

      • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • For agonist activity, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • For antagonist activity, calculate the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced response).

Protocol 3: Calcium Mobilization Assay for GPR55

This protocol is used to measure the ability of this compound to induce intracellular calcium mobilization in cells expressing the Gq-coupled GPR55 receptor.

Materials and Reagents:

  • Cells: A cell line endogenously expressing GPR55 (e.g., certain prostate or ovarian cancer cell lines) or a cell line stably transfected with human GPR55 (e.g., HEK293).[15][16][17]

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Probenecid (optional): To prevent dye leakage from some cell types.

  • Black, clear-bottom 96-well or 384-well microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Calculate the EC50 value.

Handling and Storage of this compound

This compound is a lipid and is susceptible to degradation. It should be stored as a pure solid at -20°C for long-term stability.[2] For experimental use, prepare fresh stock solutions in an organic solvent like DMSO and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions for assays, it is recommended to use a buffer containing a carrier protein like BSA to improve solubility and stability. The solubility and stability in specific assay buffers should be empirically determined.

References

Application Notes and Protocols: β-Arrestin Recruitment Assay for Virodhamine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine, an endogenous cannabinoid, presents a complex pharmacological profile, acting as a partial agonist or antagonist at the cannabinoid CB1 receptor, a full agonist at the CB2 receptor, and a modulator of the orphan G protein-coupled receptor GPR55.[1][2] Understanding the full spectrum of its signaling, particularly G protein-independent pathways, is crucial for elucidating its physiological roles and therapeutic potential. The β-arrestin recruitment assay is a powerful tool to investigate the functional selectivity of ligands like this compound, providing insights into receptor desensitization, internalization, and the activation of distinct signaling cascades.

β-arrestins are intracellular proteins that are recruited to activated G protein-coupled receptors (GPCRs), a process that not only desensitizes G protein-mediated signaling but also initiates a separate wave of signaling events. These can include the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases (ERK).[3][4] Therefore, quantifying β-arrestin recruitment provides a direct measure of a key aspect of GPCR activation and can reveal ligand bias, where a ligand preferentially activates one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).

These application notes provide a detailed protocol for utilizing a β-arrestin recruitment assay, specifically the PathHunter® technology, to characterize the signaling profile of this compound at CB1, CB2, and GPR55 receptors.

This compound Signaling and Receptor Interaction

This compound's interaction with cannabinoid and related receptors is multifaceted:

  • CB1 Receptor: this compound exhibits partial agonist or antagonist activity at the CB1 receptor.[1] This dual activity suggests that its effects may be context-dependent, potentially influenced by the presence of other endogenous or exogenous ligands.

  • CB2 Receptor: In contrast to its action at CB1, this compound acts as a full agonist at the CB2 receptor.[1][2] This receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

  • GPR55 Receptor: this compound also modulates the activity of GPR55.[5][6] Studies have shown that this compound on its own elicits a weak β-arrestin recruitment response at GPR55 but can inhibit the recruitment induced by other GPR55 agonists.[5]

Data Presentation: this compound and Comparator Ligand Activity

The following tables summarize the reported activities of this compound and common cannabinoid receptor ligands. This data is essential for designing experiments and interpreting results from β-arrestin recruitment assays.

Table 1: this compound Activity Profile at Cannabinoid and GPR55 Receptors

ReceptorThis compound ActivityAssay TypeReported Potency/Efficacy
CB1 Partial Agonist / AntagonistGTPγS BindingEC50: 1906 nM
CB2 Full AgonistGTPγS BindingEC50: 1401 nM
GPR55 Weak Partial Agonist / Modulatorβ-Arrestin RecruitmentWeak recruitment alone; inhibits agonist-induced recruitment

Note: EC50 values for CB1 and CB2 are from GTPγS binding assays, which measure G protein activation, and may not directly correspond to β-arrestin recruitment potency.

Table 2: Comparator Cannabinoid Ligand Activity in β-Arrestin Recruitment Assays

LigandReceptorActivityβ-Arrestin Recruitment EC50
Anandamide (AEA) CB1Agonist~2 µM
CB2Agonist>10 µM
WIN55,212-2 CB1Agonist~0.37 µM
CB2Agonist~0.26 µM

Experimental Protocols

This section provides a detailed methodology for performing a β-arrestin recruitment assay using the PathHunter® β-Arrestin Assay technology. This is a robust and widely used platform for studying GPCR signaling.

Principle of the PathHunter® β-Arrestin Assay

The PathHunter® assay is based on enzyme fragment complementation (EFC). The GPCR of interest is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon ligand-induced activation of the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows for the complementation of the enzyme fragments, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate.

Materials
  • PathHunter® cell line expressing the human CB1, CB2, or GPR55 receptor fused to PK and β-arrestin fused to EA.

  • Cell plating reagent (as recommended by the cell line provider).

  • Assay buffer (as recommended by the cell line provider).

  • This compound and other test compounds.

  • Control agonist (e.g., WIN55,212-2 for CB1/CB2, LPI for GPR55).

  • Control antagonist (e.g., Rimonabant for CB1, SR144528 for CB2).

  • PathHunter® Detection Reagents (Substrate and Lysis Buffer).

  • White, solid-bottom 96-well or 384-well assay plates.

  • Luminometer.

Agonist Mode Assay Protocol

This protocol is for determining the potency and efficacy of this compound as an agonist.

  • Cell Plating:

    • Culture the PathHunter® cells according to the provider's instructions.

    • On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density.

    • Dispense the cell suspension into the wells of a white, solid-bottom assay plate.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound and control agonists in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in assay buffer to create a concentration-response curve. It is recommended to prepare these dilutions at a concentration 10-fold higher than the final desired concentration.

  • Compound Addition:

    • Carefully remove the cell culture medium from the assay plate.

    • Add the diluted compounds (this compound, control agonists, and vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions by mixing the substrate and lysis buffer.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a luminometer.

Antagonist/Modulator Mode Assay Protocol

This protocol is to assess the ability of this compound to antagonize or modulate the effect of a known agonist, particularly relevant for its activity at CB1 and GPR55.

  • Cell Plating: Follow the same procedure as in the agonist mode assay.

  • Antagonist/Modulator Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

  • Agonist Preparation:

    • Prepare a solution of the control agonist (e.g., WIN55,212-2 for CB1, LPI for GPR55) at a concentration that gives approximately 80% of the maximal response (EC80).

  • Compound Addition:

    • Add the diluted this compound or vehicle to the wells and incubate for 15-30 minutes at 37°C.

    • Following the pre-incubation, add the EC80 concentration of the control agonist to the wells (except for the no-agonist control wells).

    • Incubate the plate at 37°C for 90 minutes.

  • Detection and Data Acquisition: Follow steps 4 and 5 from the agonist mode assay protocol.

Data Analysis

  • Agonist Data:

    • Normalize the data by setting the vehicle control as 0% and the maximal response of a full agonist as 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 (potency) and Emax (efficacy) values.

  • Antagonist/Modulator Data:

    • Normalize the data to the response of the agonist at its EC80 concentration.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Visualizations

This compound Signaling Pathway at CB2 Receptor

Virodhamine_Signaling_CB2 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound CB2R CB2 Receptor This compound->CB2R Binds G_protein Gi/o Protein CB2R->G_protein Activates GRK GRK CB2R->GRK Recruits P_CB2R Phosphorylated CB2R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Signaling_Outcomes Signaling Outcomes cAMP->Signaling_Outcomes GRK->CB2R Phosphorylates beta_arrestin β-Arrestin P_CB2R->beta_arrestin Recruits ERK ERK beta_arrestin->ERK Activates pERK pERK ERK->pERK Phosphorylates pERK->Signaling_Outcomes

Caption: this compound signaling at the CB2 receptor.

β-Arrestin Recruitment Assay Workflow

Assay_Workflow start Start plate_cells Plate PathHunter® Cells in Assay Plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of this compound & Controls incubate_overnight->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_ligand Incubate (37°C, 90 min) add_compounds->incubate_ligand prepare_detection Prepare Detection Reagent incubate_ligand->prepare_detection add_detection Add Detection Reagent prepare_detection->add_detection incubate_detection Incubate (RT, 60 min, dark) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data (EC50/IC50, Emax) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the β-arrestin recruitment assay.

Logical Relationship of this compound's Functional Selectivity

Functional_Selectivity cluster_CB1 CB1 Receptor cluster_CB2 CB2 Receptor cluster_GPR55 GPR55 Receptor This compound This compound CB1_G G Protein Signaling (Partial Agonist/Antagonist) This compound->CB1_G CB1_Arrestin β-Arrestin Recruitment (To be determined) This compound->CB1_Arrestin CB2_G G Protein Signaling (Full Agonist) This compound->CB2_G CB2_Arrestin β-Arrestin Recruitment (Full Agonist) This compound->CB2_Arrestin GPR55_G G Protein Signaling (Modulator) This compound->GPR55_G GPR55_Arrestin β-Arrestin Recruitment (Weak partial agonist/modulator) This compound->GPR55_Arrestin

Caption: this compound's functional selectivity at different receptors.

References

Techniques for Measuring Virodhamine Inhibition of MAO-B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virodhamine, an endogenous cannabinoid, has been identified as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3] This makes it a significant compound of interest for therapeutic applications in neurological disorders.[1][2][3][4] This document provides detailed application notes and experimental protocols for measuring the inhibition of MAO-B by this compound. The methodologies described herein are based on established enzyme inhibition assays and provide a framework for researchers to investigate the kinetics and mechanism of this compound's interaction with MAO-B.

Introduction to this compound and MAO-B

This compound, or O-arachidonoyl ethanolamine (O-AEA), is an endocannabinoid that acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor.[4][5] It is structurally an ester-linked analogue of anandamide.[4] Monoamine Oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane responsible for the oxidative deamination of several monoamine neurotransmitters and xenobiotics.[6][7] Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[7]

This compound has demonstrated a significant and preferential inhibition of MAO-B over MAO-A, with a reported IC50 value in the submicromolar range for MAO-B.[1][2][3] The mechanism of inhibition has been characterized as mixed and time-dependent, suggesting an irreversible binding to the enzyme.[1][2][3]

Quantitative Data: this compound Inhibition of MAO-A and MAO-B

The following table summarizes the inhibitory potency of this compound and other related endocannabinoids on human MAO-A and MAO-B.

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)MAO-B Ki (μM)Selectivity for MAO-B
This compound 38.700.710.258 ± 0.037~55-fold
Noladin ether> 10018.18Not Reported-
Anandamide> 10039.98Not Reported-

Data sourced from Chaurasiya et al. (2018).[1][2][3]

Experimental Protocols

This section details the protocols for determining the inhibitory effect of this compound on MAO-B activity. The primary method described is a continuous spectrophotometric assay using kynuramine as a substrate.

Protocol 1: Determination of IC50 for this compound Inhibition of MAO-B

This protocol is designed to determine the concentration of this compound that inhibits 50% of MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 316 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in DMSO.

    • Prepare a stock solution of kynuramine in the potassium phosphate buffer.

    • Dilute the recombinant human MAO-B enzyme in the potassium phosphate buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • This compound solution at various concentrations (or DMSO for control)

      • MAO-B enzyme solution

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzyme Reaction:

    • Initiate the reaction by adding the kynuramine substrate to each well.

    • Immediately begin monitoring the increase in absorbance at 316 nm at 37°C for a set period (e.g., 20 minutes) using a spectrophotometer. The product of the reaction, 4-hydroxyquinoline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the percentage of MAO-B inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of the Mechanism of Inhibition (Kinetics)

This protocol is used to determine the kinetic parameters of this compound's inhibition of MAO-B, such as the inhibition constant (Ki) and the type of inhibition.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (including a zero-inhibitor control), and each column will have a different concentration of the substrate, kynuramine.

    • Add the buffer, this compound, and MAO-B enzyme to the wells and pre-incubate as in Protocol 1.

  • Enzyme Reaction:

    • Initiate the reactions by adding the varying concentrations of kynuramine to the appropriate wells.

    • Monitor the reaction rates as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the changes in Vmax and Km from the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[1]

    • The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot (1/V vs. [I]).[1]

Visualizations

Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Kynuramine, MAO-B, Buffer) Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Preincubation Pre-incubate (Inhibitor + Enzyme) Plate_Setup->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Measure Absorbance (316 nm) Reaction->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Plotting Plot Inhibition Curve Calc_Rate->Plotting IC50_Ki Determine IC50 / Ki Plotting->IC50_Ki

Caption: Workflow for determining this compound's inhibition of MAO-B.

Logical Relationship of this compound's MAO-B Inhibition

Virodhamine_MAO_B_Inhibition This compound This compound Inhibition Inhibition (Mixed, Irreversible) This compound->Inhibition MAO_B Monoamine Oxidase B (MAO-B) Oxidized_Product Oxidized Products MAO_B->Oxidized_Product Produces Monoamine Monoamine Substrates (e.g., Dopamine) Monoamine->MAO_B Metabolized by Inhibition->MAO_B Neurotransmission Modulation of Neurotransmission Inhibition->Neurotransmission Leads to

References

Virodhamine In Vivo Effects: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental models used to study the in vivo effects of virodhamine, an endogenous cannabinoid with a unique pharmacological profile. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the associated signaling pathways to facilitate the design and execution of preclinical research.

Application Notes

This compound (O-arachidonoyl-ethanolamine) is an ester isomer of anandamide that exhibits distinct effects on the endocannabinoid system. Unlike anandamide, this compound acts as a partial agonist or antagonist at the cannabinoid type 1 (CB1) receptor in vivo and a full agonist at the cannabinoid type 2 (CB2) receptor.[1][2] Its tissue distribution also differs from anandamide, with concentrations being 2- to 9-fold higher in peripheral tissues expressing the CB2 receptor.[1][2] These properties make this compound a molecule of significant interest for investigating the physiological and pathological roles of the endocannabinoid system, particularly in the periphery.

The following experimental models are critical for elucidating the in vivo functions of this compound:

  • Mouse Hypothermia Model: This is a classic assay to assess central CB1 receptor activation. Cannabinoid agonists typically induce hypothermia. This compound's effect in this model helps to characterize its agonist versus antagonist activity at the CB1 receptor in the central nervous system.[3]

  • Cardiovascular Models: this compound has been shown to have cardiovascular effects, including vasorelaxation.[4] In vitro and in vivo models are used to study its impact on blood pressure and vascular tone, providing insights into its therapeutic potential for cardiovascular disorders.

  • Neurological Models: Through its interaction with enzymes like monoamine oxidase B (MAO-B), this compound may influence neurotransmitter levels, suggesting a role in neurological and psychiatric conditions.[1]

  • Enzyme Inhibition Assays: this compound has been identified as an inhibitor of key enzymes such as cytochrome P450 2J2 (CYP2J2) and MAO-B.[1][5] In vivo studies based on these findings can explore the metabolic and neurological consequences of these interactions.

Data Presentation

The following tables summarize the quantitative data on this compound's interactions and effects from various studies.

ParameterReceptor/EnzymeValueSpecies/SystemReference
Binding/Activity
CB1 Receptor ActivityCB1Partial Agonist / In Vivo AntagonistMouse[1][2]
CB2 Receptor ActivityCB2Full Agonist[1][2]
GPR55 ActivityGPR55AgonistHuman (HEK293 cells)[6]
Inhibition Constants
IC50 (MAO-A)MAO-A38.70 µMHuman (recombinant)[1]
IC50 (MAO-B)MAO-B0.71 µMHuman (recombinant)[1]
Ki (MAO-B)MAO-B0.258 ± 0.037 µMHuman (recombinant)[1]
Ki (CYP2J2)CYP2J213 µMHuman (recombinant)[7]
In Vivo Effects
HypothermiaN/ADecrease of approx. 2°CMouse
Vasorelaxation pEC50Endothelial Cannabinoid Receptor5.07 ± 0.07Human Pulmonary Artery
Tissue Concentrations
HippocampusN/ASimilar to anandamideRat, Human[2]
Peripheral Tissues (with CB2)N/A2- to 9-fold higher than anandamideRat[2]
Porcine Left VentricleN/A9.6-fold higher than anandamidePorcine[5]

Experimental Protocols

Mouse Hypothermia Model for Assessing Central CB1 Receptor Activity

This protocol details the procedure for evaluating the central effects of this compound on body temperature in mice, a functional indicator of CB1 receptor agonism or antagonism.

Materials:

  • This compound

  • Anandamide (for co-administration studies)

  • Vehicle solution (e.g., 80% DMSO and 20% saline)

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Rectal thermometer

  • Intracerebroventricular (i.c.v.) injection apparatus (stereotaxic frame, microsyringe)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week. On the day of the experiment, allow the mice to habituate to the experimental room for at least 1 hour.

  • Drug Preparation: Dissolve this compound and anandamide in the vehicle solution to the desired concentration. Ensure the solution is vortexed thoroughly.

  • Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse before any injections.

  • Intracerebroventricular (i.c.v.) Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma. The injection coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0-2.5 mm ventral from the skull surface.

    • Slowly inject the desired volume (e.g., 1-5 µL) of the this compound solution, anandamide solution, vehicle, or a co-administration of this compound and anandamide.

    • Leave the injection needle in place for a minute to prevent backflow, then slowly retract it.

    • Suture the scalp incision.

  • Post-Injection Temperature Measurement: Measure the rectal temperature at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes).[3]

  • Data Analysis: Calculate the change in body temperature from baseline for each group. Compare the effects of this compound alone, anandamide alone, and their co-administration to the vehicle control group using appropriate statistical tests. A smaller decrease in temperature with co-administration compared to anandamide alone suggests antagonist activity of this compound at the CB1 receptor.[3]

Vasorelaxation Assay in Isolated Human Pulmonary Arteries

This protocol describes an ex vivo method to assess the direct effects of this compound on vascular tone in human tissue.

Materials:

  • Human pulmonary artery segments (obtained from surgical resections)

  • Krebs-Henseleit solution

  • This compound

  • 5-Hydroxytryptamine (5-HT) or another vasoconstrictor (e.g., KCl)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Obtain human pulmonary artery tissue and immediately place it in cold Krebs-Henseleit solution.

    • Carefully dissect the artery into rings of 2-3 mm in width, ensuring the endothelium remains intact.

  • Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with solution changes every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

    • After washout and return to baseline, pre-contract the rings with a submaximal concentration of 5-HT (e.g., 1 µM).

    • Once a stable contraction is achieved, add a single dose of an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm endothelial integrity.

  • This compound Administration:

    • After washing out the previous drugs and allowing the tissue to return to baseline, pre-contract the rings again with 5-HT.

    • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath.[4]

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by 5-HT. Construct a concentration-response curve and calculate the pEC50 value for this compound.

Visualizations

This compound Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound.

Virodhamine_Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Partial Agonist/ Antagonist CB2 CB2 Receptor This compound->CB2 Full Agonist GPR55 GPR55 This compound->GPR55 Agonist CYP2J2 CYP2J2 This compound->CYP2J2 Inhibition MAOB MAO-B This compound->MAOB Irreversible Inhibition G_protein_i Gi/o Protein CB1->G_protein_i MAPK MAPK Pathway CB2->MAPK G_protein_q13 Gq/G13 Protein GPR55->G_protein_q13 Arachidonic_Acid Arachidonic Acid Metabolism CYP2J2->Arachidonic_Acid Neurotransmitter Neurotransmitter Metabolism MAOB->Neurotransmitter AC Adenylyl Cyclase G_protein_i->AC RhoA RhoA G_protein_q13->RhoA cAMP ↓ cAMP AC->cAMP NFAT NFAT Activation RhoA->NFAT Hypothermia_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Habituation Room Habituation Acclimatization->Habituation Baseline_Temp Measure Baseline Rectal Temperature Habituation->Baseline_Temp Drug_Prep This compound/Vehicle Preparation ICV_Injection Intracerebroventricular (i.c.v.) Injection Drug_Prep->ICV_Injection Baseline_Temp->ICV_Injection Post_Temp Measure Post-Injection Temperature (Multiple Time Points) ICV_Injection->Post_Temp Data_Analysis Data Analysis: Δ Temperature vs. Baseline Post_Temp->Data_Analysis Conclusion Determine Agonist/ Antagonist Effect Data_Analysis->Conclusion Cardio_Effects This compound This compound Endothelial_Receptor Putative Endothelial Cannabinoid Receptor This compound->Endothelial_Receptor Arachidonic_Acid Metabolism to Arachidonic Acid This compound->Arachidonic_Acid K_Channels Ca2+-activated K+ Channels Endothelial_Receptor->K_Channels COX Cyclooxygenase (COX) Prostanoid Vasorelaxant Prostanoid COX->Prostanoid Arachidonic_Acid->COX Prostanoid->K_Channels Vasorelaxation Vasorelaxation of Human Pulmonary Artery K_Channels->Vasorelaxation

References

Assessing Virodhamine-Induced Hypothermia in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine, also known as O-arachidonoyl-ethanolamine, is an endogenous cannabinoid (endocannabinoid) that is an ester isomer of anandamide. It has a unique pharmacological profile, acting as a partial agonist or antagonist at the cannabinoid type 1 (CB1) receptor and a full agonist at the cannabinoid type 2 (CB2) receptor.[1][2] Like other cannabinoids that interact with the CB1 receptor, this compound has been shown to induce a hypothermic response in mice, making it a compound of interest for studying the role of the endocannabinoid system in thermoregulation.[1][2] The preoptic anterior hypothalamus is recognized as a primary central locus for cannabinoid-induced hypothermia, mediated by CB1 receptors.[3]

These application notes provide a summary of the currently available data on this compound-induced hypothermia in mouse models and a detailed protocol for its assessment based on published literature. It is important to note that publicly available data is limited, primarily focusing on a single route of administration.

Signaling Pathways

The hypothermic effect of many cannabinoids is primarily mediated through the activation of CB1 receptors in the central nervous system, particularly in the hypothalamus, which is a key region for regulating body temperature.[3] this compound, acting as a partial agonist at the CB1 receptor, is believed to initiate a signaling cascade that results in a decrease in the body's core temperature. While the endocannabinoid system and the transient receptor potential vanilloid 1 (TRPV1) channels are known to interact in thermoregulation, the precise role of TRPV1 in this compound-induced hypothermia has not been fully elucidated.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for assessing this compound-induced hypothermia.

G cluster_0 This compound Administration cluster_1 Central Nervous System cluster_2 Physiological Effect This compound This compound CB1R CB1 Receptor (Hypothalamus) This compound->CB1R Binds as Partial Agonist Signaling Downstream Signaling Cascade CB1R->Signaling Activates Hypothermia Hypothermia (Decreased Body Temperature) Signaling->Hypothermia Leads to

Proposed signaling pathway for this compound-induced hypothermia.

G start Start: Acclimatize Mice prep Prepare this compound Solution start->prep baseline Measure Baseline Core Body Temperature prep->baseline admin Administer this compound (e.g., i.c.v. injection) baseline->admin monitor Monitor & Record Temperature (e.g., at 30 min intervals) admin->monitor analyze Data Analysis: Calculate ΔT from Baseline monitor->analyze end End analyze->end

General experimental workflow for assessing this compound's effects.

Quantitative Data Summary

The available quantitative data on this compound-induced hypothermia in mice is limited to a single study utilizing intracerebroventricular (i.c.v.) administration. The results of this study are summarized in the table below.

CompoundRoute of AdministrationVehiclePost-Injection Measurement TimeMean Temperature Change (°C)Number of Subjects (n)
This compoundi.c.v.80% DMSO / 20% Saline30 minutes~ -2.010
Anandamidei.c.v.80% DMSO / 20% Saline30 minutes> -3.010
This compound + Anandamidei.c.v.80% DMSO / 20% Saline30 minutes-2.0 to -3.04

Data sourced from Porter et al. (2002).[2]

Experimental Protocols

The following protocols are based on the available literature for assessing this compound-induced hypothermia and general best practices for in vivo mouse studies.

This compound Solution Preparation (for i.c.v. Injection)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a vehicle solution of 80% DMSO and 20% sterile saline.

  • Dissolve the this compound in the vehicle solution to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Store on ice until use.

Note: The original study did not specify the exact concentration or dose of this compound used.[2] Researchers will need to perform dose-response studies to determine an optimal concentration. The authors chose i.c.v. administration due to the likelihood of enzymatic degradation of this compound by esterases if administered peripherally.[2]

Intracerebroventricular (i.c.v.) Injection Procedure

Materials:

  • Anesthetized mouse

  • Stereotaxic frame

  • Hamilton syringe with a fine-gauge needle

  • This compound solution

  • Standard surgical preparation materials (e.g., clippers, antiseptic wipes)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. For injection into the lateral ventricle, typical coordinates for an adult mouse are approximately: 0.6 mm posterior to bregma, 1.2 mm lateral to the midline, and 2.2 mm ventral from the skull surface.

  • Drill a small hole at the injection site.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution at a slow, controlled rate (e.g., over 1 minute).

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle and suture the incision.

  • Allow the mouse to recover from anesthesia in a warm environment.

Core Body Temperature Measurement

Materials:

  • Digital thermometer with a lubricated rectal probe for mice

  • Restraining device (if necessary)

Procedure:

  • Acclimatization: Allow mice to acclimate to the experimental room for at least one hour before taking any measurements to minimize stress-induced temperature changes.

  • Baseline Measurement: Gently restrain the mouse and insert the lubricated rectal probe to a consistent depth (approximately 1.5-2 cm). Record the stable temperature reading as the baseline.

  • Post-Injection Monitoring: Following this compound administration, measure the core body temperature at regular intervals (e.g., every 30 minutes for at least 2 hours) to determine the onset, peak, and duration of the hypothermic effect.

  • Data Analysis: For each time point, calculate the change in temperature (ΔT) by subtracting the baseline temperature from the post-injection temperature.

Disclaimer: The provided protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The lack of comprehensive dose-response and time-course data for this compound necessitates careful pilot studies to determine appropriate experimental parameters.

References

Application Notes and Protocols for Investigating Virodhamine's Effects on Megakaryocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine, an endocannabinoid, has emerged as a significant modulator of hematopoietic processes.[1] As an antagonist of the CB1 receptor and a full agonist at the CB2 receptor, its influence on cell differentiation, particularly of megakaryocytes, is of considerable interest for both basic research and therapeutic development.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the effects of this compound on megakaryocyte differentiation and maturation.

This compound, or O-arachidonoyl ethanolamine, is structurally an ester-linked combination of arachidonic acid and ethanolamine.[3] Its name, derived from the Sanskrit word for "opposition," reflects its contrasting linkage to the well-known endocannabinoid anandamide.[3] While its concentrations are comparable to anandamide in the brain, they are significantly higher—two to nine times greater—in peripheral tissues where the CB2 receptor is expressed.[2][3] The endocannabinoid system, including CB2 receptors, is known to play a role in regulating hematopoiesis.[5][6][7]

Studies have shown that this compound promotes megakaryocytic differentiation in megakaryoblastic cell lines.[1][8] This process is characterized by a reduction in cell proliferation and an increase in cell size, adherence, and the expression of megakaryocytic markers such as CD61.[1][8][9] The underlying mechanism appears to be mediated through the CB2 receptor, triggering MAPK signaling and the production of reactive oxygen species (ROS).[1][8] this compound has also been observed to increase the expression of the CB2 receptor itself in these cells.[1]

These findings suggest that this compound could be a potent regulator of megakaryopoiesis and subsequent platelet production. The following protocols and data presentation guidelines are designed to facilitate further investigation into these effects.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effects of this compound on Megakaryocyte Proliferation and Viability

This compound Conc. (µM)Cell Count (x 10^5) at 72h% Viability (Trypan Blue Exclusion)
0 (Vehicle)
1
5
10
25

Table 2: Analysis of Megakaryocyte Differentiation Markers by Flow Cytometry

This compound Conc. (µM)% CD41a Positive Cells% CD61 Positive CellsMean Fluorescence Intensity (MFI) of CD41aMean Fluorescence Intensity (MFI) of CD61
0 (Vehicle)
1
5
10
25

Table 3: Assessment of Megakaryocyte Ploidy

This compound Conc. (µM)% Diploid (2N)% Tetraploid (4N)% Polyploid (≥8N)
0 (Vehicle)
1
5
10
25

Table 4: Quantification of Proplatelet-Forming Megakaryocytes

This compound Conc. (µM)% Proplatelet-Forming Cells
0 (Vehicle)
1
5
10
25

Experimental Protocols

Protocol 1: Megakaryocyte Differentiation from a Human Megakaryoblastic Cell Line (e.g., MEG-01)

1. Cell Culture and Maintenance:

  • Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture cells every 2-3 days to maintain a density of 2-8 x 10^5 cells/mL.

2. This compound Treatment for Differentiation Induction:

  • Seed MEG-01 cells at a density of 1 x 10^5 cells/mL in a new culture flask or plate.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1%.
  • Add this compound to the cell culture at final concentrations of 1, 5, 10, and 25 µM. Include a vehicle-only control.
  • Incubate the cells for up to 72 hours to induce differentiation.

3. Assessment of Cell Proliferation and Viability:

  • At 24, 48, and 72 hours, collect an aliquot of cells from each treatment group.
  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion staining.

4. Analysis of Surface Marker Expression by Flow Cytometry:

  • After 72 hours of treatment, harvest the cells by centrifugation.
  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).
  • Resuspend the cells in PBS with 1% BSA and incubate with fluorescently conjugated antibodies against megakaryocyte markers (e.g., FITC-CD41a, PE-CD61) for 30 minutes at 4°C in the dark.
  • Wash the cells twice with PBS to remove unbound antibodies.
  • Resuspend the cells in PBS and analyze using a flow cytometer.

5. Ploidy Analysis:

  • After 72 hours, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Incubate for 30 minutes at room temperature in the dark.
  • Analyze the DNA content by flow cytometry to determine the percentage of cells with 2N, 4N, and ≥8N DNA content.

Protocol 2: Proplatelet Formation Assay

1. Megakaryocyte Maturation:

  • Differentiate MEG-01 cells with this compound for 72 hours as described in Protocol 1.

2. Proplatelet Formation:

  • Coat a 24-well plate with fibrinogen (100 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at 37°C.
  • Resuspend the this compound-treated megakaryocytes in serum-free medium containing this compound at the respective concentrations.
  • Seed the cells onto the fibrinogen-coated wells at a density of 5 x 10^4 cells/well.
  • Incubate for 4-6 hours at 37°C to allow for proplatelet formation.

3. Visualization and Quantification:

  • After incubation, fix the cells with 4% paraformaldehyde.
  • Stain the cells with a fluorescent dye such as Phalloidin (to visualize actin filaments in proplatelets) and DAPI (to visualize the nucleus).
  • Observe the cells under a fluorescence microscope.
  • Quantify the percentage of cells extending proplatelets. A cell is considered proplatelet-forming if it exhibits at least one long, thin cytoplasmic extension with periodic constrictions and terminal swellings.

Protocol 3: Western Blot Analysis of Signaling Pathways

1. Cell Lysis:

  • Treat MEG-01 cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
  • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

3. Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., p-ERK, ERK, p-p38, p38).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Virodhamine_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Agonist G_protein Gi/o CB2R->G_protein Activates ROS_Production ROS Production CB2R->ROS_Production Induces MAPK_Cascade MAPK Cascade (ERK, p38) G_protein->MAPK_Cascade Activates Mitochondria Mitochondria Differentiation Megakaryocyte Differentiation MAPK_Cascade->Differentiation Promotes ROS_Production->Differentiation Promotes Mitochondria->ROS_Production

Caption: Proposed signaling pathway of this compound in megakaryocytes.

Experimental_Workflow start Start: MEG-01 Cell Culture treatment This compound Treatment (0-25 µM, 72h) start->treatment proliferation Proliferation Assay (Cell Count, Viability) treatment->proliferation flow_cytometry Flow Cytometry (CD41a, CD61, Ploidy) treatment->flow_cytometry proplatelet Proplatelet Formation Assay treatment->proplatelet western_blot Western Blot (MAPK Signaling) treatment->western_blot end End: Data Analysis proliferation->end flow_cytometry->end proplatelet->end western_blot->end

Caption: Experimental workflow for investigating this compound's effects.

Logical_Relationship This compound This compound CB2R_Activation CB2 Receptor Activation This compound->CB2R_Activation Signaling Intracellular Signaling (MAPK, ROS) CB2R_Activation->Signaling Phenotype Megakaryocytic Phenotype Signaling->Phenotype Markers Increased CD41a/CD61 Phenotype->Markers Ploidy Increased Ploidy Phenotype->Ploidy Proplatelets Proplatelet Formation Phenotype->Proplatelets

Caption: Logical relationship of this compound's action on megakaryocytes.

References

Application Notes and Protocols for Studying Virodhamine's Impact on MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virodhamine, an endogenous cannabinoid, has emerged as a significant modulator of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. As a full agonist of the cannabinoid receptor 2 (CB2) and a partial agonist/antagonist at the CB1 receptor, its effects on cellular processes such as proliferation, differentiation, and apoptosis are of considerable interest.[1][2] Notably, this compound has been shown to induce megakaryocyte differentiation by triggering MAPK signaling.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on the key MAPK signaling pathways: ERK/MNK, JNK, and p38.

The MAPK pathways are crucial signal transduction networks that regulate a wide array of cellular activities. The ERK pathway is primarily associated with cell growth and proliferation, while the JNK and p38 pathways are more commonly activated in response to cellular stress. Understanding how this compound modulates these pathways is essential for elucidating its therapeutic potential.

Data Presentation

The following tables summarize illustrative quantitative data on the effects of this compound on MAPK signaling. This data is hypothetical and intended to serve as a template for presenting experimental findings.

Table 1: Dose-Dependent Effect of this compound on MAPK Phosphorylation

This compound Concentration (µM)p-MEK1/2 (Fold Change)p-ERK1/2 (Fold Change)p-JNK (Fold Change)p-p38 (Fold Change)
0 (Vehicle)1.01.01.01.0
0.11.2 ± 0.11.5 ± 0.21.1 ± 0.11.2 ± 0.1
12.5 ± 0.33.2 ± 0.41.8 ± 0.22.0 ± 0.3
104.1 ± 0.55.8 ± 0.62.5 ± 0.33.1 ± 0.4
253.8 ± 0.45.5 ± 0.52.3 ± 0.22.9 ± 0.3
502.9 ± 0.34.2 ± 0.41.9 ± 0.22.2 ± 0.2

Table 2: Time-Course of this compound (10 µM) on ERK1/2 Phosphorylation

Time (minutes)p-ERK1/2 (Fold Change)
01.0
52.5 ± 0.3
155.8 ± 0.6
304.5 ± 0.5
602.1 ± 0.2
1201.2 ± 0.1

Table 3: IC50 Values of this compound in Related Signaling Pathways

Pathway/TargetIC50 (µM)Reference
GPR55 (LPI-mediated signaling)6.57[4]
GPR55 (SR141716A-mediated signaling)9.44[4]
Monoamine Oxidase A (MAO-A)38.70[5]
Monoamine Oxidase B (MAO-B)0.71[5]

Signaling Pathways & Experimental Workflows

This compound This compound CB2R CB2 Receptor This compound->CB2R G_Protein G-protein (Gi/o) CB2R->G_Protein Ras Ras G_Protein->Ras JNK JNK G_Protein->JNK Activates p38 p38 G_Protein->p38 Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1, c-Jun, ATF2) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (e.g., Differentiation, Proliferation) Transcription_Factors->Cellular_Response

Caption: this compound-induced MAPK signaling cascade via the CB2 receptor.

Cell_Culture 1. Cell Culture (e.g., Megakaryoblastic cell line) Virodhamine_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Virodhamine_Treatment Cell_Lysis 3. Cell Lysis (with phosphatase inhibitors) Virodhamine_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary & Secondary) Western_Blot->Antibody_Incubation Detection 8. Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of MAPK phosphorylation.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of MEK1/2, ERK1/2, JNK, and p38 in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., megakaryoblastic cell line)

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to treatment to reduce basal MAPK activity.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for a specified time (e.g., 15 minutes for dose-response) or with a fixed concentration (e.g., 10 µM) for different durations (e.g., 5, 15, 30, 60, 120 minutes for time-course). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK1/2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each MAPK.

Protocol 2: Immunoprecipitation Kinase Assay for MEK1/2 Activity

This protocol is designed to directly measure the kinase activity of MEK1/2 following this compound treatment.

Materials:

  • Cell lysates prepared as in Protocol 1

  • Anti-MEK1/2 antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Inactive ERK2 (as substrate)

  • ATP

  • Anti-phospho-ERK1/2 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitation of MEK1/2:

    • Incubate 200-500 µg of protein lysate with anti-MEK1/2 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing inactive ERK2 and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

    • Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Analysis of ERK2 Phosphorylation:

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the supernatant by SDS-PAGE and Western blotting using an anti-phospho-ERK1/2 antibody to detect the level of phosphorylated ERK2.

    • Quantify the band intensity to determine MEK1/2 kinase activity.

Protocol 3: Luciferase Reporter Assay for Elk-1 Activity

This protocol assesses the transcriptional activity of Elk-1, a downstream target of the ERK pathway, in response to this compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Elk-1 luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])

  • Control Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection:

    • Co-transfect cells with the Elk-1 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Allow cells to recover and express the plasmids for 24-48 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as fold change in luciferase activity relative to the vehicle-treated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the intricate effects of this compound on MAPK signaling pathways. By employing these methodologies, researchers can systematically dissect the dose-dependent and time-course effects of this compound, identify the specific MAPK cascades involved, and elucidate the downstream functional consequences. This will ultimately contribute to a deeper understanding of this compound's biological roles and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

preventing Virodhamine isomerization to anandamide during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of virodhamine isomerization to anandamide during sample preparation. Accurate quantification of these two endocannabinoids is essential for understanding their distinct physiological roles.

Understanding the Challenge: this compound Isomerization

This compound (O-arachidonoyl-ethanolamine) and anandamide (N-arachidonoyl-ethanolamine) are isomers, meaning they have the same molecular weight but different chemical structures. This compound possesses an ester linkage, while anandamide has a more stable amide bond. Under certain conditions, this compound can undergo intramolecular O,N-acyl migration to form anandamide. This isomerization is a significant challenge during sample preparation as it can lead to an overestimation of anandamide levels and an underestimation of this compound concentrations.

This rearrangement can be catalyzed by both acidic and basic conditions and is influenced by temperature and the solvent system used. Therefore, careful control of these parameters throughout the sample preparation workflow is crucial for obtaining accurate and reliable results.

Below is a diagram illustrating the isomerization pathway from this compound to anandamide.

G This compound This compound (O-arachidonoyl-ethanolamine) Intermediate Cyclic Orthoester Intermediate This compound->Intermediate Isomerization Start Anandamide Anandamide (N-arachidonoyl-ethanolamine) Intermediate->Anandamide Isomerization Complete Conditions Acidic or Basic Conditions (H+ or OH-) Conditions->Intermediate

Caption: Isomerization of this compound to Anandamide.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound isomerize to anandamide?

A1: this compound isomerization is primarily catalyzed by both acidic and basic conditions. The reaction proceeds through a cyclic intermediate and can be influenced by factors such as temperature and the polarity of the solvent. Highly acidic or basic pH environments should be strictly avoided during sample collection, extraction, and storage.

Q2: Can this isomerization occur in reverse (anandamide to this compound)?

A2: Yes, the O,N-acyl migration is a reversible process. However, the amide bond in anandamide is generally more stable than the ester bond in this compound, so the equilibrium tends to favor the formation of anandamide. Nevertheless, exposure of anandamide to conditions that promote isomerization can still lead to the formation of some this compound.

Q3: At what temperature should I process and store my samples to minimize isomerization?

A3: All sample processing steps should be performed at low temperatures. It is recommended to keep samples on ice or at 4°C whenever possible. For long-term storage, samples should be kept at -80°C to minimize both isomerization and enzymatic degradation of endocannabinoids.

Q4: What is the ideal pH range for my samples and buffers?

A4: To minimize isomerization, it is crucial to maintain a slightly acidic pH, ideally between 4 and 6. The use of buffers or the addition of a small amount of a weak acid, such as 0.1% formic acid, to extraction solvents and reconstitution solutions is a common practice to stabilize this compound.

Q5: Are there any specific chemicals or reagents I should avoid?

A5: Avoid strong acids (e.g., hydrochloric acid, trifluoroacetic acid at high concentrations) and strong bases (e.g., sodium hydroxide, ammonium hydroxide). Also, be cautious with derivatization reagents used for gas chromatography, as the reaction conditions can promote isomerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Anandamide / Low or Undetectable this compound Levels Isomerization of this compound to anandamide during sample preparation.- Verify pH: Ensure all solutions are slightly acidic (pH 4-6). Add 0.1% formic acid to organic solvents. - Control Temperature: Perform all extraction and handling steps on ice or at 4°C. - Review Extraction Method: Use a validated Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol designed to minimize isomerization (see recommended protocols below).
Poor Reproducibility of this compound/Anandamide Ratio Inconsistent sample handling leading to variable rates of isomerization.- Standardize Protocol: Adhere strictly to a validated Standard Operating Procedure (SOP) for all samples. - Minimize Processing Time: Process samples as quickly as possible to reduce the time they are exposed to potentially suboptimal conditions. - Immediate Freezing: Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C until analysis.
Co-elution of this compound and Anandamide in Chromatography Inadequate chromatographic separation.- Optimize HPLC/UHPLC Method: Use a high-resolution C18 column and optimize the mobile phase gradient to achieve baseline separation of the isomers. - Method Reference: Refer to published methods that have demonstrated successful separation of this compound and anandamide[1].

Experimental Protocols

Recommended Sample Preparation Protocol to Minimize Isomerization

This protocol is a synthesis of best practices from various validated methods for endocannabinoid analysis and is designed to minimize the risk of this compound isomerization.

I. Sample Collection and Initial Processing

  • Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.

  • For plasma, use collection tubes containing an anticoagulant (e.g., EDTA).

  • Process samples as quickly as possible. If immediate extraction is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • For tissue samples, homogenize in a cold buffer (e.g., phosphate-buffered saline, pH 6.0) on ice.

II. Liquid-Liquid Extraction (LLE)

  • To 100 µL of sample (plasma or tissue homogenate), add an internal standard solution containing deuterated this compound and anandamide.

  • Add 1 mL of ice-cold methyl tert-butyl ether (MTBE) or a 2:1:1 (v/v/v) mixture of chloroform:methanol:phosphate buffer (pH 6.0). The inclusion of methanol in the latter helps to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (in the case of MTBE) or the lower organic layer (in the case of chloroform) and transfer it to a new tube.

  • Repeat the extraction step on the remaining aqueous layer to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

III. Solid-Phase Extraction (SPE) - Optional Cleanup Step

  • Reconstitute the dried extract from LLE in 1 mL of the SPE loading buffer (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the loading buffer.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 80:20 water:methanol with 0.1% formic acid) to remove polar interferences.

  • Elute the endocannabinoids with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

IV. Reconstitution and Analysis

  • Reconstitute the final dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

  • Analyze using a validated LC-MS/MS method capable of baseline separating this compound and anandamide.

G cluster_collection Sample Collection & Stabilization cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis Collection Collect Sample (On Ice) Stabilize Add Internal Standards (Deuterated Analogs) Collection->Stabilize LLE Liquid-Liquid Extraction (e.g., MTBE, pH 4-6) Stabilize->LLE Evaporation1 Evaporate Organic Phase (Under N2, <30°C) LLE->Evaporation1 SPE Solid-Phase Extraction (C18, Acidified Solvents) Evaporation1->SPE Optional Reconstitute Reconstitute in Mobile Phase (Acidified) Evaporation1->Reconstitute Evaporation2 Evaporate Eluate (Under N2, <30°C) SPE->Evaporation2 Evaporation2->Reconstitute LCMS LC-MS/MS Analysis (Isomer Separation) Reconstitute->LCMS

Caption: Recommended Experimental Workflow.

Data Presentation

While specific quantitative data on the rate of this compound isomerization under various conditions is sparse in the literature, the following table summarizes the expected trends based on the known chemical principles of O,N-acyl migration.

Table 1: Influence of Sample Preparation Conditions on this compound Isomerization

Parameter Condition Expected Impact on Isomerization Recommendation
pH Highly Acidic (pH < 3)HighAvoid
Slightly Acidic (pH 4-6)MinimalRecommended
Neutral (pH 7)ModerateUse with caution
Basic (pH > 8)HighAvoid
Temperature -80°CVery LowRecommended for long-term storage
4°C (On Ice)LowRecommended for processing
Room Temperature (~25°C)Moderate to HighMinimize exposure
> 30°CHighAvoid
Solvent Aprotic (e.g., MTBE, Ethyl Acetate)LowerRecommended for LLE
Protic (e.g., Methanol, Ethanol)HigherUse with caution, preferably acidified and at low temperature
Antioxidants Addition of BHT or Vitamin EMay reduce oxidative degradation, but limited data on preventing isomerization.Consider for overall stability, but prioritize pH and temperature control for isomerization.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always validate their methods and perform stability studies with their specific matrices and experimental conditions.

References

improving the stability of Virodhamine in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Virodhamine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (O-arachidonoyl ethanolamine) is an endogenous cannabinoid (endocannabinoid) that plays a role in various physiological processes.[][2] It is the ester isomer of the more well-known endocannabinoid, anandamide (AEA).[][3] Its stability is a significant concern in experimental settings due to its susceptibility to degradation through several pathways, which can lead to inaccurate and irreproducible results.

Q2: What are the primary pathways of this compound degradation in experimental solutions?

A2: this compound can degrade through three main pathways:

  • Enzymatic Hydrolysis: this compound can be hydrolyzed by several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which break the ester bond to yield arachidonic acid and ethanolamine.[4][5]

  • Non-Enzymatic Hydrolysis (Isomerization): Under acidic or basic pH conditions, this compound can undergo non-enzymatic hydrolysis and rearrange to its more stable amide isomer, anandamide.[5][6]

  • Oxidation: The arachidonic acid backbone of this compound contains multiple double bonds, making it susceptible to oxidation, especially when exposed to air and light.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound. Based on supplier recommendations and best practices for lipid-based molecules, the following protocol is advised:

ParameterRecommendationRationale
Solvent Anhydrous ethanol or Dimethyl Sulfoxide (DMSO)This compound is soluble in these organic solvents. Ensure the chosen solvent is compatible with your experimental system.
Concentration Prepare a concentrated stock solution (e.g., 5 or 10 mM)Minimizes the volume of organic solvent introduced into aqueous experimental buffers.
Storage Temperature Aliquot and store at -20°C or -80°CLow temperatures slow down chemical degradation processes.
Storage Duration Use within one month for optimal results.While solids can be stored for up to 6 months, solutions are less stable.[7]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Freeze-thaw cycles can accelerate degradation. Aliquoting into single-use volumes is highly recommended.
Light Exposure Protect from light.This compound is light-sensitive.[4] Use amber vials or wrap vials in foil.

Q4: Can I use this compound that has been stored for longer than the recommended period?

A4: It is not recommended. Using degraded this compound can lead to misleading results, as the degradation products may have different biological activities or interfere with your assays. If you must use an older stock, it is crucial to assess its purity, for example, by liquid chromatography-mass spectrometry (LC-MS), before use.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Prepare a fresh stock solution of this compound.

    • Rationale: Your current stock may have degraded due to improper storage or age.

  • Control for Enzymatic Degradation (in biological samples):

    • Action: Add inhibitors of FAAH and MAGL to your experimental buffer.

    • Rationale: If your experimental system (e.g., cell lysates, tissue homogenates) contains these enzymes, they will rapidly degrade this compound.

EnzymeRecommended InhibitorTypical Working Concentration
FAAHURB-5971 µM
MAGLJZL 1841 µM
  • Control for pH-Mediated Isomerization:

    • Action: Ensure your experimental buffer is within a neutral pH range (pH 7.0-7.4).

    • Rationale: Acidic or basic conditions can cause this compound to convert to anandamide, which has a different pharmacological profile.[5][6]

  • Minimize Oxidation:

    • Action: Prepare solutions fresh on the day of the experiment and keep them on ice. Consider bubbling your buffer with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The inclusion of an antioxidant may also be beneficial.

    • Rationale: The polyunsaturated fatty acid chain of this compound is prone to oxidation.

Issue 2: Precipitate formation when adding this compound to aqueous buffers.

Troubleshooting Steps:

  • Check Final Solvent Concentration:

    • Action: Ensure the final concentration of the organic solvent (DMSO or ethanol) in your aqueous buffer is low (typically <0.1%).

    • Rationale: this compound is a lipid and has low solubility in aqueous solutions. High concentrations of the stock solvent can cause precipitation.

  • Use a Carrier Protein:

    • Action: Pre-complex this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA).

    • Rationale: BSA can help to solubilize lipids in aqueous solutions and facilitate their delivery to cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[7]

  • Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -20°C or -80°C for up to one month.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

  • Thaw a single-use aliquot of the this compound stock solution.

  • Prepare your aqueous experimental buffer (e.g., PBS or HBSS) and ensure the pH is between 7.0 and 7.4.

  • If using enzyme inhibitors, add them to the buffer at their final working concentration.

  • Serially dilute the this compound stock solution in the prepared buffer to the final desired experimental concentration. Ensure the final concentration of the organic solvent is minimal.

  • Use the working solution immediately.

Visualizations

Virodhamine_Degradation_Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_non_enzymatic Non-Enzymatic This compound This compound ArachidonicAcid Arachidonic Acid This compound->ArachidonicAcid Hydrolysis Ethanolamine Ethanolamine This compound->Ethanolamine Hydrolysis Anandamide Anandamide (AEA) This compound->Anandamide Isomerization OxidizedProducts Oxidized Products This compound->OxidizedProducts Oxidation FAAH FAAH FAAH->this compound MAGL MAGL MAGL->this compound pH Acidic or Basic pH pH->this compound Oxygen Oxygen / Light Oxygen->this compound

Caption: this compound Degradation Pathways

Experimental_Workflow_for_Virodhamine_Stability start Start: Solid this compound prep_stock Prepare Stock Solution (Ethanol or DMSO) start->prep_stock storage Aliquot and Store (-20°C to -80°C, protected from light) prep_stock->storage prep_working Prepare Working Solution (in neutral pH buffer) storage->prep_working add_inhibitors Add FAAH/MAGL Inhibitors (if applicable) prep_working->add_inhibitors experiment Perform Experiment Immediately add_inhibitors->experiment end End experiment->end

Caption: this compound Experimental Workflow

Virodhamine_Signaling_Pathways cluster_receptors Receptors cluster_effects Downstream Effects This compound This compound CB1 CB1 Receptor This compound->CB1 Partial Agonist / Antagonist CB2 CB2 Receptor This compound->CB2 Full Agonist GPR55 GPR55 Receptor This compound->GPR55 Agonist Neuronal_Activity Modulation of Neuronal Activity CB1->Neuronal_Activity Immune_Response Modulation of Immune Response CB2->Immune_Response Cellular_Signaling Intracellular Signaling (e.g., β-arrestin recruitment) GPR55->Cellular_Signaling

Caption: this compound Signaling Pathways

References

Technical Support Center: Overcoming Low Virodhamine Yield in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of Virodhamine (O-arachidonoyl ethanolamine), achieving a high yield of the desired O-acyl isomer can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, focusing on practical solutions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chemical synthesis of this compound?

A1: The main obstacle in synthesizing this compound is controlling the regioselectivity of the acylation of ethanolamine. Ethanolamine possesses two nucleophilic sites: a primary amine (-NH2) and a primary hydroxyl (-OH) group. The desired reaction is O-acylation to form the ester, this compound. However, the competing N-acylation reaction, which forms the amide isomer, anandamide, is often thermodynamically favored, leading to a mixture of products and consequently, a low yield of this compound. Furthermore, O- to N-acyl migration can occur under certain conditions, further reducing the yield of the desired product.[1][2]

Q2: What are the common side products in this compound synthesis?

A2: The most common side product is the N-acyl isomer, N-arachidonoylethanolamine (Anandamide). Other potential side products can include diacylated ethanolamine (N,O-diarachidonoyl ethanolamine) and unreacted starting materials. The formation of these byproducts complicates the purification process and lowers the overall yield of this compound.

Q3: Can I use a standard Fischer esterification for this compound synthesis?

A3: While Fischer esterification (acid-catalyzed reaction between a carboxylic acid and an alcohol) is a fundamental method for ester synthesis, its direct application to this compound can be problematic. The acidic conditions can promote the protonation of the ethanolamine's amino group, which might favor O-acylation to some extent. However, the equilibrium nature of the reaction and the potential for side reactions under acidic conditions can limit the yield. Moreover, acid-catalyzed rearrangement of the O-acyl product to the N-acyl isomer has been reported.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Degradation of arachidonic acid.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Use a slight excess of the acylating agent (e.g., arachidonoyl chloride). - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyunsaturated arachidonic acid.
High proportion of N-acyl isomer (Anandamide) - Reaction conditions favoring N-acylation (e.g., basic pH). - O- to N-acyl migration during reaction or workup.[1][2]- Employ an N-protection strategy for ethanolamine (see detailed protocol below). - Maintain acidic or neutral conditions during the reaction and purification steps. - Avoid prolonged exposure to basic conditions during workup.
Difficulty in purifying this compound - Similar polarities of this compound and Anandamide. - Presence of multiple byproducts.- Utilize column chromatography with a silica gel stationary phase. A gradient elution system with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is often effective.[3] - Consider preparative High-Performance Liquid Chromatography (HPLC) for high-purity samples.[3]
Product degradation during storage - Oxidation of the polyunsaturated fatty acid chain. - Hydrolysis of the ester bond.- Store purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C). - Use amber vials to protect from light. - Ensure the product is free of residual acid or base catalysts.

Experimental Protocols

Key Experiment: Synthesis of this compound via N-Protected Ethanolamine

This protocol aims to maximize the yield of this compound by protecting the more nucleophilic amino group of ethanolamine, thereby directing the acylation to the hydroxyl group.

Step 1: Protection of Ethanolamine

  • Reactants: Ethanolamine, a suitable N-protecting group reagent (e.g., tert-butoxycarbonyl anhydride, Boc2O), and a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

  • Procedure: Dissolve ethanolamine and triethylamine in dichloromethane. Add Boc2O dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-ethanolamine.

Step 2: O-Acylation with Arachidonic Acid

  • Reactants: N-Boc-ethanolamine, arachidonic acid, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Procedure: Dissolve N-Boc-ethanolamine, arachidonic acid, and DMAP in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C and add a solution of DCC in dichloromethane dropwise. Stir the reaction at room temperature for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-Boc-O-arachidonoyl-ethanolamine.

Step 3: Deprotection of the Amino Group

  • Reactants: N-Boc-O-arachidonoyl-ethanolamine and a strong acid (e.g., trifluoroacetic acid, TFA) in a suitable solvent (e.g., dichloromethane).

  • Procedure: Dissolve the protected this compound in dichloromethane and add TFA. Stir the mixture at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and concentrate to obtain this compound. Further purification by column chromatography may be necessary.

Visualizing Key Processes

To aid in understanding the synthetic strategy and the biological actions of this compound, the following diagrams are provided.

G cluster_synthesis This compound Synthesis Workflow ethanolamine Ethanolamine n_boc_ethanolamine N-Boc-Ethanolamine ethanolamine->n_boc_ethanolamine N-Protection (Boc2O) n_boc_this compound N-Boc-Virodhamine n_boc_ethanolamine->n_boc_this compound O-Acylation (Arachidonic Acid, DCC, DMAP) This compound This compound n_boc_this compound->this compound N-Deprotection (TFA)

Caption: A simplified workflow for the chemical synthesis of this compound.

G cluster_cb2 This compound Signaling at CB2 Receptor (Agonist) This compound This compound CB2 CB2 Receptor This compound->CB2 Binds and Activates Gi Gi Protein CB2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Decreases production of Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

Caption: Agonistic signaling pathway of this compound at the CB2 receptor.

G cluster_cb1 This compound Signaling at CB1 Receptor (Antagonist) This compound This compound CB1 CB1 Receptor This compound->CB1 Binds and Blocks Anandamide Anandamide (Endogenous Agonist) Anandamide->CB1 Binds and Activates Gi Gi Protein CB1->Gi Activation Blocked AC Adenylate Cyclase Gi->AC Inhibition Prevented cAMP cAMP AC->cAMP Production Not Decreased Neurotransmission Inhibition of Neurotransmitter Release cAMP->Neurotransmission

Caption: Antagonistic action of this compound at the CB1 receptor.

References

troubleshooting Virodhamine GTPγS binding assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during Virodhamine GTPγS binding assays.

Understanding the Assay

The GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs).[1] Upon activation by an agonist, the GPCR catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.[2][3] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits, allowing for the quantification of receptor activation.[2][4]

This compound is an endocannabinoid that exhibits complex pharmacology. It acts as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[5][6] Both CB1 and CB2 receptors are predominantly coupled to Gi/o proteins, for which the GTPγS binding assay is well-suited.[2][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background signal in a GTPγS binding assay?

High background, or basal binding, can stem from several factors including the constitutive (agonist-independent) activity of the receptor, suboptimal concentrations of GDP and Mg²⁺, or high concentrations of membrane protein in the well.[9][10][11]

Q2: Why is my agonist-stimulated signal so low?

A low signal-to-background ratio is an inherent challenge of this assay.[2][12] This can be particularly pronounced for Gs- and Gq-coupled receptors.[7][10] For a Gi/o-coupled receptor interacting with this compound, a low signal may indicate suboptimal assay conditions, degradation of the this compound ligand, or issues with receptor-G protein coupling in the membrane preparation.

Q3: What is the difference between a filtration assay and a Scintillation Proximity Assay (SPA)?

Filtration assays involve separating bound from unbound [³⁵S]GTPγS by filtering the reaction mixture and washing the filters.[7] This method can sometimes introduce higher variability due to the wash steps.[4][7] SPA is a homogeneous assay where membranes are captured on beads that emit light when [³⁵S]GTPγS binds in close proximity, eliminating the need for wash steps and often reducing variability.[7][12]

Q4: Can this assay differentiate between full and partial agonists?

Yes, a key advantage of the GTPγS binding assay is its ability to differentiate full from partial agonists.[12] Because it measures an event proximal to receptor activation, it typically has a lower degree of receptor reserve compared to downstream second messenger assays.[8][12]

Troubleshooting Guide

Issue 1: High Basal (Non-Agonist Stimulated) Binding
Potential Cause Troubleshooting Step Explanation
Suboptimal GDP Concentration Titrate GDP concentration (e.g., 1 µM to 300 µM).GDP is essential to keep G proteins in an inactive state. Insufficient GDP leads to high basal binding. Gi/o-coupled receptors often require higher GDP concentrations than Gs or Gq.[12]
Incorrect Mg²⁺ Concentration Optimize Mg²⁺ concentration (typically 1-10 mM).While essential for agonist stimulation, incorrect Mg²⁺ levels can increase basal activity.[7][9]
High Membrane Protein Perform a membrane protein titration (e.g., 5-50 µ g/well ).Too much membrane protein increases the amount of non-specific binding and can deplete assay reagents.[7][11][12]
Constitutive Receptor Activity This is an inherent property of some receptors. Focus on optimizing GDP and Na⁺ concentrations to maximize the agonist-stimulated window.Some GPCRs are active even without an agonist. The assay conditions must be optimized to minimize this basal signal relative to the agonist-stimulated signal.[9][10]
Contaminated Reagents Use fresh, high-quality reagents, especially [³⁵S]GTPγS.Old or degraded radioligand can lead to increased non-specific binding.
Issue 2: Low or Absent Agonist-Stimulated Signal
Potential Cause Troubleshooting Step Explanation
This compound Pharmacology Test a known full agonist for the receptor as a positive control.This compound is a partial agonist/antagonist at CB1 receptors.[6] The expected signal may be lower than that of a full agonist. Ensure you are testing at the correct receptor (CB2 for full agonism).
Suboptimal Assay Buffer Optimize concentrations of Mg²⁺ (1-10 mM) and Na⁺ (10-100 mM).Agonist stimulation has an absolute requirement for Mg²⁺.[10] Na⁺ is also critical and can affect agonist potency and efficacy.[10]
Degraded this compound Prepare fresh this compound solutions from a reliable stock.This compound, like other endocannabinoids, can be unstable. Ensure proper storage and handling.
Incorrect Incubation Time/Temp Run a time-course experiment (e.g., 15-90 minutes) at room temperature or 30°C.The reaction must reach a steady state. If the incubation is too short, the signal will be low.
Poor Receptor/G Protein Coupling Prepare fresh membranes. Ensure the cell line or tissue expresses the target receptor and associated G proteins.Poor membrane quality, improper storage, or low expression levels will result in a weak signal.[12]
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Step Explanation
Inaccurate Pipetting Use calibrated pipettes and proper technique. Use a master mix for reagents where possible.Small volume errors are magnified in sensitive assays.
Inhomogeneous Membrane Suspension Vortex the membrane stock gently but thoroughly before each pipetting step.Membranes settle quickly. An uneven suspension will lead to different amounts of protein in each well.
Filtration Assay Issues Optimize wash steps (volume and speed). Ensure filters are not treated with PEI.Inconsistent washing can lead to variable background. PEI-treated filters increase non-specific binding in this assay.[7]
Temperature Gradients Ensure the entire plate is incubated at a uniform temperature.Temperature fluctuations across the plate can cause different reaction rates in different wells.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound binds to cannabinoid receptors (CB1/CB2), which are Gi/o-coupled GPCRs. This binding induces a conformational change in the receptor, allowing it to act as a Guanine Nucleotide Exchange Factor (GEF) for the associated G protein. The Gαi subunit releases GDP and binds GTP (or the [³⁵S]GTPγS analog), causing the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effectors.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_assay Assay Measures This compound This compound Receptor_Inactive CB Receptor (Inactive) This compound->Receptor_Inactive 1. Binding Receptor_Active CB Receptor (Active) Receptor_Inactive->Receptor_Active 2. Activation G_Protein_Inactive Gαi(GDP)-βγ Receptor_Active->G_Protein_Inactive 3. G Protein Coupling G_Protein_Active Gαi([³⁵S]GTPγS) + βγ G_Protein_Inactive->G_Protein_Active 4. GDP/[³⁵S]GTPγS Exchange Measurement [³⁵S]GTPγS Incorporation G_Protein_Active->Measurement

This compound-induced GPCR activation and GTPγS binding.
Standard [³⁵S]GTPγS Binding Assay Workflow

This diagram outlines the typical steps for a filtration-based GTPγS binding assay.

Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Membranes, Ligands start->prep_reagents add_components Add Membranes, Buffer, GDP, and this compound to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash dry Dry Filter Mat wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (CPM) add_scint->count analyze Analyze Data (Basal vs. Stimulated) count->analyze end End analyze->end

Experimental workflow for a [³⁵S]GTPγS filtration assay.
Troubleshooting Decision Tree

Use this logic tree to diagnose common assay problems systematically.

Troubleshooting_Tree Start Assay Problem? HighBasal High Basal Signal? Start->HighBasal LowStim Low Stimulated Signal? Start->LowStim HighVar High Variability? Start->HighVar HighBasal->LowStim No CheckGDP Titrate GDP (Increase Concentration) HighBasal->CheckGDP Yes LowStim->HighVar No CheckBuffer Optimize Mg²⁺/Na⁺ Concentrations LowStim->CheckBuffer Yes CheckPipetting Review Pipetting Technique & Calibrate Pipettes HighVar->CheckPipetting Yes CheckMembrane Titrate Membrane Protein (Decrease Concentration) CheckGDP->CheckMembrane Still High CheckLigand Check Ligand Stability & Use Positive Control CheckBuffer->CheckLigand Still Low CheckTime Optimize Incubation Time & Temperature CheckLigand->CheckTime Still Low CheckMixing Ensure Homogeneous Membrane Suspension CheckPipetting->CheckMixing Still High CheckWashing Optimize Filtration & Wash Steps CheckMixing->CheckWashing Still High

A decision tree for troubleshooting GTPγS assay issues.
Detailed Experimental Protocol: [³⁵S]GTPγS Filtration Assay

This protocol is a general guideline and requires optimization for specific receptor systems.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[9] Keep on ice.

    • Membrane Preparation : Thaw frozen cell membranes (e.g., from HEK293 cells expressing CB1 or CB2 receptors) on ice. Dilute to the pre-optimized concentration (e.g., 10 µ g/well ) in ice-cold Assay Buffer.

    • Ligand Solutions : Prepare serial dilutions of this compound and a standard full agonist (positive control) in Assay Buffer containing 0.1% BSA to prevent sticking to plastic.

    • GDP Solution : Prepare a stock of GDP (e.g., 10 mM) and dilute to the optimized concentration in Assay Buffer (e.g., 10 µM).[12]

    • [³⁵S]GTPγS Solution : Dilute [³⁵S]GTPγS in ice-cold Assay Buffer to a final concentration of ~100-200 pM.[10][12]

  • Assay Procedure :

    • Set up the assay in a 96-well plate on ice.

    • Add 50 µL of Assay Buffer to the "Total Binding" wells and 50 µL of unlabeled GTPγS (10 µM) to the "Non-Specific Binding" (NSB) wells.

    • Add 50 µL of the appropriate ligand dilution (this compound, control agonist, or buffer for basal binding) to the wells.

    • Add 50 µL of the diluted membrane preparation to all wells.

    • Add 50 µL of the GDP solution to all wells. The total volume is now 200 µL.

    • Pre-incubate the plate for 15-20 minutes at 30°C.

    • Initiate the binding reaction by adding 50 µL of the diluted [³⁵S]GTPγS to all wells. The final volume is 250 µL.

    • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration :

    • Terminate the reaction by rapidly filtering the contents of the plate through a GF/B filter mat using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat completely under a heat lamp or in an oven.

  • Data Acquisition :

    • Place the dried filter mat in a scintillation bag or cassette.

    • Add 5-10 mL of scintillation fluid.

    • Count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot specific binding as a function of ligand concentration to generate dose-response curves.

References

Technical Support Center: Optimizing Cell-Based Assays for Consistent Virodhamine Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining consistent and reliable results in cell-based assays involving Virodhamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound, or O-arachidonoyl ethanolamine, is an endocannabinoid that acts as a modulator of the cannabinoid system.[1] Its primary targets are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), as well as the orphan G protein-coupled receptor 55 (GPR55).[1][2]

Q2: What is the typical activity of this compound at CB1 and CB2 receptors?

A2: this compound exhibits dual activity. It generally acts as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[3] This differential activity is a critical factor to consider when designing and interpreting experiments.

Q3: How does this compound signal through its receptors?

A3: Upon binding to CB1 and CB2 receptors, this compound can modulate intracellular signaling pathways. Both CB1 and CB2 receptors are coupled to Gi/o proteins, which typically leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] They can also activate mitogen-activated protein kinase (MAPK) pathways.[2] At the GPR55 receptor, this compound has been shown to increase intracellular calcium.[4]

Q4: What are the most common cell-based assays used to measure this compound activity?

A4: The most common assays include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation.

  • Calcium Imaging Assays: To measure the mobilization of intracellular calcium, particularly relevant for GPR55 activation.

  • Reporter Gene Assays: To measure the transcriptional activity downstream of receptor signaling.

  • Beta-Arrestin Recruitment Assays: To measure G protein-coupled receptor (GPCR) desensitization and signaling.[5]

Q5: Why am I seeing inconsistent responses to this compound in my assays?

A5: Inconsistent responses can be due to a variety of factors, including cell line variability, passage number, reagent quality, and the inherent complexity of this compound's pharmacology (acting on multiple receptors with different effects). Refer to the Troubleshooting Guide below for specific solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and consider plating cells in the central wells of the plate to avoid "edge effects".
Pipetting errors.Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
No response or weak response to this compound Low receptor expression in the chosen cell line.Confirm the expression of CB1, CB2, and/or GPR55 in your cell line using qPCR or Western blot. Consider using a cell line known to express the target receptor at higher levels or a recombinant cell line overexpressing the receptor.
This compound degradation.This compound is an ester and can be susceptible to hydrolysis. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Store stock solutions at -80°C.
Incorrect assay endpoint.The kinetics of the this compound response may vary. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Unexpected or contradictory results (e.g., stimulation of cAMP) Off-target effects or activation of different signaling pathways.This compound can have complex pharmacology. Use selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) to confirm that the observed effect is mediated by the target receptor. In some systems, CB1 receptors can couple to Gs proteins, leading to cAMP stimulation.[6]
Presence of endogenous cannabinoids in serum.Use charcoal-stripped serum in your cell culture medium to reduce the background levels of endogenous ligands that could interfere with the assay.
High background signal in the assay Autofluorescence of this compound (in fluorescence-based assays).Run a control with this compound in the absence of cells to determine its intrinsic fluorescence at the assay wavelengths. If significant, consider a different detection method (e.g., luminescence-based).
Contamination of cell cultures (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, as it can alter cellular physiology and assay results.

Quantitative Data Summary

The following tables summarize reported potency and efficacy values for this compound in various cell-based assays. Note that these values can vary depending on the cell line, receptor expression level, and specific assay conditions.

Table 1: this compound Activity at Cannabinoid Receptors

Receptor Assay Type Cell Line Parameter Value Reference
CB1Agonist ActivityMouse brain membranesEC502.9 µM[5]
CB2Agonist ActivityCHO-hCB2 cellsEC50381 nM[5]
GPR55β-arrestin RecruitmentU2OS-GPR55EIC50 (vs. LPI)6.57 µM[5]
GPR55β-arrestin RecruitmentU2OS-GPR55EIC50 (vs. SR141716A)9.44 µM[5]

Table 2: this compound Activity in Functional Assays

Assay Cell Line Parameter Value Reference
cAMP Inhibition16HBE14o- cellspIC507.1[6]
IL-8 Release Inhibition16HBE14o- cellspIC506.8[6]

Experimental Protocols

Calcium Imaging Assay for this compound Activity

This protocol is adapted for measuring intracellular calcium mobilization in HEK293 cells, which can be transiently or stably expressing GPR55.

Materials:

  • HEK293 cells expressing the receptor of interest (e.g., GPR55)

  • Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Positive control (e.g., ATP or Ionomycin)

  • Fluorescence microplate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Cell Plating: Seed HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye. Add back 100 µL of HBSS to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

    • Add this compound dilutions to the wells and immediately begin kinetic reading for 2-5 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence ratio over time.

    • Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC50.

cAMP Assay for this compound Activity

This protocol describes a competitive binding assay to measure changes in intracellular cAMP levels in response to this compound, typically in cells expressing CB2 receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-CB2)

  • Culture medium

  • Assay buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

  • White, opaque 384-well plates

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well or 384-well plate and grow to confluency.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound and a fixed concentration of forskolin (e.g., 1-10 µM). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the detection reagents from the kit to the cell lysates.

    • Incubate as recommended by the kit protocol.

  • Measurement: Read the plate using a plate reader compatible with the assay kit's detection method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the sample readings to cAMP concentrations using the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the IC50.

Reporter Gene Assay for this compound Activity

This protocol outlines a method to measure the activation of a downstream transcription factor (e.g., NFAT) following receptor activation by this compound.

Materials:

  • HEK293T cells

  • Expression plasmid for the cannabinoid receptor of interest (e.g., CB1 or CB2)

  • Reporter plasmid containing a luciferase gene under the control of a response element (e.g., NFAT-luciferase)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the receptor, reporter, and control plasmids using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Cell Stimulation: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

Virodhamine_Signaling_Pathways cluster_CB1 CB1 Receptor cluster_CB2 CB2 Receptor cluster_GPR55 GPR55 Receptor CB1 CB1 Gi_CB1 Gαi/o CB1->Gi_CB1 This compound (Antagonist/Partial Agonist) AC_CB1 Adenylyl Cyclase Gi_CB1->AC_CB1 MAPK_CB1 MAPK Pathway Gi_CB1->MAPK_CB1 cAMP_CB1 cAMP AC_CB1->cAMP_CB1 ATP CB2 CB2 Gi_CB2 Gαi/o CB2->Gi_CB2 This compound (Full Agonist) AC_CB2 Adenylyl Cyclase Gi_CB2->AC_CB2 MAPK_CB2 MAPK Pathway Gi_CB2->MAPK_CB2 cAMP_CB2 cAMP AC_CB2->cAMP_CB2 ATP GPR55 GPR55 Gq Gαq GPR55->Gq This compound RhoA RhoA GPR55->RhoA PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ IP3->Ca

Caption: this compound signaling pathways via CB1, CB2, and GPR55 receptors.

Experimental_Workflow_Virodhamine_Assay start Start: Cell Culture seed Seed cells in multi-well plate start->seed incubate1 Incubate 24-48h seed->incubate1 assay_specific_prep Assay-specific preparation (e.g., dye loading, transfection) incubate1->assay_specific_prep prepare_compound Prepare this compound serial dilutions stimulate Stimulate cells with This compound prepare_compound->stimulate assay_specific_prep->stimulate incubate2 Incubate (time-course dependent) stimulate->incubate2 measure Measure signal (Fluorescence, Luminescence, etc.) incubate2->measure analyze Data Analysis: Dose-response curve, EC50/IC50 calculation measure->analyze end End: Report Results analyze->end

References

addressing conflicting results in Virodhamine GPR55 activity studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting results observed in studies of virodhamine's activity at the G protein-coupled receptor 55 (GPR55).

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on this compound's activity at GPR55?

The reported activity of this compound at GPR55 varies significantly across studies, with some identifying it as a potent agonist, others as a partial agonist or antagonist, and some observing no activity at all.[1][2] These discrepancies can be attributed to several key experimental variables:

  • Assay-Dependent Effects: The pharmacology of GPR55 is highly dependent on the functional assay used.[3][4] Different assays measure distinct downstream signaling events, and this compound may differentially engage these pathways. For example, a compound could show agonism in a GTPγS binding assay but be inactive in an intracellular calcium release assay.[5]

  • Cellular Context: The type of host cell used for heterologous expression of GPR55 (e.g., HEK293, U2OS) can influence the observed pharmacology.[1][6] These cells may have different endogenous expression levels of signaling partners (G proteins, arrestins) that are crucial for the receptor's function.

  • Expression System: Whether GPR55 is stably or transiently expressed can impact the results.[5] Stable cell lines may provide more consistent receptor expression levels, while transient transfection can lead to variability.

  • Ligand-Biased Signaling: this compound may act as a biased agonist, preferentially activating certain signaling pathways over others. This phenomenon, where a ligand stabilizes a specific receptor conformation that leads to a distinct functional outcome, is a growing concept in GPCR pharmacology.[3]

Q2: What are the main signaling pathways activated by GPR55?

GPR55 is known to couple to multiple G proteins and downstream signaling cascades. The primary pathways include:

  • Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[5][7]

  • Gα12/13 Pathway: This pathway activates the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and other cellular processes.[3][5][7]

  • ERK1/2 MAPK Pathway: Some studies have shown that GPR55 activation can lead to the phosphorylation of ERK1/2, a key signaling molecule in cell proliferation and differentiation.[3][7][8] However, this activation appears to be ligand and cell-type dependent and is a point of contention in the literature.[3][5]

  • β-Arrestin Recruitment: Like many GPCRs, GPR55 can recruit β-arrestins upon activation, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling.[9][10][11]

Troubleshooting Guides

Issue 1: I am not observing any response to this compound in my GPR55 intracellular calcium assay.

  • Possible Cause 1: Low Receptor Expression.

    • Troubleshooting Step: Verify GPR55 expression levels in your cell line using techniques like Western blot, qPCR, or flow cytometry with a tagged receptor. If using transient transfection, optimize transfection efficiency.

  • Possible Cause 2: Cell Line Incompatibility.

    • Troubleshooting Step: The HEK293 cell line is commonly used, but its endogenous signaling machinery may not be optimal for GPR55-mediated calcium signaling in response to this compound.[5] Consider testing other cell lines, such as U2OS, which have also been used in GPR55 studies.[1][9]

  • Possible Cause 3: Assay Sensitivity.

    • Troubleshooting Step: Ensure your calcium indicator dye (e.g., Fura-2, Fluo-4) is loaded correctly and that your detection instrument is sensitive enough to capture transient calcium signals. Include a positive control, such as the established GPR55 agonist L-α-lysophosphatidylinositol (LPI), to validate the assay.[3][12]

Issue 2: My results with this compound are inconsistent between different GPR55 functional assays (e.g., GTPγS vs. β-arrestin recruitment).

  • Possible Cause: Biased Agonism.

    • Troubleshooting Step: This is a likely explanation for the conflicting data in the literature.[3] this compound may preferentially activate G protein-dependent pathways (measured by GTPγS) over β-arrestin-mediated pathways, or vice versa. It is crucial to characterize the activity of this compound across multiple, distinct functional readouts to build a comprehensive pharmacological profile.

    • Recommendation: Employ a panel of assays that probe different branches of GPR55 signaling, such as:

      • GTPγS binding for G protein activation.

      • Intracellular calcium mobilization for Gαq activation.

      • RhoA activation assay for Gα12/13 signaling.

      • β-arrestin recruitment assay for arrestin-mediated signaling.

      • ERK1/2 phosphorylation assay.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other key ligands at the human GPR55 receptor from various studies. Note the significant variability in the reported values.

Table 1: this compound Activity at GPR55

Assay TypeCell LineReported ActivityEC50 / IC50Emax (% of control)Reference
[³⁵S]GTPγS BindingHEK293 (stable)Agonist12 nM160%Ryberg et al., 2007[13]
Intracellular CalciumHEK293 (transient)Low-potency agonist~3 µMNot specifiedLauckner et al., 2008[1]
Intracellular CalciumHEK293 (transient)No effect--Lauckner et al., 2008[5]
β-arrestin2 RecruitmentU2OS (stable)Weak partial agonistNot specified~20%Morales et al., 2012[1]
β-arrestin2 RecruitmentU2OS (stable)Antagonist (of LPI)~3 µM (IC50)-Morales et al., 2012[9][10]

Table 2: Activity of Other Key GPR55 Ligands

LigandAssay TypeCell LineReported ActivityEC50 / IC50Reference
L-α-lysophosphatidylinositol (LPI)Intracellular CalciumHEK293 (stable)Agonist~1-5 µMHenstridge et al., 2009[12]
Anandamide (AEA)[³⁵S]GTPγS BindingHEK293 (stable)Agonist~300 nMRyberg et al., 2007[13]
Anandamide (AEA)Intracellular CalciumHEK293 (transient)No effect-Lauckner et al., 2008[5]
Anandamide (AEA)β-arrestin2 RecruitmentU2OS (stable)Partial Agonist/AntagonistNot specifiedMorales et al., 2012[1][9]
AM251[³⁵S]GTPγS BindingHEK293 (stable)Agonist~200 nMRyberg et al., 2007[13]
Cannabidiol (CBD)[³⁵S]GTPγS BindingHEK293 (stable)Antagonist~450 nM (IC50)Ryberg et al., 2007[6]

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration following GPR55 activation.

  • Methodology:

    • Cell Culture: Plate HEK293 or U2OS cells stably or transiently expressing GPR55 in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash: Gently wash the cells to remove excess dye.

    • Compound Addition: Use a fluorescent plate reader with an automated injection system (e.g., FLIPR) to measure baseline fluorescence. Inject this compound or a control ligand at various concentrations.

    • Data Acquisition: Continuously record fluorescence intensity before and after compound addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot a dose-response curve to determine EC50 and Emax values.

2. β-Arrestin Recruitment Assay

  • Objective: To visualize and quantify the recruitment of β-arrestin to the activated GPR55 receptor.

  • Methodology:

    • Cell Line: Use a cell line (e.g., U2OS) stably co-expressing GPR55 (often with an N-terminal tag like HA) and a fluorescently tagged β-arrestin (e.g., β-arrestin2-GFP).[11]

    • Cell Plating: Plate cells in a high-content imaging compatible plate (e.g., 96- or 384-well).

    • Compound Treatment: Treat cells with a dose range of this compound or control ligands for a specified time (e.g., 30-60 minutes).

    • Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and nuclei stained with a fluorescent dye like Hoechst to aid in image analysis.

    • Imaging: Acquire images using a high-content imaging system. In unstimulated cells, β-arrestin-GFP will be diffuse in the cytoplasm. Upon agonist stimulation, it will translocate to the plasma membrane and then internalize with the receptor, appearing as fluorescent puncta.

    • Analysis: Use image analysis software to quantify the formation of fluorescent puncta or the redistribution of fluorescence from the cytoplasm to intracellular vesicles. Generate dose-response curves to determine agonist potency and efficacy. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.[14]

3. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the activation of G proteins coupled to GPR55 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cells overexpressing GPR55 by homogenization and centrifugation.

    • Assay Buffer: Prepare an assay buffer containing GDP to ensure G proteins are in their inactive state.

    • Incubation: In a microplate, incubate the cell membranes with a dose range of this compound or control ligand, [³⁵S]GTPγS, and GDP.

    • Termination and Filtration: After incubation (typically 60 minutes at 30°C), terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

    • Detection: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Subtract non-specific binding from total binding to get specific binding. Plot specific binding against ligand concentration to generate dose-response curves.

Visualizations

GPR55_Signaling_Pathways cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq/11 GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin ERK p-ERK1/2 GPR55->ERK Ligand-dependent This compound This compound This compound->GPR55 ? LPI LPI (Agonist) LPI->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Internalization Receptor Internalization beta_arrestin->Internalization Ca_release Ca²⁺ Release PLC->Ca_release

Caption: GPR55 signaling pathways, highlighting the points of conflicting this compound activity.

Experimental_Workflow cluster_validation Initial Validation cluster_troubleshooting Troubleshooting cluster_profiling Comprehensive Profiling start Start: Inconsistent this compound Activity Observed validate_expression 1. Verify GPR55 Expression (qPCR, Western Blot) start->validate_expression validate_assay 2. Validate Assay with LPI (Positive Control) validate_expression->validate_assay check_cell_line 3a. Test Alternative Cell Lines (e.g., U2OS) validate_assay->check_cell_line If issues persist check_expression_system 3b. Compare Stable vs. Transient Expression validate_assay->check_expression_system If issues persist assay_panel 4. Profile Across Multiple Assays validate_assay->assay_panel If assay is valid check_cell_line->assay_panel check_expression_system->assay_panel gtp GTPγS (G-protein) assay_panel->gtp calcium Calcium (Gαq) assay_panel->calcium rho RhoA (Gα12/13) assay_panel->rho barrestin β-Arrestin assay_panel->barrestin end_node Conclusion: Determine Biased Agonist Profile of this compound gtp->end_node calcium->end_node rho->end_node barrestin->end_node

Caption: Troubleshooting workflow for addressing conflicting this compound GPR55 activity.

Logical_Relationship cluster_assays Experimental Assays cluster_outcomes Reported Outcomes This compound This compound gtp GTPγS Binding This compound->gtp Ryberg et al. calcium Calcium Mobilization This compound->calcium Lauckner et al. barrestin β-Arrestin Recruitment This compound->barrestin Morales et al. agonist Agonist gtp->agonist partial Partial Agonist /Antagonist calcium->partial no_effect No Effect calcium->no_effect barrestin->partial

Caption: Relationship between experimental assays and conflicting outcomes for this compound.

References

minimizing off-target effects in Virodhamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with Virodhamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (O-arachidonoyl ethanolamine) is an endogenous cannabinoid that acts as a mixed agonist/antagonist at cannabinoid receptors. Its primary targets include:

  • Cannabinoid Receptor 1 (CB1): Acts as a partial agonist or antagonist.[1][2][3]

  • Cannabinoid Receptor 2 (CB2): Functions as a full agonist.[1][2][3]

  • GPR55: Operates as a full agonist.[4][5]

Q2: What are the known off-target effects of this compound?

This compound can exhibit several off-target effects that may confound experimental results. These include:

  • Metabolism by FAAH and MAGL: this compound can be hydrolyzed by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) to arachidonic acid.[6] Arachidonic acid can then be further metabolized by cyclooxygenase (COX) enzymes to produce vasoactive prostanoids.[7]

  • Inhibition of Monoamine Oxidase B (MAO-B): this compound is a potent inhibitor of MAO-B, which may affect neurotransmitter levels.[8][9]

  • Inhibition of Cytochrome P450 2J2 (CYP2J2): this compound can inhibit the activity of this epoxygenase, which is involved in cardiovascular function.[10][11]

  • Inhibition of Anandamide Transport: this compound can inhibit the cellular uptake of anandamide.[2][12]

Q3: How can I be sure that the observed effect in my experiment is due to this compound's action on my target of interest?

To ensure the specificity of this compound's action, a combination of the following strategies is recommended:

  • Use of Selective Antagonists/Inhibitors: Pre-treatment with selective antagonists for CB1 (e.g., Rimonabant), CB2 (e.g., SR144528), or GPR55 (e.g., CID16020046) can help to block the effects mediated by these receptors. Similarly, using inhibitors for FAAH (e.g., URB597), MAGL (e.g., JZL184), COX (e.g., indomethacin), MAO-B (e.g., selegiline), or CYP2J2 (e.g., telmisartan) can elucidate the contribution of these off-target pathways.

  • Cell Lines with and without Target Expression: Utilize cell lines that endogenously express the target receptor and knockout/knockdown cell lines that lack the receptor. Comparing the effects of this compound in both cell types can confirm target-specific actions.[4]

  • Dose-Response Curves: Establishing a clear dose-response relationship for this compound's effect can help to distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Control for Vehicle Effects: Always include a vehicle control (e.g., ethanol, DMSO) to ensure that the observed effects are not due to the solvent used to dissolve this compound.[12]

Q4: What is the stability of this compound in experimental conditions?

This compound, being an ester, is more susceptible to hydrolysis than the amide-containing anandamide. It is important to consider its stability in aqueous buffers and cell culture media. It is recommended to prepare fresh solutions of this compound for each experiment and minimize the time it is kept in aqueous solutions. Additionally, be aware that pH can influence its stability and potential isomerization to anandamide.[13]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in functional assays.
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Minimize incubation times in aqueous solutions. Store stock solutions at -80°C.
Off-Target Effects Include selective inhibitors for FAAH (e.g., URB597), MAGL (e.g., JZL184), COX (e.g., indomethacin), MAO-B, and CYP2J2 in your experimental design to block potential off-target pathways.
Vehicle Effects Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all experimental conditions and is at a level that does not independently affect the assay.
Cell Line Issues Confirm the expression level of the target receptor in your cell line using techniques like qPCR or Western blotting. Passage number can affect receptor expression; use cells within a consistent passage range.
Assay Conditions Optimize assay parameters such as cell density, incubation time, and concentration of this compound.
Issue 2: Difficulty in distinguishing between CB1, CB2, and GPR55 mediated effects.
Potential Cause Troubleshooting Step
Receptor Co-expression Use cell lines that selectively express only one of the target receptors (CB1, CB2, or GPR55). If using cells with endogenous co-expression, employ a panel of selective antagonists for each receptor to dissect the individual contributions.
Signal Transduction Overlap Measure downstream signaling events that are more specific to each receptor. For example, GPR55 is known to couple to Gq and G12/13, leading to calcium mobilization and RhoA activation, while CB1 and CB2 primarily couple to Gi/o, inhibiting adenylyl cyclase.
Ligand Concentration This compound has different potencies at CB1, CB2, and GPR55. Carefully titrate the concentration of this compound to a range that is more selective for the receptor of interest, based on its known EC50 values.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of this compound at its primary and off-target sites.

Table 1: this compound Activity at Cannabinoid and Related Receptors

ReceptorAssay TypeSpeciesPotency (EC50/IC50/Ki)Reference
CB1 GTPγS BindingHumanEC50: 2.9 μM (partial agonist)[4]
CB2 GTPγS BindingHumanEC50: 381 nM (full agonist)[4]
GPR55 β-arrestin RecruitmentHumanIC50: 6.57 μM (vs LPI)[4]
GPR55 GTPγS BindingHumanEC50: 12 nM[4]

Table 2: this compound Off-Target Activities

TargetActivitySpeciesPotency (IC50/Ki)Reference
MAO-B InhibitionHumanIC50: 0.71 μM[8]
MAO-A InhibitionHumanIC50: 38.70 μM[8]
Anandamide Transport InhibitionRatIC50: 123 μM[12]

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[14][15]

Materials:

  • Membranes from cells expressing human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4

  • Non-specific binding control: 10 µM unlabeled CP55,940

  • 96-well filter plates (GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [³H]CP55,940 (to a final concentration of ~1 nM), and 50 µL of either this compound dilution, vehicle, or non-specific binding control.

  • Add 50 µL of CB1 receptor-containing membranes (5-20 µg protein per well).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and analyze the data using non-linear regression to determine the Ki of this compound.

Protocol 2: GPR55 β-Arrestin Recruitment Assay

This protocol is based on the methodology described by Sharir et al. (2012).[4]

Materials:

  • U2OS cells co-expressing HA-tagged GPR55 and β-arrestin2-GFP

  • This compound

  • GPR55 agonist (e.g., LPI)

  • Cell culture medium (e.g., DMEM)

  • Confocal microscope

Procedure:

  • Seed the U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15 minutes at 37°C.

  • Add the GPR55 agonist (e.g., LPI at its EC₉₀ concentration) and incubate for a further 40 minutes at 37°C.

  • For agonist mode: Incubate the cells with varying concentrations of this compound for 40 minutes at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope, observing the distribution of β-arrestin2-GFP. In an unstimulated state, the fluorescence will be diffuse in the cytoplasm. Upon GPR55 activation, it will translocate to the plasma membrane.

  • Quantify the fluorescence translocation to determine the agonist or antagonist effect of this compound.

Visualizations

Virodhamine_On_Target_Pathways cluster_this compound This compound cluster_Receptors Primary Targets cluster_Signaling Downstream Signaling This compound This compound CB1 CB1 Receptor (Partial Agonist/Antagonist) This compound->CB1 CB2 CB2 Receptor (Full Agonist) This compound->CB2 GPR55 GPR55 (Full Agonist) This compound->GPR55 Gi_o Gi/o Activation CB1->Gi_o CB2->Gi_o Gq_12_13 Gq/G12/13 Activation GPR55->Gq_12_13 AC_inhibition ↓ Adenylyl Cyclase Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PLC_activation ↑ PLC Gq_12_13->PLC_activation RhoA_activation ↑ RhoA Gq_12_13->RhoA_activation Ca_mobilization ↑ [Ca²⁺]i PLC_activation->Ca_mobilization

Caption: On-target signaling pathways of this compound.

Virodhamine_Off_Target_Pathways cluster_this compound This compound cluster_Metabolism Metabolic Pathways cluster_Inhibition Enzyme Inhibition This compound This compound FAAH FAAH This compound->FAAH Hydrolysis MAGL MAGL This compound->MAGL Hydrolysis MAO_B MAO-B This compound->MAO_B Inhibition CYP2J2 CYP2J2 This compound->CYP2J2 Inhibition Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid MAGL->Arachidonic_Acid COX COX Arachidonic_Acid->COX Metabolism Prostanoids Vasoactive Prostanoids COX->Prostanoids

Caption: Off-target metabolic and inhibitory pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Degradation Is this compound solution fresh? Are incubation times minimized? Start->Check_Degradation Check_Degradation->Start No, remake solution Use_Inhibitors Systematically add inhibitors for: - FAAH/MAGL - COX - MAO-B - CYP2J2 Check_Degradation->Use_Inhibitors Yes Use_Antagonists Use selective antagonists for: - CB1 - CB2 - GPR55 Use_Inhibitors->Use_Antagonists Control_Cells Compare results in: - Target-expressing cells - Knockout/knockdown cells Use_Antagonists->Control_Cells Refine_Concentration Perform detailed dose-response to find a more selective concentration range Control_Cells->Refine_Concentration End Identify source of off-target effect Refine_Concentration->End

Caption: Troubleshooting workflow for unexpected this compound results.

References

improving the delivery and bioavailability of Virodhamine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the delivery and bioavailability of virodhamine in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and in vivo administration of this compound.

Question 1: My this compound solution is precipitating upon preparation or administration. What can I do?

Answer: this compound is a highly lipophilic molecule with poor aqueous solubility, which often leads to precipitation in aqueous-based buffers or physiological fluids.[1][2] Here are several strategies to address this issue:

  • Use of a Co-solvent: Initially, dissolve this compound in a small amount of a biocompatible organic solvent such as ethanol or DMSO before slowly adding it to the aqueous vehicle with vigorous vortexing. Be mindful of the final concentration of the organic solvent, as high levels can be toxic in vivo.

  • Formulation with Surfactants: Incorporating non-ionic surfactants like Tween 80 or Cremophor EL can help to maintain this compound in solution by forming micelles.

  • Lipid-Based Formulations: For in vivo studies, formulating this compound in a lipid-based vehicle such as nanoemulsions or liposomes is highly recommended to improve solubility and stability.[3]

  • Sonication: Applying gentle sonication can help to disperse precipitated aggregates.

Question 2: I am observing low or inconsistent bioavailability of this compound in my animal model. What are the likely causes and how can I improve it?

Answer: Low and variable bioavailability is a significant challenge for lipophilic compounds like this compound.[2][4] The primary reasons include:

  • Poor Aqueous Solubility: As mentioned, poor solubility limits its absorption in the gastrointestinal tract if administered orally.[2]

  • First-Pass Metabolism: this compound is susceptible to enzymatic degradation, particularly by esterases, in the liver and other tissues, which significantly reduces the amount of active compound reaching systemic circulation.[5]

  • Instability in the GI Tract: If administered orally, the acidic environment of the stomach and digestive enzymes can degrade this compound.[2]

To improve bioavailability, consider the following:

  • Encapsulation in Nanocarriers: Liposomes and nanoparticles can protect this compound from degradation and enhance its absorption.[6][7] Liposomal formulations of cannabinoids have been shown to increase bioavailability significantly.[6]

  • Alternative Routes of Administration: Parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection can bypass first-pass metabolism. However, solubility issues in aqueous vehicles for injection still need to be addressed, making lipid-based formulations a suitable choice.

  • Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with specific enzyme inhibitors could be explored, though this requires careful consideration of potential off-target effects.

Question 3: I am not observing the expected pharmacological effect of this compound in my in vivo experiments. What should I check?

Answer: If you are not seeing the expected biological response, several factors could be at play:

  • Dose and Concentration: Ensure the administered dose is within the effective range reported in the literature. This compound's activity can be dose-dependent, acting as a partial agonist/antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[8][9]

  • Bioavailability: As discussed, poor bioavailability might mean that the effective concentration at the target site is not being reached. Consider using a formulation designed to enhance bioavailability.

  • Route of Administration: The route of administration can significantly impact the biodistribution and concentration of this compound at the target tissue.

  • Animal Model: The expression levels of cannabinoid receptors (CB1, CB2) and GPR55 can vary between different animal species and strains, influencing the response to this compound.

  • Compound Integrity: Ensure the this compound used is of high purity and has not degraded during storage. It should be stored under appropriate conditions (e.g., at -20°C or lower, protected from light and air).

Data on Cannabinoid Bioavailability with Different Formulations

The following table summarizes publicly available data on the bioavailability of cannabinoids in different formulations, highlighting the significant improvement achieved with liposomal delivery systems.

CannabinoidFormulationAnimal Model/SpeciesFold Increase in Bioavailability (Compared to Oil/Standard Formulation)Key FindingsReference
Cannabidiol (CBD)LiposomalHumanUp to 4-foldLiposomal formulation significantly enhanced CBD absorption compared to oil solutions.[6]
Cannabidiol (CBD)LiposomalPilot StudyNot directly quantified as fold-increase, but showed higher plasma concentrationsLiposomal delivery resulted in higher circulating concentrations of CBD compared to unencapsulated oral administration.[7]
Cannabinol (CBN)LiposomalIn vitro diffusion modelEnhanced diffusionLiposomal CBN showed superior diffusion through a semi-solid model compared to a control solution.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 4:1 molar ratio), and this compound in chloroform in a round-bottom flask. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size).

    • Perform 10-20 passes through the extruder to ensure a homogenous liposome population.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the this compound in both the liposomal fraction and the supernatant using a suitable analytical method like HPLC.

Protocol 2: In Vivo Bioavailability Assessment of Liposomal this compound in Rats

This protocol outlines a typical pharmacokinetic study to assess the oral bioavailability of liposomal this compound.

Materials:

  • This compound-loaded liposomes

  • Control formulation (e.g., this compound in an oil-based vehicle)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) before administration, with free access to water.

  • Dosing:

    • Divide the rats into two groups: one receiving the liposomal this compound formulation and the other receiving the control formulation.

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[11]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

    • Quantify the concentration of this compound in the plasma extracts using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for each group.

    • Calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

    • Compare the AUC values between the liposomal and control groups to determine the relative bioavailability.

Visualizations

Signaling Pathways of this compound

Virodhamine_Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Partial Agonist/ Antagonist CB2 CB2 Receptor This compound->CB2 Full Agonist GPR55 GPR55 Receptor This compound->GPR55 Agonist Gi Gi CB1->Gi CB2->Gi Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 BetaArrestin β-Arrestin Recruitment GPR55->BetaArrestin AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway (ERK1/2) Gi->MAPK PLC Phospholipase C Gq->PLC RhoA RhoA Activation G1213->RhoA cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Bioavailability_Workflow A Animal Acclimatization & Fasting B Formulation Preparation (Liposomal vs. Control) A->B C Oral Administration (Gavage) B->C D Serial Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F This compound Extraction from Plasma E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H I Bioavailability Comparison H->I Troubleshooting_Logic Start Start: Low/Inconsistent Bioavailability Observed CheckFormulation Is the this compound fully solubilized in the vehicle? Start->CheckFormulation ImproveSolubility Action: Improve Formulation - Use co-solvents - Add surfactants - Prepare lipid-based formulation (liposomes) CheckFormulation->ImproveSolubility No CheckDegradation Is the route of administration susceptible to first-pass metabolism? CheckFormulation->CheckDegradation Yes ImproveSolubility->CheckDegradation ChangeRoute Action: Change Route - Consider IV or IP injection - Use protective formulation (liposomes) CheckDegradation->ChangeRoute Yes CheckDose Is the administered dose within the therapeutic range? CheckDegradation->CheckDose No ChangeRoute->CheckDose AdjustDose Action: Adjust Dose - Review literature for effective doses - Perform dose-response study CheckDose->AdjustDose No End Re-evaluate Bioavailability CheckDose->End Yes AdjustDose->End

References

Validation & Comparative

Virodhamine and Anandamide: A Comparative Analysis of Binding Affinities for Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of two key endocannabinoids, Virodhamine and anandamide, for the cannabinoid receptors CB1 and CB2. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their distinct pharmacological profiles.

Summary of Binding Affinities

The binding affinities of this compound and anandamide for CB1 and CB2 receptors are crucial for understanding their physiological roles and therapeutic potential. While both are endogenous ligands for the cannabinoid system, they exhibit distinct receptor interaction profiles. Anandamide, the first discovered endocannabinoid, generally shows a higher affinity for the CB1 receptor compared to the CB2 receptor[1]. In contrast, this compound displays a more complex and opposing profile, acting as a partial agonist or antagonist at the CB1 receptor while functioning as a full agonist at the CB2 receptor[2][3][4][5].

This differential binding and activity profile suggests distinct roles in the endocannabinoid system, with anandamide primarily mediating central nervous system effects through CB1 and this compound potentially playing a more significant role in peripheral processes modulated by CB2, such as immune responses.

CompoundReceptorBinding Affinity (Ki)Functional Activity
Anandamide CB1~89.3 nMPartial Agonist
CB2~371 nMPartial Agonist
This compound CB1~1.98 µMPartial Agonist/Antagonist
CB2~462 nMFull Agonist

Note: The Ki values are approximate and can vary between different studies and experimental conditions. The data presented here is a synthesis of findings from multiple sources.

Experimental Protocols

The determination of binding affinities for cannabinoid receptors is most commonly achieved through radioligand competition binding assays. This technique allows for the quantification of how effectively an unlabeled compound (like this compound or anandamide) competes with a radiolabeled ligand for binding to the receptor.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Membrane preparations from cells expressing the cannabinoid receptor of interest (CB1 or CB2).

  • Radiolabeled ligand (e.g., [3H]CP-55,940), a high-affinity cannabinoid agonist.

  • Unlabeled test compounds (this compound, anandamide).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: A reaction mixture is prepared containing the receptor-expressing membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions

The following diagrams illustrate the experimental workflow for determining binding affinities and the general signaling pathways activated by these endocannabinoids.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes CB1/CB2 Receptor Membranes incubation Incubation membranes->incubation radioligand Radioligand ([3H]CP-55,940) radioligand->incubation unlabeled Unlabeled Ligand (this compound/Anandamide) unlabeled->incubation filtration Filtration incubation->filtration Separate bound/ unbound counting Scintillation Counting filtration->counting Measure radioactivity competition_curve Competition Curve counting->competition_curve ic50 IC50 Determination competition_curve->ic50 ki Ki Calculation ic50->ki Cheng-Prusoff Equation

Caption: Workflow of a radioligand competition binding assay.

signaling_pathways cluster_ligands Endocannabinoids cluster_receptors Cannabinoid Receptors cluster_signaling Downstream Signaling anandamide Anandamide cb1 CB1 Receptor anandamide->cb1 Partial Agonist (High Affinity) cb2 CB2 Receptor anandamide->cb2 Partial Agonist (Low Affinity) This compound This compound This compound->cb1 Partial Agonist/ Antagonist (Low Affinity) This compound->cb2 Full Agonist (Moderate Affinity) gi Gi/o Protein cb1->gi cb2->gi ac Adenylyl Cyclase gi->ac mapk MAPK Activation gi->mapk camp ↓ cAMP ac->camp

Caption: CB1/CB2 receptor signaling pathways for endocannabinoids.

References

Virodhamine vs. Anandamide: A Comparative Guide to In Vivo Functional Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo functional differences between two prominent endocannabinoids: virodhamine and anandamide. By presenting experimental data, outlining methodologies, and illustrating key signaling pathways, this document serves as a valuable resource for researchers investigating the endocannabinoid system and professionals involved in the development of cannabinoid-based therapeutics.

Introduction

Anandamide (AEA), N-arachidonoylethanolamine, was the first endogenous cannabinoid to be discovered and is often referred to as the "bliss molecule".[1][2] this compound, O-arachidonoyl-ethanolamine, is a more recently identified endocannabinoid that exhibits distinct pharmacological properties.[1][2] While both are derivatives of arachidonic acid and ethanolamine, a simple difference in their linkage—an amide in anandamide versus an ester in this compound—leads to significant variations in their in vivo functions.[1][2] This guide will objectively explore these differences, supported by experimental evidence.

Receptor Binding and Functional Activity

The primary functional distinctions between this compound and anandamide arise from their differential interactions with cannabinoid receptors, particularly CB1 and CB2, as well as the orphan G-protein coupled receptor GPR55.

Table 1: Comparative Receptor Binding Affinities and Functional Efficacies

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50 / IC50)EfficacyReference
This compound CB1-1906 nM (EC50)Partial Agonist / Antagonist[3]
CB2-1401 nM (EC50)Full Agonist[3]
GPR55-12 nM (EC50) / 3 µM (EC50)Agonist[4][5]
MAO-A-38.70 µM (IC50)Inhibitor[6]
MAO-B-0.71 µM (IC50)Inhibitor[6]
Anandamide CB189 nM-Full Agonist[7]
CB2371 nM-Partial Agonist[7]
GPR55-12.0 µM (IC50)Partial Agonist / Antagonist[4]
MAO-A->100 µM (IC50)Weak Inhibitor[6]
MAO-B-39.98 µM (IC50)Inhibitor[6]

Note: A direct comparison of Ki values from different studies should be made with caution due to variations in experimental conditions.

This compound uniquely acts as a partial agonist with in vivo antagonist activity at the CB1 receptor, in stark contrast to anandamide, which is a well-established CB1 agonist.[1][2][3] At the CB2 receptor, this compound functions as a full agonist, while anandamide's efficacy is lower.[1][2][3] Both endocannabinoids also modulate the activity of GPR55, where they can act as partial agonists or antagonists depending on the concentration and presence of other ligands.[4][8][9] Furthermore, this compound is a significantly more potent inhibitor of monoamine oxidase B (MAO-B) than anandamide.[6]

Signaling Pathways

The differential receptor activities of this compound and anandamide translate into distinct downstream signaling cascades.

cluster_this compound This compound Signaling This compound This compound CB1_V CB1 Receptor (Partial Agonist/ Antagonist) This compound->CB1_V CB2_V CB2 Receptor (Full Agonist) This compound->CB2_V GPR55_V GPR55 (Modulator) This compound->GPR55_V Gi_V Gi/o CB1_V->Gi_V Partial Activation/ Inhibition CB2_V->Gi_V Full Activation Ca_V ↑ Intracellular Ca²⁺ GPR55_V->Ca_V AC_V Adenylyl Cyclase Gi_V->AC_V MAPK_V ↑ MAPK Gi_V->MAPK_V cAMP_V ↓ cAMP AC_V->cAMP_V

This compound's diverse receptor interactions.

cluster_Anandamide Anandamide Signaling Anandamide Anandamide CB1_A CB1 Receptor (Agonist) Anandamide->CB1_A CB2_A CB2 Receptor (Partial Agonist) Anandamide->CB2_A GPR55_A GPR55 (Modulator) Anandamide->GPR55_A Gi_A Gi/o CB1_A->Gi_A CB2_A->Gi_A Partial Activation Ca_A ↑ Intracellular Ca²⁺ GPR55_A->Ca_A AC_A Adenylyl Cyclase Gi_A->AC_A MAPK_A ↑ MAPK Gi_A->MAPK_A cAMP_A ↓ cAMP AC_A->cAMP_A cluster_Workflow In Vivo Functional Comparison Workflow start Animal Acclimatization & Baseline Measurement injection Compound Administration (i.c.v.) start->injection group1 Vehicle injection->group1 group2 Anandamide injection->group2 group3 This compound injection->group3 group4 This compound + Anandamide injection->group4 measurement Post-injection Physiological Measurement (e.g., Body Temperature) group1->measurement group2->measurement group3->measurement group4->measurement analysis Data Analysis & Comparison measurement->analysis

References

Virodhamine: A Comparative Analysis as a Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Virodhamine with established selective CB1 receptor antagonists, offering researchers, scientists, and drug development professionals a critical evaluation of its performance based on available experimental data.

Introduction to this compound

This compound, an endocannabinoid discovered in 2002, is an ester of arachidonic acid and ethanolamine.[1] Structurally, it is an isomer of anandamide. Initial characterizations revealed its unique pharmacological profile, distinguishing it from other endogenous cannabinoids. This compound has been identified as a partial agonist with in vivo antagonist activity at the cannabinoid type 1 (CB1) receptor, while acting as a full agonist at the cannabinoid type 2 (CB2) receptor.[2][3] Its name is derived from the Sanskrit word "virodha," meaning opposition, reflecting its contrasting activity at the CB1 receptor compared to the agonist anandamide.[4] Notably, concentrations of this compound in peripheral tissues, where CB2 receptors are abundant, are two- to nine-fold higher than those of anandamide, whereas their concentrations in the brain are comparable.[1][2][4]

Comparative Analysis of Receptor Binding and Functional Activity

To validate this compound as a selective CB1 receptor antagonist, its pharmacological parameters are compared with those of two well-established synthetic CB1 receptor antagonists, Rimonabant and AM251. Both Rimonabant and AM251 are recognized for their high affinity and selectivity for the CB1 receptor, where they act as inverse agonists.[5]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional activities (where available) of this compound, Rimonabant, and AM251 at CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Ki) [nM]Functional Activity
This compound CB12900[6]Partial Agonist / Antagonist[2][3]
CB2381[6]Full Agonist[1][2][3][7][8]
Rimonabant CB1~1-10Inverse Agonist[5]
CB2>1000 (>1000-fold selective for CB1)[9]-
AM251 CB17.5Inverse Agonist[5]
CB2~2300 (~306-fold selective for CB1)-

Note: Ki values can vary between different experimental setups. The presented values are for comparative purposes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for validating a selective CB1 receptor antagonist.

CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Anandamide) Agonist->CB1R Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->CB1R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for CB1 Antagonist Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki at CB1 & CB2) Functional cAMP Accumulation Assay (Determine functional activity) Binding->Functional Selectivity Assess Selectivity (Compare Ki at CB1 vs CB2) Binding->Selectivity Functional->Selectivity AnimalModel Animal Model of CB1 Agonist Effect (e.g., Hypothermia, Analgesia) Selectivity->AnimalModel If selective Antagonism Test Antagonism (Administer this compound prior to CB1 agonist) AnimalModel->Antagonism Conclusion Validate as Selective CB1 Antagonist? Antagonism->Conclusion Start Candidate Compound (this compound) Start->Binding

Caption: Experimental Workflow for CB1 Antagonist Validation.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the CB1 and CB2 receptors.

  • Objective: To quantify the affinity of this compound for CB1 and CB2 receptors in comparison to established antagonists.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

    • Competition Binding: A constant concentration of a radiolabeled cannabinoid agonist with high affinity (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound, Rimonabant, or AM251).

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

  • Objective: To characterize the functional activity of this compound at the CB1 receptor.

  • Methodology:

    • Cell Culture: Cells expressing the CB1 receptor are cultured.

    • Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

    • Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin, leading to an increase in intracellular cAMP levels.

    • Compound Addition:

      • To test for antagonist activity , cells are pre-incubated with the test compound (this compound) before the addition of a known CB1 agonist. The ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.

      • To test for inverse agonist activity , the test compound is added in the absence of an agonist. An increase in forskolin-stimulated cAMP levels indicates inverse agonism.

    • cAMP Measurement: The intracellular cAMP concentration is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: Dose-response curves are generated to determine the IC50 (for antagonists) or EC50 (for inverse agonists).

Discussion and Conclusion

The available data suggests that this compound exhibits a mixed pharmacological profile at the CB1 receptor, acting as a partial agonist with antagonist properties in vivo.[2][3] Its binding affinity for the CB1 receptor (Ki = 2900 nM) is considerably lower than that of the high-affinity synthetic antagonists Rimonabant and AM251 (Ki in the low nanomolar range).[6]

A key point of differentiation is this compound's activity at the CB2 receptor. It acts as a full agonist at CB2 with a higher affinity (Ki = 381 nM) than at CB1.[1][2][3][6][7][8] This contrasts sharply with Rimonabant and AM251, which are highly selective for the CB1 receptor.[9] This lack of selectivity for CB1 over CB2 receptors is a critical factor in evaluating this compound as a selective CB1 receptor antagonist.

Functionally, while this compound has demonstrated antagonist effects in vivo, such as blocking anandamide-induced hypothermia, its intrinsic partial agonist activity at the CB1 receptor complicates its classification as a pure antagonist.[2] In contrast, Rimonabant and AM251 are well-characterized as inverse agonists, which not only block agonist activity but also reduce the basal activity of the receptor.[5]

References

assessing the cross-reactivity of Virodhamine with other lipid receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Virodhamine, an endogenous cannabinoid, with various lipid receptors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating the pharmacological profile of this compound and its potential therapeutic applications.

Executive Summary

This compound, also known as O-arachidonoyl ethanolamine, is an ester analog of anandamide that exhibits a distinct receptor interaction profile. While it is primarily recognized for its activity at the cannabinoid receptors CB1 and CB2, studies have revealed significant cross-reactivity with other lipid-sensing receptors, most notably the orphan G protein-coupled receptor GPR55. This guide synthesizes the available quantitative data on this compound's binding affinities and functional activities, offering a comparative perspective on its receptor selectivity. Understanding this cross-reactivity is crucial for elucidating the complete physiological and pharmacological effects of this compound and for the development of targeted therapeutics.

Data Presentation: this compound Receptor Activity Profile

The following table summarizes the quantitative data on this compound's interaction with key lipid receptors. The data is compiled from various in vitro studies and presented to facilitate a clear comparison of its potency and efficacy across different receptor types.

ReceptorAssay TypeParameterValue (nM)This compound's Functional RoleReference
CB1 Radioligand BindingKi1740 (912 with protease inhibitor)Partial Agonist / Antagonist[1]
Functional Assay (cAMP)EC502920Partial Agonist / Antagonist
CB2 Functional Assay (GTPγS)EC50381Full Agonist[2]
GPR55 Functional Assay (GTPγS)EC5012Agonist[3]
Functional Assay (Ca2+ mobilization)EC50~3000Agonist[3]
MAO-B Enzyme Inhibition AssayKi258Inhibitor[4]

Note: The conflicting potency data for GPR55 highlights the importance of considering the specific experimental context, including the cell type and the functional readout used in the assay.

Mandatory Visualization

Experimental Workflow for Assessing this compound's Cross-Reactivity

The following diagram illustrates a typical experimental workflow for evaluating the cross-reactivity of this compound with a panel of lipid receptors.

experimental_workflow cluster_prep Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis This compound This compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) This compound->Binding_Assay Functional_Assay Functional Assays (GTPγS, Ca2+, cAMP) (Determine EC50/IC50) This compound->Functional_Assay Receptor_Prep Receptor Preparation (Cell Culture, Membrane Prep) Receptor_Prep->Binding_Assay Receptor_Prep->Functional_Assay Data_Analysis Curve Fitting & Parameter Calculation (Ki, EC50, IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis of Receptor Affinity & Potency Data_Analysis->Comparison

A streamlined workflow for assessing this compound's receptor cross-reactivity.
Signaling Pathways of Key this compound-Interacting Receptors

The diagrams below illustrate the primary signaling cascades initiated upon the activation of the CB1, CB2, and GPR55 receptors by an agonist like this compound.

CB1 Receptor Signaling Pathway

CB1_Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca2+ Channels Gi_o->Ca_channel inhibits K_channel K+ Channels Gi_o->K_channel activates MAPK MAPK/ERK Pathway Gi_o->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Gene_Expression Gene Expression & Cellular Response PKA->Gene_Expression MAPK->Gene_Expression

This compound's engagement of the CB1 receptor primarily leads to Gi/o protein-mediated signaling.

CB2 Receptor Signaling Pathway

CB2_Signaling This compound This compound CB2 CB2 Receptor This compound->CB2 Gi_o Gi/o Protein CB2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK/ERK Pathway Gi_o->MAPK activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt activates cAMP cAMP AC->cAMP produces Immune_Response Modulation of Immune Cell Function MAPK->Immune_Response PI3K_Akt->Immune_Response

This compound acts as a full agonist at CB2 receptors, modulating immune responses.

GPR55 Signaling Pathway

GPR55_Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Gq_12_13 Gq/G12/G13 Proteins GPR55->Gq_12_13 activates PLC Phospholipase C Gq_12_13->PLC activates RhoA RhoA Gq_12_13->RhoA activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces ROCK ROCK RhoA->ROCK activates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Responses Cellular Responses (e.g., Cytoskeletal Rearrangement) Ca_release->Cellular_Responses ROCK->Cellular_Responses

This compound activates GPR55, leading to downstream signaling through Gq/12/13 proteins.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human CB1 or CB2 receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP55,940 for cannabinoid receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

1. GTPγS Binding Assay

Objective: To assess the ability of this compound to activate G protein-coupled receptors (GPCRs) by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound in an appropriate assay buffer.

  • Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound [35S]GTPγS.

  • Quantification and Analysis: The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting. The data is then plotted to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal response.

2. Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration, a common downstream effect of Gq-coupled receptor activation (e.g., GPR55).

Methodology:

  • Cell Culture and Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The loaded cells are then exposed to varying concentrations of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time by measuring the fluorescence intensity using a plate reader with kinetic reading capabilities.

  • Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is not a highly selective ligand. While it displays a preference for the CB2 receptor and GPR55 over the CB1 receptor, its interactions with multiple lipid receptors suggest that its overall physiological effects are likely a composite of these activities. For researchers in drug development, this cross-reactivity profile is a critical consideration, as it may contribute to both the therapeutic efficacy and potential side effects of this compound and its analogs. Further investigation into the in vivo consequences of these multi-receptor interactions is warranted to fully understand the therapeutic potential of this endogenous lipid mediator.

References

Virodhamine Demonstrates Superior MAO-B Inhibition Over Noladin Ether: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis reveals that the endocannabinoid Virodhamine is a significantly more potent inhibitor of Monoamine Oxidase B (MAO-B) than Noladin ether. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of their respective inhibitory activities, supported by quantitative data and experimental protocols.

Monoamine Oxidase B is a key enzyme in the degradation of dopamine and other neurotransmitters, making it a critical target in the development of therapeutics for neurodegenerative diseases such as Parkinson's disease. Understanding the interaction of endocannabinoids like this compound and Noladin ether with MAO-B is crucial for advancing novel treatment strategies.

Quantitative Comparison of MAO-B Inhibition

The inhibitory effects of this compound and Noladin ether on recombinant human MAO-B were evaluated, with the results summarized in the table below. The data clearly indicates this compound's superior potency.

CompoundIC50 (μM) for MAO-BKi (μM) for MAO-BMechanism of Inhibition
This compound0.71[1]0.258 ± 0.037[1][2][3]Mixed mechanism/irreversible binding[1][2][3]
Noladin ether18.18[1]Not DeterminedNot Determined

This compound exhibits an IC50 value for MAO-B that is approximately 25 times lower than that of Noladin ether, signifying a much stronger inhibition of the enzyme's activity.[1] Furthermore, kinetic studies with this compound revealed a mixed and irreversible mechanism of inhibition, indicating a complex and lasting interaction with MAO-B.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this analysis.

MAO-B Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against human recombinant MAO-B using a spectrophotometric method.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (this compound, Noladin ether)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 316 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant MAO-B in potassium phosphate buffer.

    • Prepare a stock solution of kynuramine in an appropriate solvent.

    • Prepare serial dilutions of the test compounds (this compound and Noladin ether) to achieve a range of final assay concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • A specific concentration of the test compound or vehicle control.

      • Human recombinant MAO-B enzyme solution.

    • Incubate the plate at 37°C for a specified pre-incubation period.

  • Initiation of Reaction:

    • Add the kynuramine substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 316 nm at regular intervals using a spectrophotometer. This wavelength corresponds to the formation of the product, 4-hydroxyquinoline.

    • Continue measurements for a defined period to establish the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Determination of Inhibition Mechanism (for this compound)

To elucidate the mechanism of MAO-B inhibition by this compound, enzyme kinetic studies were performed.

Procedure:

  • Assay Setup:

    • Set up a series of reactions as described in the MAO-B inhibition assay.

    • For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate, kynuramine.

  • Measurement and Data Analysis:

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) in the presence of different concentrations of this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

    • The inhibition constant (Ki) was determined from the Lineweaver-Burk plot data.[1][2]

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the methodologies and findings, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Buffer, Inhibitor, and MAO-B to wells Plate->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Add_Substrate Add Kynuramine (Initiate Reaction) Pre_Incubate->Add_Substrate Measure Measure Absorbance at 316 nm Add_Substrate->Measure Calculate_V Calculate Initial Velocities Measure->Calculate_V Calculate_Inhibition % Inhibition vs. [Inhibitor] Calculate_V->Calculate_Inhibition Plot_Data Generate Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the MAO-B inhibition assay.

Molecular_Interaction MAOB MAO-B Enzyme FAD FAD Cofactor MAOB->FAD contains Inhibition MAO-B Inhibition MAOB->Inhibition leads to N5_FAD N5 position of FAD FAD->N5_FAD contains This compound This compound This compound->MAOB binds to NH2_group Terminal -NH2 group of this compound This compound->NH2_group has This compound->Inhibition causes NH2_group->N5_FAD positions near

Caption: Logical relationship of this compound's interaction with MAO-B.

A molecular modeling study predicted that the terminal amino group of this compound is positioned near the N5 position of the FAD cofactor within the active site of MAO-B.[1] This favorable orientation is believed to contribute to its higher potency and selectivity for MAO-B over MAO-A.[1]

Conclusion

The data presented in this guide unequivocally establishes this compound as a more potent inhibitor of MAO-B compared to Noladin ether. Its sub-micromolar IC50 value and irreversible mode of action suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics targeting MAO-B. Further research into the structure-activity relationship of this compound and its analogs could pave the way for the design of even more effective and selective MAO-B inhibitors for the treatment of neurodegenerative disorders.

References

Virodhamine's Efficacy in Halting Anandamide Transport: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of anandamide transport inhibition is critical. This guide provides an objective comparison of Virodhamine's performance against other anandamide transport inhibitors, supported by experimental data and detailed protocols.

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is terminated by a two-step process: cellular uptake by a putative anandamide transporter (AMT) followed by intracellular enzymatic degradation by fatty acid amide hydrolase (FAAH). Inhibiting anandamide transport is a key therapeutic strategy to enhance endocannabinoid signaling. This compound, an endogenous lipid messenger, has been identified as one such inhibitor. This guide delves into the experimental validation of this compound's inhibitory action on anandamide transport and compares its potency with other known inhibitors.

Comparative Efficacy of Anandamide Transport Inhibitors

The inhibitory potency of various compounds on anandamide transport is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and other key inhibitors, primarily from studies conducted on rat basophilic leukemia (RBL-2H3) cells, a common model for studying anandamide transport.

CompoundIC50 (µM)Cell LineReference
This compound 123RBL-2H3[1]
AM40420RBL-2H3[1]
Anandamide (AEA)34RBL-2H3[1]
2-Arachidonoylglycerol (2-AG)43RBL-2H3[1]
Methanandamide130RBL-2H3[1]
LY23189120.00727RBL-2H3[2]
LY21832400.00027RBL-2H3[2]
VDM11~10 (inhibition at)BBM[3]
OMDM-14.8 (inhibition of internalization)Neuronal Cultures[4]
UCM7070.8C6 glioma cells[5]
AM1172IC50 in nM rangeCCF-STTG1 astrocytoma cells and rat cortical neurons[6]
ARN272Not specifiedNot specified[7]

Understanding the Mechanism: Anandamide Transport and Inhibition

The precise mechanism of anandamide transport across the cell membrane is still a subject of scientific debate, with evidence supporting both a protein-facilitated diffusion and simple passive diffusion. The prevailing model suggests the involvement of a membrane transporter that facilitates the movement of anandamide down its concentration gradient. This gradient is maintained by the rapid intracellular hydrolysis of anandamide by FAAH.[2][8][9] this compound and other inhibitors are thought to act by competing with anandamide for binding to this putative transporter, thereby blocking its uptake.

anandamide_transport_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) AMT Anandamide Transporter (AMT) Anandamide_ext->AMT Binds to This compound This compound This compound->AMT Inhibits Anandamide_int Anandamide AMT->Anandamide_int Transports FAAH FAAH Anandamide_int->FAAH Hydrolyzed by Metabolites Inactive Metabolites FAAH->Metabolites Produces

Anandamide transport and its inhibition by this compound.

Experimental Validation: A Step-by-Step Protocol

Validating the inhibitory effect of compounds like this compound on anandamide transport requires a precise and controlled experimental setup. The following protocol outlines a typical anandamide uptake assay using cultured cells.

Objective: To quantify the inhibition of radiolabeled anandamide uptake into cells by this compound and other test compounds.

Materials:

  • Cell line (e.g., RBL-2H3 cells)

  • Cell culture medium and supplements

  • Radiolabeled anandamide (e.g., [14C]Anandamide or [3H]Anandamide)

  • Unlabeled anandamide

  • Test compounds (this compound, other inhibitors)

  • FAAH inhibitor (e.g., URB597) to prevent enzymatic degradation

  • Uptake buffer (e.g., HEPES-buffered saline with glucose)

  • Scintillation cocktail and counter

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture RBL-2H3 cells to confluence in plates prepare_solutions 2. Prepare solutions of radiolabeled AEA and inhibitors wash_cells 3. Wash cells with uptake buffer prepare_solutions->wash_cells pre_incubate 4. Pre-incubate cells with FAAH inhibitor wash_cells->pre_incubate add_inhibitor 5. Add test compound (e.g., this compound) pre_incubate->add_inhibitor add_radiolabel 6. Add radiolabeled anandamide to initiate uptake add_inhibitor->add_radiolabel incubate 7. Incubate for a short period (e.g., 1-5 min) add_radiolabel->incubate stop_uptake 8. Stop uptake by rapid washing with ice-cold buffer incubate->stop_uptake lyse_cells 9. Lyse cells stop_uptake->lyse_cells scintillation 10. Measure radioactivity using scintillation counting lyse_cells->scintillation calculate 11. Calculate % inhibition and determine IC50 values scintillation->calculate

Workflow for anandamide transport inhibition assay.

Detailed Method:

  • Cell Culture: Plate RBL-2H3 cells in appropriate multi-well plates and grow to confluence.

  • Preparation of Reagents: Prepare stock solutions of radiolabeled anandamide, unlabeled anandamide, and test inhibitors in a suitable solvent (e.g., DMSO). Dilute to final concentrations in uptake buffer.

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.

    • To isolate the transport process from subsequent metabolism, pre-incubate the cells with a FAAH inhibitor for approximately 10-15 minutes at 37°C.

    • Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for a further 10 minutes.

    • Initiate anandamide uptake by adding the radiolabeled anandamide solution.

  • Incubation and Termination: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. Terminate the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of radiolabeled anandamide taken up by the cells in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that while this compound does inhibit anandamide transport, its potency in RBL-2H3 cells is modest compared to other endocannabinoids like anandamide and 2-AG, and significantly lower than synthetic inhibitors such as LY2318912.[1][2] This suggests that this compound's physiological roles may extend beyond the simple inhibition of anandamide uptake. For researchers and drug developers, this comparative analysis underscores the importance of considering a range of inhibitors and their relative potencies when targeting the anandamide transport system for therapeutic intervention. The detailed experimental protocol provided offers a robust framework for conducting further comparative studies and screening novel compounds.

References

Virodhamine and 2-AG: A Comparative Analysis of Their Pro-Aggregatory Effects on Platelets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms, potency, and experimental validation of Virodhamine and 2-Arachidonoylglycerol (2-AG) in inducing platelet aggregation.

This guide provides an objective comparison of the pro-aggregatory effects of two prominent endocannabinoids, this compound and 2-Arachidonoylglycerol (2-AG), on human platelets. The information presented is collated from multiple studies and is intended to serve as a valuable resource for researchers in the fields of hematology, pharmacology, and drug development.

Executive Summary

Both this compound and 2-AG have been demonstrated to induce platelet aggregation.[1][2][3][4] However, their pro-aggregatory effects are not mediated by direct activation of cannabinoid receptors (CB1 or CB2).[1][2][5] Instead, both compounds act as substrates for the enzyme monoacylglycerol lipase (MAGL).[1][2][6][7] Hydrolysis by MAGL releases arachidonic acid, which is subsequently converted into the potent platelet agonist thromboxane A2 (TXA2) via the cyclooxygenase-1 (COX-1) pathway.[1][2][6] This indirect mechanism of action is a critical consideration for any research involving the effects of these endocannabinoids on platelet function.

Quantitative Comparison of Pro-Aggregatory Potency

The following table summarizes the key quantitative data regarding the pro-aggregatory effects of this compound and 2-AG on human platelets in whole blood.

ParameterThis compound2-Arachidonoylglycerol (2-AG)Reference
EC50 for Platelet Aggregation 160 µM97 µM[1][2][6]
Synergistic Aggregation Concentration 50 µM20 µM[1][2][6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Synergistic Aggregation Concentration refers to the concentration at which the compound enhances aggregation induced by other platelet stimuli.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

G cluster_0 Endocannabinoid Metabolism cluster_1 Thromboxane A2 Synthesis cluster_2 Platelet Activation This compound This compound MAGL Monoacylglycerol Lipase (MAGL) This compound->MAGL Two_AG 2-AG Two_AG->MAGL AA Arachidonic Acid (AA) MAGL->AA Hydrolysis COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Activates

Signaling pathway of this compound and 2-AG-induced platelet aggregation.

G cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Blood_Collection Whole Blood or Platelet-Rich Plasma (PRP) Preparation Incubation Incubation with This compound or 2-AG (and/or inhibitors) Blood_Collection->Incubation Aggregometry Platelet Aggregometry (Lumiaggregometry or Whole Blood Aggregometry) Incubation->Aggregometry ATP_Secretion ATP Secretion Assay Incubation->ATP_Secretion Shape_Change Shape Change Analysis Incubation->Shape_Change Data_Analysis Quantification of Aggregation, Secretion, and Shape Change Aggregometry->Data_Analysis ATP_Secretion->Data_Analysis Shape_Change->Data_Analysis

General experimental workflow for assessing platelet aggregation.

Detailed Experimental Protocols

The following are generalized methodologies based on the cited literature for investigating the pro-aggregatory effects of this compound and 2-AG on platelets.

Platelet Aggregation Assay (Lumiaggregometry)
  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement: Platelet aggregation is monitored using a lumiaggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline is established, after which the agonist (this compound or 2-AG) is added. The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period.

  • ATP Secretion: Simultaneously with aggregation, ATP release from dense granules can be measured by adding a luciferin-luciferase reagent to the PRP sample. The resulting luminescence is proportional to the amount of ATP secreted.

Whole Blood Aggregometry
  • Sample Preparation: Freshly drawn whole blood is used directly.

  • Aggregation Measurement: Whole blood aggregometry measures the change in electrical impedance between two electrodes immersed in the blood sample. As platelets aggregate on the electrodes, the impedance increases. The instrument records this change over time after the addition of the agonist.

Use of Inhibitors to Elucidate the Mechanism

To confirm the indirect mechanism of action, specific inhibitors are pre-incubated with the platelet preparation before the addition of this compound or 2-AG:

  • Monoacylglycerol Lipase (MAGL) Inhibitors (e.g., JZL184, URB602): These inhibitors are used to block the hydrolysis of this compound and 2-AG, thereby preventing the release of arachidonic acid.[1][2][5][6]

  • Cyclooxygenase-1 (COX-1) Inhibitor (e.g., Acetylsalicylic Acid - ASA): ASA is used to inhibit the conversion of arachidonic acid to prostaglandin H2, a precursor of thromboxane A2.[1][2]

  • Thromboxane A2 Receptor (TP) Antagonist (e.g., Daltroban): This type of antagonist is used to block the binding of thromboxane A2 to its receptor on platelets, thus preventing platelet activation.[1][2]

Conclusion

The pro-aggregatory effects of both this compound and 2-AG on platelets are well-documented and occur through a common, indirect pathway involving their metabolism to arachidonic acid and subsequent conversion to thromboxane A2.[1][2][3][4][6] While 2-AG appears to be a more potent platelet agonist than this compound, as indicated by its lower EC50 value, both compounds can contribute to platelet activation, particularly at higher concentrations or in synergy with other platelet stimuli.[1][2][6] Understanding this MAGL-dependent mechanism is crucial for the accurate interpretation of experimental data and for the development of therapeutic strategies targeting the endocannabinoid system and platelet function.

References

Virodhamine Research: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid Virodhamine, an ester of arachidonic acid and ethanolamine, has been the subject of numerous studies investigating its physiological roles and therapeutic potential. However, a comprehensive analysis of the published literature reveals significant discrepancies in its reported pharmacological profile, particularly concerning its activity at cannabinoid receptors CB1 and CB2, as well as the orphan G protein-coupled receptor GPR55. This guide provides an objective comparison of these findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and workflows to aid in the critical evaluation and future investigation of this enigmatic endocannabinoid.

Quantitative Data Summary

The following tables summarize the varied quantitative findings for this compound's binding affinity and functional activity at the CB1, CB2, and GPR55 receptors as reported in different studies. This comparative overview highlights the existing inconsistencies in the literature.

Table 1: this compound Activity at the CB1 Receptor

Study / SourceParameterValueCell System / AssayReported Activity
Porter et al., 2002[1][2]Potency2.9 µMGTPγS Binding AssayPartial Agonist / Antagonist
Sharir et al., 2012[1]Potency2.9 µMNot SpecifiedPartial Agonist / Antagonist
Anonymous, 2005Kᵢ1740 nM (912 nM with protease inhibitor)[³H]-CP55,940 competition binding in human neocortical synaptosomesAntagonist / Inverse Agonist
Felder and co-workers (as cited in[3])--Not SpecifiedAntagonist
Ho and Hiley, 2004 (as cited in[4])--Not SpecifiedPartial Agonist

Table 2: this compound Activity at the CB2 Receptor

Study / SourceParameterValueCell System / AssayReported Activity
Porter et al., 2002[1][2][5]Potency381 nMGTPγS Binding AssayFull Agonist
Sharir et al., 2012[1]Potency381 nMNot SpecifiedFull Agonist
Ho and Hiley, 2004 (as cited in[4])--Not SpecifiedFull Agonist

Table 3: this compound Activity at the GPR55 Receptor

Study / SourceParameterValueCell System / AssayReported Activity
Ryberg et al., 2007[1][6]Potency12 nM[³⁵S]GTPγS Binding AssayPotent Agonist (Emax=160%)
Lauckner et al., 2008 (as cited in[1])Potency3 µMIntracellular Calcium AssayLow Potency Agonist
Sharir et al., 2012[1][7][8]IC₅₀-β-arrestin2 Recruitment Assay (U2OS cells)Partial Agonist / Antagonist

Experimental Protocols

The variability in the reported pharmacological profile of this compound may be attributed to the different experimental systems and methodologies employed. Below are detailed protocols for the key assays cited in the literature.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol Outline:

  • Membrane Preparation: Crude membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, membranes (10-20 µg of protein) are incubated with various concentrations of this compound, a fixed concentration of GDP (10-100 µM), and the assay buffer.

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS (0.05-0.1 nM).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes.

  • Termination and Detection: The reaction is terminated by rapid filtration through GF/B filter plates. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS and is subtracted from all other measurements. The specific binding is then plotted against the logarithm of the this compound concentration to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Protocol Outline:

  • Cell Culture: A stable cell line co-expressing the GPCR of interest tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment is used (e.g., PathHunter® cells).

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Compound Addition: Cells are incubated with varying concentrations of this compound. For antagonist testing, cells are pre-incubated with the antagonist before adding an agonist.

  • Signal Detection: Upon receptor activation, the recruitment of β-arrestin-EA to the GPCR-PK leads to the complementation of the β-galactosidase enzyme fragments. The resulting functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal, which is measured with a luminometer.

  • Data Analysis: The luminescent signal is plotted against the ligand concentration to determine potency (EC₅₀) and efficacy.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following GPCR activation.

Protocol Outline:

  • Cell Culture: Cells expressing the receptor of interest are cultured to confluency.

  • Adenylyl Cyclase Stimulation: To measure inhibition of cAMP production, adenylyl cyclase is stimulated with forskolin.

  • Compound Treatment: Cells are treated with different concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive radioligand binding assays or enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The effect of this compound on forskolin-stimulated cAMP levels is analyzed to determine its inhibitory or stimulatory activity.

Mandatory Visualizations

Signaling Pathways

The conflicting reports on this compound's activity suggest that it may activate different signaling pathways depending on the receptor and the cellular context.

Virodhamine_Signaling cluster_CB1 CB1 Receptor cluster_CB2 CB2 Receptor cluster_GPR55 GPR55 Receptor CB1 CB1 G_protein_CB1 Gi/o CB1->G_protein_CB1 Partial Agonist/ Antagonist AC_inhibition Adenylyl Cyclase Inhibition G_protein_CB1->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease CB2 CB2 G_protein_CB2 Gi/o CB2->G_protein_CB2 Full Agonist AC_inhibition_CB2 Adenylyl Cyclase Inhibition G_protein_CB2->AC_inhibition_CB2 cAMP_decrease_CB2 ↓ cAMP AC_inhibition_CB2->cAMP_decrease_CB2 GPR55 GPR55 G_protein_GPR55 Gα13 GPR55->G_protein_GPR55 Potent Agonist (Ryberg et al.) beta_arrestin β-arrestin Recruitment GPR55->beta_arrestin Partial Agonist/ Antagonist (Sharir et al.) Downstream_GPR55 Downstream Signaling G_protein_GPR55->Downstream_GPR55 This compound This compound This compound->CB1 This compound->CB2 This compound->GPR55

Caption: Proposed signaling pathways for this compound at CB1, CB2, and GPR55 receptors.

Experimental Workflows

The choice of experimental workflow can significantly influence the observed results. The following diagrams illustrate the general workflows for the key assays used to characterize this compound.

GTP_gamma_S_Workflow start Start prep Membrane Preparation start->prep incubate Incubate Membranes with this compound & GDP prep->incubate add_gtp Add [³⁵S]GTPγS incubate->add_gtp incubate2 Incubate at 30°C add_gtp->incubate2 filter Rapid Filtration incubate2->filter count Scintillation Counting filter->count analyze Data Analysis (EC₅₀, Eₘₐₓ) count->analyze end End analyze->end

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Beta_Arrestin_Workflow start Start plate_cells Plate Reporter Cell Line start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_this compound Add this compound incubate_overnight->add_this compound incubate_rt Incubate at RT add_this compound->incubate_rt add_substrate Add Detection Substrate incubate_rt->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence analyze Data Analysis (EC₅₀, Efficacy) read_luminescence->analyze end End analyze->end

Caption: General workflow for a β-arrestin recruitment assay.

Conclusion

The reproducibility of published research findings on this compound is challenging due to the significant variability in its reported pharmacological profile. This guide highlights the discrepancies in quantitative data and underscores the potential influence of different experimental methodologies. For researchers, scientists, and drug development professionals, a critical appraisal of the existing literature, with careful consideration of the experimental context, is paramount. Future research should aim to standardize assay conditions and utilize multiple orthogonal assays to build a more consistent and comprehensive understanding of this compound's mechanism of action. This will be crucial for unlocking its full therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Virodhamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative, procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Virodhamine, ensuring laboratory safety and environmental protection.

This compound (O-arachidonoyl ethanolamine) is an endocannabinoid that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is critical not only for the safety of laboratory personnel but also for maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste.

Hazard Profile and Regulatory Compliance

This compound is classified as hazardous, with specific warnings for ingestion and environmental impact.[1] It is crucial to manage this compound waste in accordance with federal, state, and local regulations, which generally prohibit the disposal of such chemicals in regular trash or down the sewer system.[2]

Key Hazard Classifications for this compound:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its acute toxicity, this compound may be considered a "P-listed" chemical by the Environmental Protection Agency (EPA) in some jurisdictions, which entails stricter disposal requirements for both the chemical and its empty containers.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and safety data for this compound.

PropertyValueReference
Chemical FormulaC₂₂H₃₇NO₂[2]
Molar Mass347.53 g/mol [2]
CAS Number287937-12-6[1]
Hazard StatementsH302, H410[1]
Precautionary StatementsP264, P270, P273, P301 + P312, P330, P391, P501[1]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final pickup by an authorized disposal service.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure safe disposal.

  • Designate a Specific Waste Container: Dedicate a clearly labeled container specifically for this compound waste. This includes pure this compound, solutions containing this compound, and materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams, especially incompatible ones like strong acids or bases.[4][5] Keep halogenated and non-halogenated solvent wastes separate if applicable.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect in a designated, leak-proof container with a secure screw-on cap.[6]

    • Solid Waste: Collect contaminated lab supplies (gloves, wipes, etc.) in a separate, clearly labeled, double-bagged container.[6]

Step 2: Container Management

The integrity and proper labeling of the waste container are essential for safety and compliance.

  • Choose a Compatible Container: Use a container made of a material that is chemically resistant to this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" or "O-arachidonoyl ethanolamine" (avoid formulas or abbreviations).[2]

      • All components of a mixture with their approximate percentages.

      • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The date of waste generation (the date the container was first used).[2]

      • Your name, lab, and contact information.[7]

  • Keep Containers Closed: The waste container must be kept tightly closed with a screw-on cap at all times, except when adding waste.[3][6][8] This prevents spills and the release of vapors.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Store the collected waste in a designated SAA within the laboratory until it is ready for pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a tub or tray) to contain any potential leaks or spills.[6][8] The secondary container should be able to hold at least 110% of the volume of the primary container.[6]

  • Segregation within SAA: Continue to store incompatible waste types separately within the SAA.

Step 4: Disposal of Empty Containers

Containers that once held pure this compound are also considered hazardous waste.

  • Triple Rinsing: Due to its acute toxicity, containers must be triple-rinsed with a suitable solvent.[1][10]

  • Collect Rinsate: The first rinse, and often all subsequent rinses, must be collected and disposed of as hazardous liquid this compound waste.[8][10]

  • Deface Label: After triple-rinsing and air-drying, completely remove or deface the original manufacturer's label.[8][11]

  • Final Disposal: Once properly cleaned and de-labeled, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.

Step 5: Arranging for Waste Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Schedule a Pickup: Once your waste container is full (leaving about one inch of headspace), or if you are approaching the storage time limit, submit a waste pickup request to your EHS office.[11]

  • Provide Documentation: Complete any required forms, accurately listing the contents of the container.[2]

  • Do Not Transport: Never transport hazardous waste yourself. Trained EHS personnel or certified vendors must handle the collection and transportation.[10]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Virodhamine_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty Empty Container Handling Generate Generate this compound Waste (Liquid or Solid) Segregate Segregate Waste (this compound-only container) Generate->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in SAA (Secondary Containment) Container->Store Close Keep Container Securely Closed Store->Close Request Request Pickup from EHS Store->Request Pickup Waste Collected by Authorized Personnel Request->Pickup Empty Empty Original This compound Container Rinse Triple-Rinse Container Empty->Rinse Collect Collect Rinsate as Hazardous Waste Rinse->Collect Deface Deface Original Label Rinse->Deface Collect->Segregate Add to Waste Dispose Dispose of Clean Container Deface->Dispose

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Virodhamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Virodhamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

This compound is classified as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1).[1] Proper handling and disposal are imperative to mitigate these risks.

Personal Protective Equipment (PPE) and Safety Measures

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent accidental exposure through ingestion, inhalation, or skin contact.

PPE Component Specification Purpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Nitrile gloves are generally recommended for handling a variety of chemicals, but it is crucial to consult the glove manufacturer's resistance chart for specific chemicals.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.To prevent inhalation of aerosols.

Engineering Controls: All procedures involving this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

1. Preparation and Pre-Handling

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit is readily available.

2. Handling and Experimental Use

  • Weighing: If weighing the solid form, do so within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.

3. Post-Handling and Storage

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

Handling and Disposal Workflow

G This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Preparation Preparation (Don PPE, Prepare Spill Kit) Handling/Use Handling/Use (In Fume Hood) Preparation->Handling/Use Post-Handling Post-Handling (Decontaminate, Store) Handling/Use->Post-Handling Segregation Segregate Waste (Solid & Liquid) Post-Handling->Segregation Labeling Label Waste Containers Segregation->Labeling Collection Hazardous Waste Collection Labeling->Collection Approved Waste Facility Disposal at Approved Facility Collection->Approved Waste Facility Spill Event Spill Event Spill Response Spill Response (Contain, Absorb, Decontaminate) Spill Event->Spill Response Spill Response->Segregation

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and solvent rinses from decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Labeling

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acute Toxicity," "Aquatic Toxicity").

3. Collection and Disposal

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

1. Immediate Actions

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: Determine the extent of the spill and if it is safe to clean up internally. For large or unmanageable spills, contact your institution's EHS or emergency response team.

2. Spill Cleanup

  • PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable material from a chemical spill kit. For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.

  • Absorption/Collection: Absorb the liquid spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the solid material.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Collect all cleanup materials in a designated hazardous waste container and dispose of it according to the disposal plan.

Spill Response Logic

G This compound Spill Response Protocol cluster_cleanup Internal Cleanup Procedure Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Large Spill Large/Unmanageable Spill Assess Spill Size->Large Spill Large Small Spill Small/Manageable Spill Assess Spill Size->Small Spill Small Contact EHS/Emergency Contact EHS/Emergency Large Spill->Contact EHS/Emergency Internal Cleanup Internal Cleanup Small Spill->Internal Cleanup Don PPE Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb/Collect Absorb/Collect Contain Spill->Absorb/Collect Decontaminate Area Decontaminate Area Absorb/Collect->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Decision-making and procedural flow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Virodhamine
Reactant of Route 2
Reactant of Route 2
Virodhamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.